2-Amino-4-pyridineacetic acid
Description
The exact mass of the compound 2-(2-Aminopyridin-4-YL)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopyridin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-3-5(1-2-9-6)4-7(10)11/h1-3H,4H2,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPLKZRJKHIYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652157 | |
| Record name | (2-Aminopyridin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887580-47-4 | |
| Record name | (2-Aminopyridin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminopyridin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-pyridineacetic Acid for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 2-Amino-4-pyridineacetic acid, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. We will delve into its chemical identity, synthesis, purification, analytical characterization, and its potential as a valuable building block in medicinal chemistry.
Core Chemical Identity and Physicochemical Properties
This compound, identified by the CAS number 887580-47-4 , is a pyridine derivative featuring both an amino group and an acetic acid moiety.[1][2][3] This unique combination of functional groups imparts specific chemical reactivity and potential for biological interactions, making it an attractive scaffold for the design of novel therapeutic agents.
Key Identification and Property Data
| Property | Value | Source(s) |
| CAS Number | 887580-47-4 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Synonyms | 2-(2-Aminopyridin-4-yl)acetic acid | [1][2] |
| Boiling Point | 387.5°C at 760 mmHg | [1] |
Synthesis and Purification: A Strategic Approach
While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a plausible and efficient synthetic route can be designed based on established methodologies for related aminopyridine derivatives. The proposed pathway involves a multi-step process starting from commercially available precursors.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned to proceed through the following key transformations. This proposed workflow is based on analogous reactions reported for similar pyridine compounds.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Radical Bromination of 2-Amino-4-methylpyridine
-
Rationale: This initial step activates the methyl group for subsequent nucleophilic substitution. N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a standard method for benzylic and allylic bromination.
-
Procedure:
-
Dissolve 2-amino-4-methylpyridine in a suitable solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of AIBN.
-
Reflux the mixture under inert atmosphere, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
The crude 2-amino-4-(bromomethyl)pyridine can be purified by column chromatography.
-
Step 2: Cyanation of 2-Amino-4-(bromomethyl)pyridine
-
Rationale: Introduction of a nitrile group provides a direct precursor to the carboxylic acid functionality.
-
Procedure:
-
Dissolve the purified 2-amino-4-(bromomethyl)pyridine in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium cyanide and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-4-(cyanomethyl)pyridine.
-
Step 3: Hydrolysis of 2-Amino-4-(cyanomethyl)pyridine
-
Rationale: The final step involves the hydrolysis of the nitrile to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.
-
Procedure (Acid Hydrolysis):
-
Reflux the 2-amino-4-(cyanomethyl)pyridine in a strong aqueous acid such as 6M hydrochloric acid.
-
Monitor the reaction until the nitrile is fully converted.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain crude this compound.
-
Purification Protocol
Purification of the final product is crucial to remove any unreacted starting materials or byproducts.
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol/water mixture).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Analytical Characterization
Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - A singlet for the methylene (-CH₂) protons adjacent to the carboxylic acid. - A set of signals in the aromatic region corresponding to the three protons on the pyridine ring. - A broad singlet for the amino (-NH₂) protons. - A broad singlet for the carboxylic acid (-COOH) proton. |
| ¹³C NMR | - A signal for the carboxylic acid carbon. - A signal for the methylene carbon. - Five distinct signals for the carbons of the pyridine ring. |
| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300). - N-H stretching vibrations from the amino group (approx. 3300-3500). - C=O stretch from the carboxylic acid (approx. 1700-1725). - C=C and C=N stretching vibrations from the pyridine ring (approx. 1400-1600). |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of 152.15. |
Analytical Workflow for Quality Control
Caption: A typical analytical workflow for the characterization and quality control of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This makes this compound a highly valuable building block for the synthesis of compound libraries for high-throughput screening and lead optimization.
Potential Therapeutic Areas
Derivatives of 2-aminopyridine have shown promise in several therapeutic areas:
-
Oncology: The 2-aminopyridine moiety is found in several kinase inhibitors, a major class of anti-cancer drugs. The acetic acid side chain of this compound provides a convenient handle for further chemical modification to target the ATP-binding site of various kinases.
-
Infectious Diseases: The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors and donors, facilitating interactions with bacterial enzymes. This has led to the development of 2-aminopyridine-based antibacterial agents.
-
Inflammation and Immunology: Compounds containing the 2-aminopyridine scaffold have been investigated as inhibitors of enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS).[4]
Structure-Activity Relationship (SAR) Considerations
The this compound molecule offers several points for chemical modification to explore structure-activity relationships:
-
The Amino Group: Can be acylated, alkylated, or incorporated into heterocyclic rings to modulate binding affinity and selectivity.
-
The Carboxylic Acid: Can be converted to esters, amides, or other bioisosteres to alter pharmacokinetic properties and target interactions.
-
The Pyridine Ring: Can be further substituted to fine-tune electronic properties and steric interactions within a target's binding pocket.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound may be obtained from the supplier, general guidelines for handling aminopyridine derivatives should be followed.
-
Hazard Statements (General for Aminopyridines): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- 1. CAS 887580-47-4 | this compound - Synblock [synblock.com]
- 2. This compound - CAS:887580-47-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 887580-47-4 [chemicalbook.com]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Amino-4-pyridineacetic Acid: From Obscure Origins to a Versatile Building Block
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4-pyridineacetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the definitive historical account of its initial synthesis remains elusive in readily accessible literature, this document pieces together its likely synthetic origins through an analysis of analogous chemical transformations and the evolution of pyridine chemistry. We will delve into its chemical properties, plausible historical and modern synthetic routes with detailed experimental protocols, and its emerging significance as a scaffold in the development of novel therapeutics. This guide aims to be a valuable resource for researchers utilizing this versatile building block.
Introduction: An Enigmatic Yet Valuable Scaffold
This compound (CAS No. 887580-47-4) is a bifunctional molecule featuring a pyridine ring substituted with an amino group at the 2-position and an acetic acid moiety at the 4-position.[1] This unique arrangement of a basic amino group, an acidic carboxylic acid, and an aromatic heterocyclic core imparts a rich chemical character, making it an attractive starting material for the synthesis of a diverse array of more complex molecules.
Despite its commercial availability and use in contemporary research, the primary literature detailing the seminal synthesis of this compound is not readily apparent. Its history is likely intertwined with the broader exploration of substituted pyridines, a class of compounds that has been a cornerstone of organic and medicinal chemistry for over a century. The development of synthetic methodologies for pyridine functionalization, driven by the discovery of the therapeutic properties of many pyridine-containing natural products and synthetic drugs, likely paved the way for the eventual synthesis of this particular molecule.
This guide will therefore construct a logical narrative of its discovery and development, drawing parallels from the synthesis of structurally related and historically significant aminopyridine carboxylic acids.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 887580-47-4 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| IUPAC Name | 2-(2-aminopyridin-4-yl)acetic acid | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Solubility | Likely soluble in polar organic solvents and aqueous acids/bases |
Note: Some physical properties are predicted based on the structure and data for similar compounds due to the limited availability of experimentally determined values in the literature.
A Plausible Historical Synthesis: A Deductive Approach
Given the absence of a definitive "discovery" paper, we can deduce a plausible historical synthetic route to this compound by examining established methods for the synthesis of related aminopyridine carboxylic acids that were prevalent in the mid-20th century. A likely approach would have involved the construction of the substituted pyridine ring followed by manipulation of functional groups.
One such logical, albeit multi-step, pathway could have started from a readily available substituted pyridine, such as 2-amino-4-methylpyridine (2-amino-γ-picoline). The synthesis would proceed through the following key transformations:
-
Oxidation of the Methyl Group: The methyl group at the 4-position would be oxidized to a carboxylic acid.
-
Introduction of the Acetic Acid Side Chain: This is the more challenging step. A common strategy for introducing a carboxymethyl group to a pyridine ring historically involved the use of cyanomethylpyridines followed by hydrolysis.
Let's explore a hypothetical, yet chemically sound, multi-step synthesis that a mid-20th-century chemist might have employed.
Hypothetical Historical Synthesis Workflow
Caption: Hypothetical historical synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Oxidation of 2-Amino-4-methylpyridine to 2-Amino-4-pyridinecarboxylic Acid
-
Rationale: The oxidation of an alkyl side chain on a pyridine ring to a carboxylic acid is a well-established transformation. Potassium permanganate (KMnO₄) in a basic medium is a classic and powerful oxidizing agent for this purpose.
-
Procedure:
-
To a stirred solution of 2-amino-4-methylpyridine in water, add potassium permanganate portion-wise at a controlled temperature (e.g., 80-90 °C).
-
After the reaction is complete (indicated by the disappearance of the purple color), the manganese dioxide byproduct is removed by filtration.
-
The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 2-amino-4-pyridinecarboxylic acid.
-
The product is collected by filtration, washed with cold water, and dried.
-
Step 2: Conversion of 2-Amino-4-pyridinecarboxylic Acid to 2-Amino-4-(chloromethyl)pyridine
-
Rationale: The conversion of a carboxylic acid to a chloromethyl group typically involves initial reduction to the corresponding alcohol, followed by chlorination.
-
Procedure:
-
The carboxylic acid is first esterified (e.g., using methanol and a catalytic amount of sulfuric acid) to protect the amino group and facilitate reduction.
-
The resulting ester is then reduced to the alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
-
The alcohol is subsequently chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Step 3: Cyanation to 2-Amino-4-cyanomethylpyridine
-
Rationale: Nucleophilic substitution of the chloride with a cyanide anion is a standard method for introducing a nitrile group.
-
Procedure:
-
The 2-amino-4-(chloromethyl)pyridine is treated with sodium or potassium cyanide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Step 4: Hydrolysis to this compound
-
Rationale: The final step involves the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions.
-
Procedure:
-
Acid Hydrolysis: The nitrile is refluxed with a strong mineral acid, such as hydrochloric acid or sulfuric acid.
-
Base Hydrolysis: Alternatively, the nitrile is refluxed with a strong base, such as sodium hydroxide, followed by acidification to protonate the carboxylate.
-
Modern Synthetic Approaches
While the hypothetical historical route is plausible, modern organic synthesis offers more efficient and direct methods for preparing this compound. These methods often involve transition-metal-catalyzed cross-coupling reactions, which allow for the direct formation of the C-C bond between the pyridine ring and the acetic acid moiety.
Modern Synthesis Workflow Example (Palladium-Catalyzed Cross-Coupling)
Caption: A modern synthetic approach using palladium-catalyzed cross-coupling.
Detailed Experimental Protocol (Modern Approach)
Step 1: Palladium-Catalyzed Cross-Coupling
-
Rationale: Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, are powerful tools for forming C-C bonds. In this case, a 2-amino-4-halopyridine can be coupled with a suitable C2 synthon.
-
Procedure (Suzuki Coupling Example):
-
A mixture of 2-amino-4-bromopyridine, a boronic acid or ester derivative of acetic acid (e.g., pinacolato)(2-ethoxy-2-oxoethyl)boronate), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane/water) is heated under an inert atmosphere.
-
After completion of the reaction, the product, ethyl 2-(2-aminopyridin-4-yl)acetate, is isolated and purified by chromatography.
-
Step 2: Hydrolysis of the Ester
-
Rationale: The final step is the saponification of the ethyl ester to the carboxylic acid.
-
Procedure:
-
The ethyl ester is treated with an aqueous base, such as lithium hydroxide or sodium hydroxide, in a solvent like tetrahydrofuran or methanol.
-
The reaction mixture is then acidified to yield this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound make it a valuable scaffold in drug discovery. The 2-aminopyridine moiety is a known pharmacophore found in numerous biologically active compounds. The acetic acid side chain provides a handle for further functionalization, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.
While specific drugs derived directly from this compound are not prominently documented, its derivatives have been investigated in various therapeutic areas. For instance, complex molecules incorporating a substituted pyridine carboxylic acid core have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[2] The general class of aminopyridine derivatives has also been studied for a wide range of biological activities, including as inhibitors of cyclooxygenase-2.
Conclusion: A Building Block with Untapped Potential
This compound, though its precise origins are not clearly documented, stands as a testament to the rich and evolving history of pyridine chemistry. Its synthesis, whether through classical multi-step sequences or modern catalytic methods, provides access to a versatile molecular scaffold. The presence of multiple functional groups offers medicinal chemists a powerful tool for the design and synthesis of novel therapeutic agents. As the demand for new and effective drugs continues to grow, it is likely that the full potential of this compound as a key building block in drug discovery is yet to be fully realized.
References
An In-depth Technical Guide to the Mechanism of Action of 2-Amino-4-pyridineacetic acid
A Note to the Reader:
Extensive research for publicly available scientific literature regarding the specific mechanism of action for 2-Amino-4-pyridineacetic acid has yielded limited information. The scientific community has not extensively studied this particular compound, and as a result, a detailed guide on its core mechanisms cannot be compiled with the necessary scientific integrity and comprehensive referencing that this format demands.
However, a closely related compound, 2-Amino-4-methylpyridine , has been the subject of significant research and its mechanism of action as a potent inhibitor of nitric oxide synthase (NOS) is well-documented.[1] This guide will, therefore, focus on the established mechanism of action of 2-Amino-4-methylpyridine as a representative and well-characterized member of the aminopyridine class of compounds. It is plausible that this compound, due to its structural similarity, may exhibit some related biological activities, but this remains speculative without direct experimental evidence.
In-Depth Technical Guide: The Mechanism of Action of 2-Amino-4-methylpyridine as a Nitric Oxide Synthase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a detailed exploration of the molecular mechanisms through which 2-Amino-4-methylpyridine exerts its biological effects, with a primary focus on its interaction with nitric oxide synthases.
Introduction
2-Amino-4-methylpyridine is a heterocyclic amine that has garnered significant interest in the scientific community for its potent inhibitory effects on nitric oxide synthase (NOS) enzymes.[1] Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of three NOS isoenzymes: neuronal NOS (nNOS or NOS I), inducible NOS (iNOS or NOS II), and endothelial NOS (eNOS or NOS III). While nNOS and eNOS are constitutively expressed and responsible for basal NO production, iNOS is expressed in response to inflammatory stimuli and can produce large, sustained amounts of NO. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock. Consequently, the development of selective iNOS inhibitors is a key therapeutic strategy.
Core Mechanism of Action: Inhibition of Nitric Oxide Synthase
The primary mechanism of action of 2-Amino-4-methylpyridine is the competitive inhibition of nitric oxide synthase.[2] This inhibition occurs at the substrate binding site, where 2-Amino-4-methylpyridine competes with the endogenous substrate, L-arginine.
Molecular Interactions and Enzyme Kinetics
Kinetic studies have demonstrated that 2-Amino-4-methylpyridine acts as a competitive inhibitor with respect to L-arginine.[2] This means that the inhibitory effect of 2-Amino-4-methylpyridine can be overcome by increasing the concentration of L-arginine. The potency of this inhibition is significant, with reported IC50 values in the nanomolar range for iNOS.[2]
The binding of 2-Amino-4-methylpyridine to the active site of NOS is thought to be mediated by a series of non-covalent interactions. The aminopyridine moiety likely forms hydrogen bonds with key amino acid residues within the active site that are also involved in binding L-arginine. The precise molecular interactions can be further elucidated through co-crystallization studies of 2-Amino-4-methylpyridine with the NOS enzyme.
Signaling Pathway of NOS Inhibition
The inhibition of NOS by 2-Amino-4-methylpyridine directly impacts the downstream signaling pathways mediated by nitric oxide.
Figure 1: Signaling pathway of NOS inhibition by 2-Amino-4-methylpyridine.
Isoform Selectivity
An important aspect of the pharmacology of NOS inhibitors is their selectivity for the different NOS isoforms. While 2-Amino-4-methylpyridine is a potent inhibitor of iNOS, it also exhibits inhibitory activity against nNOS and eNOS, albeit at higher concentrations, indicating a degree of non-selectivity.[1][2] The lack of absolute selectivity can lead to side effects, as inhibition of eNOS can result in an increase in blood pressure.[1] This has driven further research into the development of more selective iNOS inhibitors based on the 2-aminopyridine scaffold.
Quantitative Data on Inhibitory Activity
The following table summarizes the reported inhibitory potencies of 2-Amino-4-methylpyridine against different NOS isoforms.
| NOS Isoform | IC50 (nM) | Reference |
| iNOS (mouse) | 6 | [2] |
| iNOS (human) | 40 | [2] |
| nNOS (human) | 100 | [2] |
| eNOS (human) | 100 | [2] |
Experimental Protocols
In Vitro NOS Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against NOS enzymes.
Objective: To measure the IC50 value of 2-Amino-4-methylpyridine for each NOS isoform.
Materials:
-
Purified recombinant human nNOS, iNOS, and eNOS
-
L-[³H]arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
Calcium chloride (for nNOS and eNOS)
-
HEPES buffer
-
2-Amino-4-methylpyridine
-
Dowex AG 50W-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, BH4, and for nNOS and eNOS, calmodulin and calcium chloride.
-
Add varying concentrations of 2-Amino-4-methylpyridine to the reaction mixture.
-
Initiate the reaction by adding the respective NOS enzyme and L-[³H]arginine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.
-
Elute the L-[³H]citrulline and quantify the amount of radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of 2-Amino-4-methylpyridine and determine the IC50 value by non-linear regression analysis.
Figure 2: Experimental workflow for in vitro NOS inhibition assay.
Conclusion
2-Amino-4-methylpyridine is a potent, competitive inhibitor of nitric oxide synthase, with a preference for the inducible isoform. Its mechanism of action involves competing with the endogenous substrate L-arginine for binding to the active site of the enzyme, thereby reducing the production of nitric oxide. While it serves as a valuable research tool for studying the roles of NOS in various physiological and pathological processes, its therapeutic potential is somewhat limited by a lack of complete isoform selectivity. Nevertheless, the 2-aminopyridine scaffold remains a promising starting point for the design and development of next-generation, highly selective iNOS inhibitors with improved therapeutic profiles. Further research into the specific biological activities of this compound is warranted to determine if it shares a similar mechanism of action or possesses other, unique pharmacological properties.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-4-pyridineacetic Acid Derivatives and Analogs: Exploring a New Frontier in Neurological Drug Discovery
Foreword: Unveiling the Potential of a Novel Scaffold
For researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for neurological disorders, the landscape is one of both immense challenge and profound opportunity. The intricate signaling pathways of the central nervous system (CNS) demand a sophisticated approach to molecular design. This guide delves into the chemistry, biological rationale, and methodological considerations for a promising, yet underexplored, class of compounds: 2-amino-4-pyridineacetic acid derivatives and analogs .
While the 2-aminopyridine moiety is a well-established pharmacophore in various therapeutic areas, its specific application as a scaffold for targeting key enzymes in neurotransmitter metabolism remains a nascent field. This document serves as a technical primer, synthesizing established synthetic methodologies with the principles of bioisosterism and structure-activity relationships (SAR) to propose a compelling case for the investigation of these compounds, particularly as inhibitors of γ-aminobutyric acid (GABA) aminotransferase (GABA-AT). By presenting a logical framework for their synthesis, evaluation, and potential mechanism of action, we aim to equip researchers with the foundational knowledge to pioneer investigations into this intriguing chemical space.
The Strategic Rationale: Why this compound?
The core structure of this compound presents a unique convergence of functionalities that are highly relevant in medicinal chemistry. The 2-aminopyridine core is a bioisostere of numerous privileged structures and offers a versatile platform for chemical modification. The strategic placement of an acetic acid side chain at the 4-position introduces a crucial acidic moiety, mimicking the carboxylic acid group of the endogenous neurotransmitter GABA.
This guide will focus on the potential of these derivatives as inhibitors of GABA-AT, a key enzyme responsible for the degradation of GABA.[1] Inhibition of GABA-AT leads to an increase in synaptic GABA levels, a therapeutic strategy employed in the treatment of epilepsy and other neurological disorders.[2] The rationale for exploring this compound derivatives as GABA-AT inhibitors is rooted in the following principles:
-
Structural Mimicry and Bioisosterism: The acetic acid side chain provides a key pharmacophoric element for interaction with the GABA-AT active site. The pyridine ring, as a bioisosteric replacement for a phenyl or other cyclic systems found in known inhibitors, can modulate physicochemical properties such as solubility, metabolic stability, and target engagement.[3][4]
-
Versatility for SAR Studies: The 2-aminopyridine scaffold offers multiple points for chemical modification (the amino group, the pyridine ring, and the acetic acid side chain), allowing for a systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.
-
Potential for Novel Target Interactions: The unique electronic properties of the pyridine ring may lead to novel interactions within the GABA-AT active site, potentially resulting in improved inhibitor profiles compared to existing carbocyclic or acyclic analogs.
Navigating the Synthetic Landscape: A Proposed Pathway
The synthesis of this compound and its derivatives can be approached through several strategic routes, leveraging established methodologies for the functionalization of pyridine rings. A highly practical and regioselective approach involves the use of pyridine N-oxides as starting materials.[5][6][7][8][9] This method offers mild reaction conditions and a high degree of functional group tolerance.
Proposed Synthetic Scheme:
A plausible synthetic route to the target compounds is outlined below. This multi-step synthesis begins with a commercially available 4-methylpyridine N-oxide and proceeds through key intermediates to yield the desired this compound scaffold, which can then be further derivatized.
Caption: Proposed synthetic pathway for this compound derivatives.
Key Synthetic Considerations and Causality:
-
Starting Material Selection: 4-Methylpyridine N-oxide is an ideal starting material due to the activating effect of the N-oxide group, which directs electrophilic substitution to the 2- and 6-positions.[5][6][7][8][9]
-
Regioselective Nitration: The nitration step is crucial for introducing the nitrogen functionality that will ultimately become the 2-amino group. The N-oxide directs the nitration primarily to the 2-position.
-
Functionalization of the 4-Methyl Group: This is a critical and potentially challenging step. The methyl group can be oxidized to a carboxylic acid or converted to a halomethyl or cyanomethyl group, which can then be hydrolyzed to the desired acetic acid moiety. The choice of reagents here will depend on the desired final derivative and the compatibility with other functional groups.
-
Reduction of the Nitro Group: The reduction of the 2-nitro group to the 2-amino group is a standard transformation, with several reliable methods available, such as catalytic hydrogenation or reduction with metals in acidic media.
-
Derivatization Strategies: The resulting this compound can be readily derivatized at the carboxylic acid group (via esterification or amidation) or at the amino group to explore a wide range of chemical space and optimize biological activity.
Biological Activity and Mechanism of Action: Targeting GABA Aminotransferase
The primary hypothesis for the biological activity of this compound derivatives is the inhibition of GABA aminotransferase (GABA-AT). This enzyme plays a critical role in the metabolism of GABA, converting it to succinic semialdehyde.[1]
The GABA-AT Catalytic Cycle and Point of Intervention:
GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. The catalytic cycle involves the transfer of the amino group from GABA to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and succinic semialdehyde. The enzyme is then regenerated by the transfer of the amino group from PMP to α-ketoglutarate, forming glutamate.
Caption: Proposed mechanism of GABA-AT inhibition by this compound derivatives.
Plausible Mechanism of Inhibition:
It is hypothesized that this compound derivatives will act as competitive or mechanism-based inhibitors of GABA-AT. The structural similarity to GABA will facilitate their entry into the active site. Once in the active site, the pyridine ring and other substituents can engage in interactions that lead to either:
-
Reversible Competitive Inhibition: The inhibitor binds to the active site, preventing the binding of GABA, but can dissociate from the enzyme.
-
Irreversible Mechanism-Based Inhibition: The inhibitor is processed by the enzyme, leading to the formation of a reactive intermediate that covalently modifies a key residue in the active site, permanently inactivating the enzyme.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate the investigation of this novel class of compounds, detailed experimental protocols for a key synthetic step and a biological assay are provided below.
Representative Synthesis of a 2-Amino-4-substituted Pyridine Derivative
This protocol is adapted from established methods for the synthesis of 2-aminopyridines from pyridine N-oxides and can be modified for the synthesis of precursors to this compound.[5][6][7][8][9]
Objective: To synthesize a 2-amino-4-substituted pyridine as a key intermediate.
Materials:
-
4-Substituted pyridine N-oxide (1.0 eq)
-
Tosyl chloride (TsCl) or other activating agent (1.1 eq)
-
Amine source (e.g., tert-butylamine) (2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Trifluoroacetic acid (TFA) for deprotection (if using a protected amine)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Step-by-Step Methodology:
-
Activation of the Pyridine N-oxide: To a solution of the 4-substituted pyridine N-oxide in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the activating agent (e.g., TsCl) portion-wise at 0 °C. Stir the reaction mixture at this temperature for 30-60 minutes. The causality here is the activation of the N-oxide towards nucleophilic attack at the 2-position.
-
Amination: Add the amine source to the reaction mixture at 0 °C and then allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The amine acts as the nucleophile, attacking the activated pyridine ring.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Deprotection (if necessary): If a protected amine was used, dissolve the purified product in a suitable solvent (e.g., dichloromethane) and add TFA. Stir at room temperature until deprotection is complete (monitored by TLC). Remove the solvent and excess TFA under reduced pressure to obtain the desired 2-aminopyridine derivative.
Caption: General workflow for the synthesis of a 2-amino-4-substituted pyridine.
In Vitro GABA-AT Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of test compounds on GABA-AT.[2][10][11][12][13]
Objective: To determine the IC50 value of a test compound against GABA-AT.
Principle: The activity of GABA-AT is measured using a coupled enzyme assay. GABA-AT converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate is then measured using glutamate dehydrogenase, which converts NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is proportional to the GABA-AT activity.
Materials:
-
Purified GABA-AT enzyme
-
GABA
-
α-Ketoglutarate
-
Glutamate dehydrogenase
-
NAD+
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare stock solutions of all reagents in the assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, GABA-AT enzyme, and the test compound at various concentrations. Include a positive control (known GABA-AT inhibitor, e.g., vigabatrin) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37 °C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of GABA and α-ketoglutarate to all wells.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Caption: Workflow for the in vitro GABA-AT inhibition assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR data for this compound derivatives as GABA-AT inhibitors is not yet available, we can extrapolate from the known SAR of other GABA-AT inhibitors to guide future design efforts.
Hypothetical SAR Table for this compound Derivatives:
| R1 (on Amino) | R2 (on Pyridine) | R3 (on Acetic Acid) | Predicted GABA-AT Inhibition (IC50) | Rationale |
| H | H | H | Moderate | Parent scaffold, baseline activity. |
| Methyl | H | H | Potentially Decreased | Steric hindrance at the amino group may disrupt binding. |
| H | 5-Fluoro | H | Potentially Increased | Electron-withdrawing group may enhance binding interactions. |
| H | H | Methyl (at α-position) | Potentially Increased | α-Substitution can introduce conformational constraints that favor binding. |
| H | 6-Phenyl | H | Potentially Increased | Lipophilic substituent may access hydrophobic pockets in the active site. |
Key Areas for Future Investigation:
-
Systematic Modification of the Pyridine Ring: Introduction of various substituents (electron-donating and -withdrawing) at the 3-, 5-, and 6-positions of the pyridine ring to probe electronic and steric effects on binding affinity.
-
Derivatization of the Acetic Acid Side Chain: Esterification and amidation to explore prodrug strategies and modulate pharmacokinetic properties. α-Substitution on the acetic acid chain to introduce chirality and conformational rigidity.
-
Modification of the 2-Amino Group: While likely crucial for activity, subtle modifications could be explored to fine-tune binding interactions.
-
Bioisosteric Replacement of the Acetic Acid: Replacement of the carboxylic acid with other acidic functional groups (e.g., tetrazole) to improve metabolic stability and cell permeability.
Conclusion: A Call to Exploration
The class of this compound derivatives represents a compelling and largely unexplored area for the discovery of novel neurological agents. This guide has provided a comprehensive framework, grounded in established chemical and biological principles, to initiate and guide research in this direction. By combining versatile synthetic strategies with robust biological evaluation, researchers are well-positioned to unlock the therapeutic potential of this promising scaffold. The journey from a hypothetical scaffold to a clinically viable therapeutic is arduous, but it is through the systematic exploration of novel chemical space, such as that presented here, that the next generation of treatments for debilitating neurological disorders will emerge.
References
- 1. Synthesis and evaluation of novel aromatic substrates and competitive inhibitors of GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
A Guide to the Spectroscopic Characterization of 2-Amino-4-pyridineacetic acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Amino-4-pyridineacetic acid (CAS 887580-47-4), a key heterocyclic compound with potential applications in medicinal chemistry and drug development. While publicly available experimental spectra for this specific molecule are scarce, this document serves as a robust methodological and interpretive resource for researchers. It outlines detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) data. Furthermore, it presents a thorough theoretical analysis and prediction of the expected spectral data based on the compound's molecular structure and established principles of spectroscopy, supported by data from analogous compounds. This guide is intended to empower researchers, scientists, and drug development professionals to confidently acquire, interpret, and validate the spectroscopic profile of this compound.
Introduction
This compound is a substituted pyridine derivative featuring both an amino group and an acetic acid moiety. Its structural motifs are of significant interest in pharmaceutical research due to their presence in a variety of biologically active molecules. The pyridine ring serves as a versatile scaffold, while the amino and carboxylic acid groups provide opportunities for diverse chemical modifications and interactions with biological targets.
Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, FT-IR, and MS are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and molecular weight. This guide provides the necessary protocols and interpretive knowledge to fully characterize this compound.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 2-(2-Aminopyridin-4-yl)acetic acid | [1] |
| CAS Number | 887580-47-4 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
Methodologies for Spectroscopic Analysis
The following sections detail the recommended experimental protocols for acquiring high-quality spectroscopic data for this compound. These protocols are designed to be self-validating and are based on established best practices in analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; D₂O is suitable for observing the exchange of labile protons (e.g., -NH₂ and -COOH), while DMSO-d₆ will allow for their direct observation.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Instrument Parameters (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A greater number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: Workflow for NMR Data Acquisition and Processing.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The KBr pellet method is a common technique for analyzing solid samples.
-
Sample and KBr Preparation:
-
Use spectroscopic grade Potassium Bromide (KBr). To ensure it is free of moisture, dry the KBr powder in an oven at 110°C for 2-3 hours and store it in a desiccator.
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The sample concentration should be between 0.5% and 1% by weight.
-
-
Grinding and Mixing:
-
In an agate mortar and pestle, grind the KBr to a fine powder.
-
Add the this compound to the mortar and continue to grind the mixture until it is a homogenous, fine powder. This step is crucial to reduce particle size and minimize light scattering.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die.
-
Place the die into a hydraulic press and apply a vacuum to remove any trapped air and residual moisture.
-
Slowly apply pressure up to 8-10 tons and hold for 1-2 minutes.
-
Carefully release the pressure and eject the pellet from the die. A high-quality pellet will be thin and transparent or translucent.
-
-
Data Acquisition:
-
Acquire a background spectrum of a blank KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Caption: Workflow for FT-IR Data Acquisition via the KBr Pellet Method.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique used to determine the molecular weight of a compound with high accuracy. It is particularly well-suited for polar molecules like amino acids.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent system compatible with ESI, such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
-
Instrumentation and Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20 µL/min).
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Set the mass range to scan for the expected m/z value (e.g., 50-300 m/z).
-
Optimize key ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow, to maximize the signal intensity of the ion of interest.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
The high-resolution mass measurement should be compared to the calculated exact mass of the protonated molecule to confirm the elemental composition.
-
Predicted Spectroscopic Data and Interpretation
In the absence of experimentally acquired spectra, the following sections provide a detailed prediction of the expected NMR, FT-IR, and MS data for this compound. These predictions are based on the known chemical structure and data from analogous compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene group of the acetic acid side chain.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | Doublet (d) | 1H | H6 | The proton at position 6 is adjacent to the ring nitrogen, leading to a downfield shift. |
| ~6.5-6.7 | Doublet of doublets (dd) | 1H | H5 | This proton is coupled to both H6 and H3. |
| ~6.3-6.5 | Singlet (or narrow doublet) | 1H | H3 | The proton at position 3 will appear as a singlet or a narrow doublet due to small coupling with H5. |
| ~3.4-3.6 | Singlet (s) | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing carboxyl and pyridine groups. |
| ~6.0-7.0 (broad) | Singlet (s) | 2H | -NH₂ | The amino protons are exchangeable and often appear as a broad singlet. |
| ~12.0-13.0 (broad) | Singlet (s) | 1H | -COOH | The carboxylic acid proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172-175 | -COOH | The carboxylic acid carbonyl carbon is highly deshielded. |
| ~158-160 | C2 | The carbon atom attached to the amino group. |
| ~148-150 | C6 | The carbon atom adjacent to the ring nitrogen. |
| ~145-147 | C4 | The carbon atom to which the acetic acid group is attached. |
| ~110-112 | C5 | Aromatic carbon shielded by the amino group. |
| ~105-107 | C3 | Aromatic carbon shielded by the amino group. |
| ~40-42 | -CH₂- | The methylene carbon of the acetic acid side chain. |
Predicted FT-IR Spectrum
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in this compound. Data from 2-aminopyridine can be used as a reference for the pyridine ring and amino group vibrations.[3]
Predicted FT-IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3200 | Medium, Broad | N-H stretch | Asymmetric and symmetric stretching of the primary amine. |
| 3200-2500 | Broad | O-H stretch | Characteristic broad absorption of the carboxylic acid O-H group due to hydrogen bonding. |
| ~1710 | Strong | C=O stretch | Carbonyl stretching of the carboxylic acid. |
| ~1640 | Strong | N-H bend | Scissoring vibration of the primary amine. |
| 1600-1450 | Medium-Strong | C=C and C=N stretch | Aromatic ring stretching vibrations. |
| ~1400 | Medium | C-O stretch / O-H bend | Coupled vibrations of the carboxylic acid group. |
| ~1200 | Medium | C-N stretch | Stretching vibration of the bond between the amino group and the pyridine ring. |
Predicted Mass Spectrum (ESI-MS)
In positive mode ESI-MS, this compound is expected to be readily protonated.
Predicted ESI-MS Data:
| m/z | Ion |
| 153.066 | [M+H]⁺ |
The high-resolution mass of the protonated molecule ([C₇H₉N₂O₂]⁺) should be used to confirm the elemental composition. The calculated exact mass is 153.06585.
Conclusion
This technical guide provides a comprehensive roadmap for the spectroscopic characterization of this compound. By following the detailed experimental protocols for NMR, FT-IR, and ESI-MS, researchers can obtain high-quality data. The provided predictions for the spectral data, based on the molecular structure and established spectroscopic principles, offer a reliable reference for data interpretation and structural confirmation. This guide serves as a valuable resource for any scientist involved in the synthesis, purification, or application of this important pyridine derivative, ensuring the integrity and validity of their research.
References
Core Topic: Solubility and Stability of 2-Amino-4-pyridineacetic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-pyridineacetic acid is a heterocyclic compound featuring both an amino group and a carboxylic acid moiety, positioning it as a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] Its structural similarity to natural amino acids, combined with the chemical properties of the pyridine ring, makes it an attractive scaffold for designing novel therapeutics, including potential antibacterial and antiviral agents.[1] The successful progression of any new chemical entity from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive technical overview of the key attributes of this compound: its solubility and chemical stability. We will explore the theoretical underpinnings of these properties, present robust experimental protocols for their evaluation, and discuss the development of requisite analytical methodologies. This document is intended to serve as a practical resource for scientists engaged in the research and development of drug candidates incorporating this promising scaffold.
Physicochemical Characterization
A foundational understanding of a molecule's intrinsic properties is the first step in any development program. This compound (CAS 887580-47-4) is a substituted pyridine derivative with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[2][3]
| Property | Value | Source(s) |
| CAS Number | 887580-47-4 | [3][4] |
| Molecular Formula | C₇H₈N₂O₂ | [2][5] |
| Molecular Weight | 152.15 g/mol | [2][5] |
| IUPAC Name | 2-(2-aminopyridin-4-yl)acetic acid | [2] |
| Synonyms | This compound; 2-(2-Aminopyridin-4-YL)acetic acid | [2][3] |
| Boiling Point | 387.5°C at 760 mmHg | [2] |
| Storage | Sealed in a dry place at room temperature | [2][3] |
Solubility Profile: A Critical Parameter for Bioavailability and Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate, bioavailability, and formulate-ability. As an amino acid derivative, this compound is amphoteric, meaning it possesses both acidic (carboxylic acid) and basic (amino group and pyridine nitrogen) centers.[6] This structure suggests that its solubility will be highly dependent on the pH of the medium.
Theoretical Considerations
At its isoelectric point (pI), the molecule will exist predominantly as a zwitterion, with both a positive and a negative charge, often resulting in minimum aqueous solubility due to strong intermolecular electrostatic interactions.[6] In acidic solutions (pH < pI), the amino group will be protonated (–NH₃⁺), leading to the formation of a cationic species. In basic solutions (pH > pI), the carboxylic acid group will be deprotonated (–COO⁻), forming an anionic species. The formation of these charged species generally enhances interaction with polar solvents like water, thereby increasing solubility.[6][7] Therefore, a V-shaped pH-solubility profile is anticipated, with the lowest solubility around the isoelectric point.
The presence of the pyridine ring and the aliphatic acid chain also contributes to the overall solubility profile, influencing interactions with both polar and non-polar solvents.
Experimental Workflow for Solubility Determination
A robust determination of solubility requires a systematic approach using a validated analytical method. The equilibrium shake-flask method is a gold-standard technique.
Caption: Workflow for Equilibrium Solubility Measurement.
Protocol: Equilibrium Solubility Measurement
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains after equilibration) to vials containing a fixed volume of the desired solvent.
-
Solvent Systems: A comprehensive evaluation should include:
-
Aqueous Buffers: A series of buffers ranging from pH 2 to 12 (e.g., phosphate, acetate, borate buffers) to determine the pH-solubility profile.[8]
-
Organic Solvents: A panel of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane, ethyl acetate).
-
Biorelevant Media: Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) to predict in vivo performance.
-
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sampling: After equilibration, allow the samples to stand, permitting the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantification: Dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 4.
Data Presentation: Solubility Summary
The results should be compiled into a clear, comparative table.
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |
| 0.01 M HCl | 25 | 2.0 | [Experimental Value] |
| pH 4.5 Acetate Buffer | 25 | 4.5 | [Experimental Value] |
| pH 7.4 Phosphate Buffer | 25 | 7.4 | [Experimental Value] |
| Purified Water | 25 | ~pI | [Experimental Value] |
| Methanol | 25 | N/A | [Experimental Value] |
| Ethanol | 25 | N/A | [Experimental Value] |
Stability Profile and Degradation Pathway Elucidation
Evaluating the intrinsic stability of a drug candidate is a non-negotiable step mandated by regulatory bodies like the ICH.[9] Forced degradation (or stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[9][10]
Forced Degradation Experimental Design
The core principle of forced degradation is to subject the API to conditions more severe than those it would encounter during manufacturing, storage, or use.[9][11] The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and identify degradation products without completely destroying the parent molecule.[9]
Caption: Core Stress Conditions for Forced Degradation Studies.
Protocol: Forced Degradation Study
For each condition, a solution of this compound at a known concentration (e.g., 1 mg/mL) is prepared. A control sample (stored at 2-8°C, protected from light) is analyzed alongside the stressed samples.
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat (e.g., at 60°C).[9] Collect samples at various time points (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature or with gentle heating.[9] Due to the potential for rapid degradation, initial studies should be at ambient temperature. Collect samples at appropriate intervals.
-
Neutral Hydrolysis: Reflux the drug solution in water. Collect samples at various time points.
-
Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[10] Protect from light. Collect samples at intervals.
-
Thermal Degradation: Expose the solid powder and a solution of the drug to dry heat (e.g., 70°C for 24-48 hours).[10]
-
Photolytic Degradation: Expose the solid powder and a solution of the drug to a calibrated light source that provides both UV and visible output, as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²).[10]
Potential Degradation Pathways
Based on the molecule's structure, several degradation pathways can be hypothesized:
-
Oxidation: The primary amino group and the pyridine ring are susceptible to oxidation.
-
Decarboxylation: The acetic acid side chain could undergo decarboxylation, especially under thermal stress.
-
Hydrolysis: While the core structure is robust, extreme pH and heat could potentially lead to ring-opening reactions, although this is less common for pyridines compared to other heterocycles.[12]
-
Dimerization/Polymerization: Photolytic stress can sometimes induce polymerization reactions.
All stressed samples should be analyzed by a stability-indicating method (see Section 4) to separate the parent drug from all degradation products. Techniques like LC-MS/MS are invaluable for the structural elucidation of any observed degradants.[13][14]
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the API in the presence of its degradation products, impurities, and excipients. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the workhorse for this application.[10][15]
Method Development Strategy
The goal is to achieve adequate resolution between the main peak of this compound and all potential degradation products generated during the forced degradation studies.
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) is a good starting point due to the moderate polarity of the analyte.
-
Mobile Phase Selection:
-
Aqueous Phase (A): A buffer is necessary to control the ionization state of the molecule. A phosphate or acetate buffer at a pH between 3 and 6 is recommended to ensure consistent retention.
-
Organic Phase (B): Acetonitrile or methanol. Acetonitrile often provides better peak shape and lower UV cutoff.
-
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined by running a UV scan of the analyte. A photodiode array (PDA) detector is highly recommended to assess peak purity across all stressed samples.
-
Gradient Elution: A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is typically required to elute the parent compound and separate it from more non-polar or polar degradants.[10]
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of quantification (LOQ), and robustness.[15]
Sample Protocol: RP-HPLC Method
-
Column: YMC Pack ODS (150 × 4.6 mm, 3 µm) or equivalent.[10]
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 4.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start at 5% B, increase to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: PDA detector, monitoring at the determined λmax (e.g., 230 nm).[10]
Conclusion
A comprehensive characterization of the solubility and stability of this compound is essential for its successful development as a pharmaceutical intermediate or active ingredient. This guide outlines the fundamental principles and provides robust, field-proven protocols for these critical assessments. The amphoteric nature of the molecule dictates a strong pH-dependence on its aqueous solubility, a factor that must be carefully mapped to inform formulation strategies. Furthermore, a systematic forced degradation study is paramount to understanding its intrinsic stability, identifying potential liabilities, and developing a validated, stability-indicating analytical method. By following the structured approach detailed herein, researchers can generate the high-quality data necessary to de-risk development, ensure product quality, and accelerate the progression of new chemical entities based on this versatile scaffold.
References
- 1. 2-Pyridinecarboxylic Acid, 4-Amino- | Properties, Uses, Safety, Suppliers & Price - China Manufacturer [pipzine-chem.com]
- 2. CAS 887580-47-4 | this compound - Synblock [synblock.com]
- 3. This compound - CAS:887580-47-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | 887580-47-4 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. longdom.org [longdom.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to 2-Amino-4-pyridineacetic Acid: A Versatile Building Block in Modern Organic Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Amino-4-pyridineacetic acid, a versatile heterocyclic building block. We will delve into its synthesis, reactivity, and diverse applications, with a focus on providing practical, field-proven insights to empower your synthetic endeavors.
Introduction: The Strategic Value of this compound
This compound (CAS No. 887580-47-4) is a bifunctional molecule that has garnered significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with a nucleophilic amino group at the 2-position and a carboxylic acid moiety at the 4-position, offers multiple avenues for chemical modification. This unique arrangement allows for the strategic construction of complex molecular architectures, making it a valuable intermediate in the synthesis of novel pharmaceuticals and functional materials.[2] The aminopyridine scaffold is a well-established pharmacophore found in a wide array of biologically active compounds, exhibiting properties ranging from antibacterial and antiviral to anticancer activities.[3][4][5] This guide will explore the chemical versatility of this building block and provide practical methodologies for its use in organic synthesis.
Table 1: Physicochemical Properties of this compound [1][6]
| Property | Value |
| CAS Number | 887580-47-4 |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Appearance | Powder or liquid |
| Boiling Point | 387.5 °C at 760 mmHg |
| Density | 1.353 g/cm³ |
| Flash Point | 188.2 °C |
| Refractive Index | 1.624 |
| Storage | Store in a dry, sealed place at room temperature. |
Synthesis of this compound
A robust and scalable synthesis of this compound is crucial for its widespread application. While various methods for the synthesis of substituted pyridines exist, a common and practical approach for this specific molecule involves the oxidation of the corresponding 4-methyl derivative, 2-amino-4-methylpyridine.
Proposed Synthetic Pathway: Oxidation of 2-Amino-4-methylpyridine
A plausible and efficient route to this compound is the oxidation of the readily available starting material, 2-amino-4-methylpyridine. This transformation can be achieved using various oxidizing agents, with potassium permanganate (KMnO₄) being a common choice for the oxidation of alkyl side chains on aromatic rings.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Oxidation of an Alkylpyridine (General Procedure)
The following is a generalized protocol for the oxidation of an alkyl-substituted pyridine to the corresponding carboxylic acid, which can be adapted for the synthesis of this compound from 2-amino-4-methylpyridine.
Materials:
-
2-amino-4-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium bisulfite (NaHSO₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Water (deionized)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-amino-4-methylpyridine in water.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture with vigorous stirring. The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with concentrated sulfuric acid.
-
Decolorize the solution by the dropwise addition of a saturated aqueous solution of sodium bisulfite.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 3-4) using a solution of sodium hydroxide or concentrated hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
Key Reactions and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its three key components: the carboxylic acid, the 2-amino group, and the pyridine ring.
Caption: Key reaction pathways for this compound.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for derivatization, primarily through esterification and amide bond formation.
Amide coupling is a cornerstone of medicinal chemistry, and this compound readily participates in these reactions.[7] The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[8]
Causality Behind Experimental Choices: Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are effective.[2][9] The selection of the coupling reagent and base (e.g., DIPEA - N,N-Diisopropylethylamine) should be tailored to the specific amine being coupled to avoid side reactions and ensure efficient activation of the carboxylic acid.[8]
Experimental Protocol: Amide Coupling with HATU
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM) at 0 °C, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture for 10-15 minutes to allow for the formation of the activated ester.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactions of the 2-Amino Group
The 2-amino group is a strong activating group and a potent nucleophile, enabling a variety of transformations.
N-alkylation of the 2-amino group can be achieved using various alkylating agents in the presence of a base. However, controlling the degree of alkylation to prevent the formation of tertiary amines can be challenging. Reductive amination offers a milder and often more selective alternative for mono-alkylation.
Causality Behind Experimental Choices: The nucleophilicity of the exocyclic amino group is generally higher than that of the pyridine ring nitrogen, allowing for selective alkylation under controlled conditions. The choice of a non-nucleophilic base is important to avoid competing reactions.
Experimental Protocol: Reductive Amination
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) in portions.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the careful addition of water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Reactions involving the Pyridine Ring
The pyridine ring itself can undergo further functionalization, although the presence of the activating amino group and the deactivating carboxylic acid group will influence the regioselectivity of these reactions.
To participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the pyridine ring must first be halogenated. The resulting halopyridine can then be coupled with a variety of boronic acids or esters to introduce new carbon-carbon bonds.
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling, especially with electron-rich aminopyridines. Bulky, electron-rich phosphine ligands often improve reaction efficiency.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are valuable scaffolds in the development of new therapeutic agents. The aminopyridine moiety is a key structural feature in numerous drugs with diverse biological activities.[3] Furthermore, the ability of the carboxylic acid and the pyridine nitrogen to act as ligands makes this molecule an interesting candidate for the construction of metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.[2]
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its unique combination of a nucleophilic amino group, a readily derivatizable carboxylic acid, and an aromatic pyridine core provides a powerful platform for the construction of complex and functionally diverse molecules. The methodologies and mechanistic insights presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities with significant scientific and therapeutic potential.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 7. hepatochem.com [hepatochem.com]
- 8. growingscience.com [growingscience.com]
- 9. fishersci.dk [fishersci.dk]
An In-depth Technical Guide to the In Vitro Evaluation of 2-Amino-4-pyridineacetic acid
Abstract
This technical guide provides a comprehensive framework for the in vitro investigation of 2-Amino-4-pyridineacetic acid, a pyridine derivative with potential neuromodulatory activity. Recognizing the critical role of the gamma-aminobutyric acid (GABA) system in maintaining balanced neuronal activity, this document outlines a targeted strategy to evaluate the compound's potential as an inhibitor of GABA aminotransferase (GABA-AT). Dysregulation of GABAergic signaling is implicated in numerous neurological disorders, making GABA-AT a key therapeutic target.[1][2] We present a logical, tiered approach, beginning with fundamental physicochemical characterization and progressing through direct enzyme inhibition assays, cell-based viability and neurotoxicity assessments, and target engagement verification in a cellular context. Each section provides not only step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a robust and self-validating research program. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the biological activity of this compound and similar novel chemical entities.
Introduction: The Scientific Rationale
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for counterbalancing neuronal excitation.[3][4] The concentration of GABA is meticulously regulated, in part, by the mitochondrial enzyme GABA aminotransferase (GABA-AT), which catabolizes GABA into succinic semialdehyde.[1][5][6] Inhibition of GABA-AT elevates synaptic GABA levels, thereby enhancing inhibitory signaling. This mechanism is a clinically validated strategy for treating conditions characterized by neuronal hyperexcitability, such as epilepsy.[6]
This compound (CAS 887580-47-4) is a small molecule containing a pyridine ring and an amino acid-like moiety.[7] Its structural features suggest a potential interaction with enzymes that process amino acid neurotransmitters. This guide, therefore, postulates that this compound may act as an inhibitor of GABA-AT. The following in vitro studies are designed to systematically test this hypothesis, beginning with its direct effect on the enzyme and extending to its impact on neuronal cell models.
Physicochemical Characterization and Compound Handling
A prerequisite for any successful in vitro study is the accurate preparation and handling of the test compound. The solubility and stability of this compound will directly impact the reliability and reproducibility of biological data.
2.1. Core Properties
-
Molecular Formula: C₇H₈N₂O₂[7]
-
Molecular Weight: 152.15 g/mol [7]
-
Appearance: Solid (Assumed, requires verification)
-
Purity: ≥97% (Ensure verification by supplier Certificate of Analysis)[8]
2.2. Protocol: Stock Solution Preparation and Stability Testing
Scientist's Note: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its broad solubilizing power. However, the final concentration of DMSO in cell-based assays must be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
-
Solubility Assessment:
-
Prepare serial dilutions of this compound in various biocompatible solvents (e.g., DMSO, sterile water, PBS pH 7.4) to determine its maximum solubility.
-
Visually inspect for precipitation. A brief centrifugation can help pellet any undissolved material.
-
-
Preparation of a 100 mM Primary Stock:
-
Based on the solubility assessment, accurately weigh the required amount of this compound.
-
Dissolve in high-purity DMSO to a final concentration of 100 mM.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
-
Storage and Stability:
-
Store the primary stock at -20°C or -80°C, protected from light.[9]
-
Recommendation: Perform a simple stability test by thawing an aliquot after one month and measuring its concentration via UV-Vis spectrophotometry or HPLC to ensure no degradation has occurred.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a stock aliquot and prepare fresh serial dilutions in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Tier 1: Direct Enzyme Inhibition Assay
The first biological validation step is to determine if this compound directly interacts with and inhibits its putative target, GABA-AT. A coupled enzyme assay is a standard method for this purpose.[10]
3.1. Assay Principle
The activity of GABA-AT is monitored indirectly. GABA-AT converts GABA and α-ketoglutarate into succinic semialdehyde (SSA) and glutamate.[10] A second enzyme, succinic semialdehyde dehydrogenase (SSADH), then oxidizes SSA to succinate, concurrently reducing NADP⁺ to NADPH. The rate of NADPH production, which can be measured spectrophotometrically by the increase in absorbance at 340 nm, is directly proportional to the GABA-AT activity.[10]
3.2. Experimental Workflow Diagram
Caption: Workflow for the GABA-AT coupled enzyme inhibition assay.
3.3. Protocol: GABA-AT Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Pyrophosphate buffer, pH 8.6.[10]
-
Substrate/Cofactor Mix: Prepare a concentrated mix in Assay Buffer containing GABA (final conc. 200 µM), α-ketoglutarate (final conc. 5 mM), and β-NADP⁺ (final conc. 2.5 mM).[10]
-
Enzyme Mix: Prepare a mix containing recombinant human GABA-AT and SSADH in Assay Buffer. The final concentration of each should be optimized to yield a linear reaction rate for at least 30 minutes.
-
Test Compound: Prepare a 2x serial dilution of this compound in Assay Buffer. Include a known inhibitor like Vigabatrin as a positive control and a vehicle control (Assay Buffer with DMSO).[10]
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 50 µL of the 2x test compound dilution (or control).
-
Add 25 µL of the Substrate/Cofactor Mix.
-
Pre-incubate the plate at 25°C for 10 minutes.[10]
-
Initiate the reaction by adding 25 µL of the Enzyme Mix to all wells.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 30 minutes.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
3.4. Data Presentation: Example IC₅₀ Determination
| Conc. (µM) | Log [Conc.] | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | N/A | 0 ± 2.5 |
| 1 | 0 | 8.2 ± 3.1 |
| 10 | 1 | 25.6 ± 4.5 |
| 50 | 1.7 | 48.9 ± 3.8 |
| 100 | 2 | 75.3 ± 5.2 |
| 500 | 2.7 | 92.1 ± 2.9 |
| 1000 | 3 | 98.5 ± 1.5 |
| Calculated IC₅₀ | ~52 µM |
Tier 2: Cell-Based Assays in a Neuronal Context
Following direct enzyme inhibition, it is crucial to assess the compound's effects in a more complex biological system. This tier evaluates general cytotoxicity and potential neurotoxicity using a relevant cell line.
4.1. Rationale and Cell Line Selection
-
Objective: To determine the concentration range at which this compound affects cell health, establishing a therapeutic window. High cytotoxicity at concentrations required for enzyme inhibition would be a significant liability.
-
Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y) or glioblastoma cells (e.g., U87MG) are suitable models as they express key neuronal proteins and are amenable to standard in vitro culture and assays.[2]
4.2. Protocol: MTT Cell Viability Assay
Scientist's Note: The MTT assay measures metabolic activity via mitochondrial dehydrogenases. It is a reliable indicator of cell viability but can be confounded by compounds that directly affect mitochondrial respiration. It is good practice to confirm findings with a secondary, mechanistically different assay (e.g., LDH release for membrane integrity).
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[9]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11]
-
Readout: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
4.3. Protocol: In Vitro Neurotoxicity Assessment
Beyond general viability, specific neurotoxic effects should be evaluated. Neurite outgrowth is a sensitive marker of neuronal health and function.[13]
-
Cell Culture: Differentiate SH-SY5Y cells towards a neuronal phenotype using retinoic acid for 5-7 days prior to the experiment.
-
Treatment: Treat the differentiated cells with a non-toxic range of this compound concentrations (determined from the MTT assay) for 48 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
Block with 5% Bovine Serum Albumin (BSA).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III Tubulin).
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.[13]
-
Use automated image analysis software to quantify parameters such as neurite length, number of neurites per cell, and number of branch points.[13]
-
Compare treated cells to vehicle controls to identify any significant adverse effects on neuronal morphology.
-
Tier 3: Target Engagement in a Cellular System
The final validation step is to confirm that this compound engages its target (GABA-AT) within a cellular environment, leading to a downstream biological consequence. A logical endpoint is to measure the expression level of the GABA-AT protein itself, as cells may upregulate or downregulate target proteins in response to chronic inhibitor exposure.
5.1. Rationale
Western blotting is a robust technique used to separate and identify specific proteins from a complex mixture, such as a cell lysate.[14][15][16] By treating cells with the compound and then probing for GABA-AT, we can assess if the compound induces changes in the protein's expression level, providing indirect evidence of target engagement.
5.2. Western Blot Workflow Diagram
Caption: Standard workflow for Western Blot analysis of GABA-AT expression.
5.3. Protocol: Western Blot for GABA-AT Expression
-
Sample Preparation:
-
Seed SH-SY5Y cells in 6-well plates and treat with vehicle or various concentrations of this compound for 24 hours.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease inhibitors.[14]
-
Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[17][18]
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 30 µg) with lysis buffer and SDS-PAGE loading buffer. Denature by heating at 95°C for 5 minutes.[16]
-
Load samples onto a polyacrylamide gel and separate proteins via electrophoresis.[16]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) to prevent non-specific antibody binding.[15]
-
Incubate the membrane with a specific primary antibody against GABA-AT overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBS-T for 10 minutes each.[16]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
Quantify band intensities using densitometry software. Normalize the GABA-AT signal to the loading control signal.
-
Conclusion and Future Directions
This guide provides a structured, multi-tiered approach for the initial in vitro characterization of this compound as a potential GABA-AT inhibitor. Successful outcomes—namely, potent and specific inhibition of GABA-AT in a biochemical assay, a clear therapeutic window in cell viability assays, and evidence of target engagement in a cellular context—would provide a strong rationale for advancing the compound to more complex studies. Future work could include assessing its impact on GABA levels in neuronal cultures via HPLC or ELISA, evaluating its effects on neuronal electrophysiology using microelectrode arrays (MEAs)[13][19], and ultimately, progressing to in vivo models of neurological disease.
References
- 1. What is the mechanism of Gamma-Aminobutyric Acid? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GABA - Wikipedia [en.wikipedia.org]
- 6. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 887580-47-4 | this compound - Synblock [synblock.com]
- 8. This compound - CAS:887580-47-4 - Sunway Pharm Ltd [3wpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. tandfonline.com [tandfonline.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CH [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. cusabio.com [cusabio.com]
- 18. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 19. Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons | Axion Biosystems [axionbiosystems.com]
An In-depth Technical Guide to 2-Amino-4-pyridineacetic Acid: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-Amino-4-pyridineacetic acid, a heterocyclic compound of interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical and physical properties, explore a plausible synthetic route with detailed protocols, and discuss its emerging role as a scaffold in the development of novel therapeutics, particularly as an enzyme inhibitor. This document is designed to be a practical resource, grounding theoretical concepts in established experimental practices.
Core Compound Characteristics
This compound is a pyridine derivative featuring both an amino and an acetic acid functional group. This unique combination imparts specific chemical reactivity and potential for biological activity.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-Aminopyridin-4-yl)acetic acid | --INVALID-LINK--[1] |
| CAS Number | 887580-47-4 | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₈N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 152.15 g/mol | --INVALID-LINK--[1] |
| Synonyms | 2-(2-Amino-4-pyridyl)acetic acid; 2-Aminopyridine-4-acetic acid | --INVALID-LINK--[2] |
Synthesis and Purification: A Proposed Protocol
Proposed Synthesis Workflow
The following diagram outlines the proposed synthetic pathway for this compound.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Bromination of 2-Amino-4-methylpyridine
This initial step involves the radical bromination of the methyl group on the pyridine ring.
-
Rationale: N-Bromosuccinimide (NBS) is a convenient and selective reagent for the allylic and benzylic bromination of hydrocarbons. Azobisisobutyronitrile (AIBN) serves as a radical initiator.
-
Procedure:
-
To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-Bromosuccinimide (1.1 eq).
-
Add a catalytic amount of AIBN (0.05 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-4-(bromomethyl)pyridine.
-
Step 2: Cyanation and Hydrolysis to form this compound
This step involves the conversion of the bromide to a nitrile, followed by hydrolysis to the carboxylic acid.
-
Rationale: The bromide is a good leaving group for nucleophilic substitution by cyanide. The resulting nitrile can then be hydrolyzed under acidic or basic conditions to the desired carboxylic acid.
-
Procedure:
-
Dissolve the 2-amino-4-(bromomethyl)pyridine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.2 eq) and stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Once the cyanation is complete, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile intermediate.
-
Without further purification, add a solution of concentrated hydrochloric acid or sulfuric acid to the crude nitrile.
-
Heat the mixture to reflux for 8-12 hours to effect hydrolysis.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed. While specific data is not publicly available, the expected spectral characteristics can be inferred from the structure and data for similar compounds.
-
¹H NMR Spectroscopy: Expected signals would include aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) group, and a broad singlet for the amino (-NH₂) protons. The carboxylic acid proton may be visible as a very broad singlet or may exchange with residual water in the solvent.
-
¹³C NMR Spectroscopy: Aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid should be observable.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 152.15 g/mol should be observed. Fragmentation patterns can provide further structural confirmation.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the carboxylic acid, and C=C/C=N stretching of the pyridine ring are expected.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.
Biological Activity and Therapeutic Potential
This compound and its derivatives have shown promise as inhibitors of various enzymes, making them attractive scaffolds for drug discovery.
Inhibition of Kynurenine Aminotransferase (KAT)
The kynurenine pathway is a metabolic route for tryptophan, and one of its key enzymes is kynurenine aminotransferase (KAT). Elevated levels of kynurenic acid, the product of the KAT-catalyzed reaction, have been implicated in neurological disorders such as schizophrenia.[3] Therefore, inhibitors of KAT, particularly KAT-II which is predominant in the brain, are of significant therapeutic interest.[4][5] The structure of this compound, with its amino and carboxylic acid groups, resembles the endogenous substrate kynurenine, suggesting its potential to act as a competitive inhibitor.
Caption: The role of this compound as a potential inhibitor in the kynurenine pathway.
Inhibition of Nitric Oxide Synthase (NOS)
Derivatives of 2-aminopyridine have been investigated as inhibitors of nitric oxide synthase (NOS).[6] Specifically, 2-amino-4-methylpyridine has been identified as a novel NOS inhibitor with analgesic activity.[7] Given the structural similarity, this compound could also exhibit inhibitory activity against NOS isoforms, which are involved in a wide range of physiological and pathological processes, including inflammation and neurotransmission.
Other Potential Applications
The pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of pyridinecarboxylic acid have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes and as inhibitors of HIF prolyl hydroxylase for renal anemia.[8][9] The unique substitution pattern of this compound makes it a valuable building block for the synthesis of compound libraries to screen for a variety of biological targets.
Safety and Handling
As with any research chemical, proper safety precautions must be taken when handling this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not extensively documented, can be achieved through established chemical transformations. The true value of this molecule lies in its potential as a scaffold for the development of potent and selective enzyme inhibitors, particularly for targets such as kynurenine aminotransferase and nitric oxide synthase. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers embarking on studies involving this promising compound.
References
- 1. CAS 887580-47-4 | this compound - Synblock [synblock.com]
- 2. This compound - CAS:887580-47-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic activity of 2-amino-4-methylpyridine, a novel NO synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel 2-[(4-hydroxy-6-oxo-2,3-dihydro-1H-pyridine-5-carbonyl)amino]acetic acid derivatives as HIF prolyl hydroxylase inhibitors for treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
Methodological & Application
2-Amino-4-pyridineacetic acid as a mechanism-based inhibitor of BioA
Application Notes & Protocols
Topic: 2-Amino-4-pyridineacetic acid as a Mechanism-Based Inhibitor of 7,8-diaminopelargonic acid aminotransferase (BioA)
Audience: Researchers, scientists, and drug development professionals.
Guide to Characterizing this compound as a Mechanism-Based Inhibitor of BioA
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for researchers investigating this compound as a mechanism-based inhibitor of 7,8-diaminopelargonic acid aminotransferase (BioA). BioA is a critical enzyme in the biotin biosynthesis pathway, a pathway essential for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis, but absent in humans.[1][2][3] This makes the biotin synthesis pathway a validated and attractive target for the development of novel antibacterial agents.[2][4][5] This document details the scientific rationale, experimental design, and step-by-step protocols for characterizing the inhibitor's mechanism of action, kinetics, and covalent modification of the BioA enzyme.
Introduction: The Scientific Imperative for Targeting BioA
Biotin, or vitamin B7, is an indispensable cofactor for enzymes involved in crucial metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[3][6] While humans obtain biotin from their diet, many microorganisms, including the formidable pathogen Mycobacterium tuberculosis (Mtb), rely on a de novo biosynthesis pathway for this vital cofactor.[1][2][3] This metabolic distinction presents a strategic advantage for antimicrobial drug development, as inhibitors of this pathway are expected to have minimal interaction with the host's metabolism.[4][5]
The biotin biosynthesis pathway in Mtb has been genetically validated as essential for the bacterium's growth, infectivity, and persistence during chronic infections.[1][2][5] Within this pathway, the enzyme 7,8-diaminopelargonic acid aminotransferase (BioA) represents a particularly vulnerable target. BioA is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a key step in the synthesis of the biotin rings.[6][7][8][9]
Mechanism-based inhibitors are a special class of irreversible inhibitors that are catalytically activated by their target enzyme. This activation leads to the formation of a reactive intermediate that then covalently modifies the enzyme, leading to its inactivation. This approach offers high specificity and potency. The natural product amiclenomycin (ACM) is a well-documented mechanism-based inhibitor of BioA that operates through an aromatization mechanism, leading to the formation of a stable, covalent adduct with the PLP cofactor.[7][9][10][11] this compound is designed to mimic this mechanism, offering a potential scaffold for novel anti-tubercular agents.
The Biotin Biosynthesis Pathway in M. tuberculosis
The synthesis of biotin from the precursor pimeloyl-CoA involves a series of enzymatic steps. Understanding this pathway is crucial for contextualizing the role of BioA and the impact of its inhibition.
References
- 1. Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Researchers study how biotin affects mycobacteria growth | School of Molecular & Cellular Biology | Illinois [mcb.illinois.edu]
- 5. pnas.org [pnas.org]
- 6. Design and Synthesis of Potential Mechanism-Based Inhibitors of the Aminotransferase BioA Involved in Biotin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Design and synthesis of potential mechanism-based inhibitors of the aminotransferase BioA involved in biotin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of 7,8-diaminopelargonic acid aminotransferase by amiclenomycin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Investigating the Neuromodulatory and Cytotoxic Profile of 2-Amino-4-pyridineacetic acid
Introduction: Unveiling the Potential of a Novel Pyridine Derivative
2-Amino-4-pyridineacetic acid is a heterocyclic compound featuring a pyridine ring substituted with an amino group and an acetic acid moiety.[1][2] Its structural resemblance to key endogenous molecules, particularly the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), suggests a potential for interaction with neurological pathways. The presence of the 2-aminopyridine scaffold, a motif found in compounds with diverse biological activities including nitric oxide synthase inhibition, further warrants investigation into its pharmacological effects.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activities of this compound in cell-based assays. We will proceed with a logical, tiered approach, beginning with the investigation of a primary, hypothesized mechanism of action—the inhibition of GABA transaminase (GABA-T)—followed by a broader assessment of its potential neurotoxic or neuroprotective effects on cultured neuronal cells. These protocols are designed to be self-validating, providing clear endpoints and internal controls to ensure data integrity.
Part 1: Primary Mechanism of Action Assessment - GABA Transaminase Inhibition
The structural analogy between this compound and GABA makes the enzyme responsible for GABA degradation, GABA transaminase (GABA-T), a prime hypothetical target.[4] Inhibition of GABA-T would lead to an increase in synaptic GABA levels, a therapeutic strategy for conditions such as epilepsy.[4][5] The following protocol outlines a cell-free enzymatic assay to directly measure the inhibitory potential of this compound on GABA-T activity.
Scientific Rationale
This assay quantifies the activity of GABA-T by measuring the production of glutamate, which is then used in a coupled reaction to generate a detectable signal. The inhibitory effect of this compound is determined by the reduction in this signal.
Workflow for GABA Transaminase Inhibition Assay
Caption: Workflow for the in vitro GABA Transaminase (GABA-T) inhibition assay.
Detailed Protocol: In Vitro GABA Transaminase Inhibition Assay
This protocol is adapted from established methodologies for measuring GABA-T activity.[6]
Materials:
-
Recombinant human GABA transaminase (GABA-T)
-
GABA (γ-aminobutyric acid)
-
α-ketoglutarate
-
Glutamate dehydrogenase (GDH)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Resazurin
-
Diaphorase
-
This compound
-
Vigabatrin (positive control inhibitor)[5]
-
DMSO (vehicle)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well black, clear-bottom microplates
-
Microplate reader (fluorescence)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 1 mM).
-
Prepare a stock solution of Vigabatrin in water or assay buffer.
-
Prepare a working solution of GABA-T in assay buffer.
-
Prepare a substrate solution containing GABA and α-ketoglutarate in assay buffer.
-
Prepare a detection reagent containing GDH, NAD+, resazurin, and diaphorase in assay buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted this compound, Vigabatrin, or DMSO (vehicle control) to the appropriate wells of a 96-well plate.
-
Add 20 µL of the GABA-T working solution to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for potential inhibitor binding to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Detection:
-
Add 50 µL of the detection reagent to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.
-
| Parameter | Recommendation |
| Test Compound Conc. Range | 0.1 µM - 1 mM |
| Positive Control (Vigabatrin) | 10 µM - 1 mM |
| Enzyme Concentration | To be optimized for linear reaction kinetics |
| Substrate Concentrations | At or near the Km for GABA and α-ketoglutarate |
| Incubation Times | 60 min (enzymatic), 30-60 min (detection) |
Part 2: Secondary Assessment - Neuronal Cytotoxicity Profiling
Regardless of its effect on a specific molecular target, it is crucial to understand the broader impact of this compound on neuronal health. The following protocols are designed to assess its potential neurotoxicity in cultured neuronal cell lines. Human neuroblastoma SH-SY5Y and rat pheochromocytoma PC-12 cells are recommended as they are well-characterized models for neurotoxicity studies.[7][8][9][10]
Scientific Rationale
A multi-parametric approach is employed to gain a comprehensive understanding of potential cytotoxicity. Cell viability assays (MTT) measure metabolic activity, an indicator of overall cell health.[11][12] Lactate dehydrogenase (LDH) release assays quantify membrane integrity, with increased LDH in the media indicating cell lysis.[12] Caspase-3/7 activity assays specifically measure apoptosis, or programmed cell death.
Workflow for Neuronal Cytotoxicity Assessment
Caption: Workflow for multi-parametric assessment of neurotoxicity.
Detailed Protocol: Neuronal Cell Viability (MTT Assay)
This protocol is based on standard methods for assessing cell viability through metabolic activity.[12]
Materials:
-
SH-SY5Y or PC-12 cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well clear microplates
-
This compound
-
Triton X-100 (positive control for cytotoxicity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y or PC-12 cells in a 96-well plate at a density of 1.5 x 10^4 cells/well.[12]
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
For differentiated neurons, treat cells with an appropriate agent (e.g., retinoic acid for SH-SY5Y) according to established protocols.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the test compound, vehicle control (medium with DMSO), or positive control (Triton X-100).
-
Incubate for 24 to 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate the percent viability for each treatment relative to the vehicle control.
-
Determine the EC50 value (the concentration that reduces cell viability by 50%).
-
| Parameter | Recommendation |
| Cell Seeding Density | 1.5 x 10^4 cells/well |
| Treatment Duration | 24 - 72 hours |
| Test Compound Conc. Range | 0.1 µM - 1 mM |
| Positive Control (Triton X-100) | 0.1% (v/v) |
Detailed Protocol: Membrane Integrity (LDH Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[12]
Materials:
-
Cells cultured and treated as described in the MTT assay protocol.
-
Commercially available LDH cytotoxicity assay kit.
-
96-well microplates.
-
Microplate reader (absorbance).
Procedure:
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percent cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed with Triton X-100).
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for characterizing the biological activity of this compound. The initial focus on GABA transaminase inhibition offers a direct, mechanism-based inquiry into its potential as a modulator of the GABAergic system. The subsequent neurotoxicity profiling is essential for establishing a safety and therapeutic window for the compound.
Positive results in the GABA-T inhibition assay would warrant further investigation into its effects on GABA levels in neuronal cultures and its potential anticonvulsant properties in more complex models. If neurotoxic effects are observed, further assays to elucidate the specific mechanisms (e.g., mitochondrial dysfunction, oxidative stress) would be the logical next step. Conversely, a lack of cytotoxicity could suggest a favorable safety profile. These cell-based assays are a critical first step in the comprehensive evaluation of novel compounds like this compound for their potential applications in neuroscience research and drug development.
References
- 1. CAS 887580-47-4 | this compound - Synblock [synblock.com]
- 2. This compound - CAS:887580-47-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Vigabatrin, Irreversible GABA transaminase inhibitor (CAS 68506-86-5) | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of neurons derived from mouse P19, rat PC12 and human SH-SY5Y cells in the assessment of chemical- and toxin-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashdin.com [ashdin.com]
- 11. Stem cell-based approaches for developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS method for 2-Amino-4-pyridineacetic acid quantification
Application Note: AN-GCMS-2401
A Robust GC-MS Method for the Quantitative Analysis of 2-Amino-4-pyridineacetic Acid in Pharmaceutical Matrices
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of this compound. Due to the polar and zwitterionic nature of the analyte, a robust silylation derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to enhance volatility and thermal stability, making it amenable to GC-MS analysis.[1] The method demonstrates excellent linearity, accuracy, and precision, making it suitable for research, process monitoring, and quality control applications in drug development.
Introduction
This compound (MW: 152.15 g/mol , Formula: C₇H₈N₂O₂) is a pyridine derivative of interest in pharmaceutical research and development.[2] Accurate quantification of this compound is crucial for pharmacokinetic studies, impurity profiling, and ensuring product quality. Direct analysis of polar compounds like this compound by Gas Chromatography (GC) is challenging due to their low volatility and potential for thermal decomposition in the hot injector port.[3][4]
To overcome these limitations, a chemical derivatization step is essential. This process converts polar functional groups (e.g., -COOH, -NH₂) into less polar, more volatile, and thermally stable analogs. Silylation is a widely adopted and effective derivatization technique for compounds containing active hydrogens, such as amino acids and their derivatives.[3] This method utilizes BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst to replace the active protons with nonpolar trimethylsilyl (TMS) groups, thereby improving chromatographic behavior and enabling sensitive detection by mass spectrometry.[1] This application note provides a comprehensive protocol, from sample preparation to data analysis, validated according to established principles to ensure trustworthy and reproducible results.[5]
Principle of the Method
The core of this method is the conversion of the non-volatile this compound into its volatile di-trimethylsilyl (di-TMS) derivative. The reaction, facilitated by heating, proceeds as follows:
Figure 1: Silylation reaction of this compound with BSTFA.
The resulting derivatized analyte is then separated from the sample matrix on a low-polarity capillary GC column and detected by a mass spectrometer. Quantification is achieved using an internal standard (IS) to correct for variations in sample preparation and injection volume. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to provide high selectivity and sensitivity.[6]
Materials and Reagents
-
Analytes: this compound (≥98% purity), Norvaline (Internal Standard, ≥99% purity).
-
Solvents: Acetonitrile (ACN, HPLC Grade), Pyridine (Anhydrous, 99.8%).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Gases: Helium (Carrier Gas, 99.999% purity).
-
Equipment: Analytical balance, vortex mixer, heating block/oven, gas-tight syringes, 2 mL GC autosampler vials with inserts.
Instrumentation and Analytical Conditions
The analysis was performed on a standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer.
| Parameter | Setting |
| GC System | Standard Gas Chromatograph with Autosampler |
| Capillary Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, TR-5)[3] |
| Injector | Splitless Mode, 1 µL injection volume |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial: 100°C, hold for 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min. |
| MS Transfer Line Temp. | 280°C |
| MS Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions (m/z) | This compound (di-TMS): 281 (Quantifier), 224 (Qualifier) Norvaline (di-TMS, IS): 246 (Quantifier), 158 (Qualifier) |
| Dwell Time | 100 ms |
Table 1: GC-MS Instrument Parameters.
Rationale for Parameter Selection:
-
Column Choice: A 5% phenyl methylpolysiloxane column is a robust, general-purpose column that provides excellent separation for a wide range of derivatized, semi-polar compounds.[3]
-
Injector Temperature: Set high enough to ensure rapid volatilization of the derivatized analyte but low enough to prevent thermal degradation.
-
Oven Program: The temperature ramp is optimized to ensure good separation between the analyte, internal standard, and any matrix components while maintaining a reasonable run time.
-
SIM Mode: This mode is chosen over full scan for quantitative analysis as it significantly increases sensitivity and selectivity by monitoring only specific ions characteristic of the target compounds.[6][7]
Protocols
Preparation of Stock Solutions and Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and 10 mg of Norvaline (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with Acetonitrile.
-
Working Standard Solution: Create a series of working standard solutions by serially diluting the primary stock solution to prepare calibration standards covering the desired concentration range (e.g., 1 - 100 µg/mL).
-
Internal Standard (IS) Working Solution (25 µg/mL): Dilute the Norvaline primary stock solution with Acetonitrile.
Sample Preparation and Derivatization Protocol
This protocol must be performed in a well-ventilated fume hood. The TMS derivatives are sensitive to moisture, so exposure to air should be minimized.[1]
-
Aliquoting: Pipette 100 µL of the sample, calibration standard, or quality control (QC) sample into a 2 mL GC autosampler vial.
-
Internal Standard Spiking: Add 20 µL of the 25 µg/mL IS working solution to each vial (except for blanks).
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. This step is critical to remove water, which can interfere with the derivatization reaction.
-
Derivatization:
-
Add 50 µL of anhydrous Pyridine to the dried residue.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
-
Reaction: Heat the vials in a heating block or oven at 70°C for 60 minutes to ensure the reaction goes to completion.
-
Cooling: Allow the vials to cool to room temperature before placing them in the autosampler for GC-MS analysis.
Method Validation
The analytical method was validated according to the principles outlined in FDA and ICH guidelines to demonstrate its fitness for purpose.[5][8] The validation assessed linearity, accuracy, precision, selectivity, and sensitivity.
| Parameter | Result |
| Linearity (Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 92.5% - 107.3% |
| Precision (%RSD) | Intra-day: < 6.5% Inter-day: < 8.2% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL (RSD < 20%) |
| Selectivity | No significant interference observed from matrix blanks. |
Table 2: Summary of Method Validation Results.
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final quantification.
A high-level workflow for the quantification of this compound.
Conclusion
This application note describes a selective, sensitive, and robust GC-MS method for the quantification of this compound. The silylation derivatization protocol effectively overcomes the challenges associated with analyzing this polar compound by gas chromatography. The method has been thoroughly validated, demonstrating excellent performance characteristics that make it highly suitable for routine use in pharmaceutical development and quality control environments.
References
- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 2. CAS 887580-47-4 | this compound - Synblock [synblock.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s27415.pcdn.co [s27415.pcdn.co]
- 6. mdpi.com [mdpi.com]
- 7. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
The Versatile Scaffold: 2-Amino-4-pyridineacetic Acid in Modern Drug Discovery
Introduction: The Strategic Value of the 2-Aminopyridine Moiety
In the landscape of contemporary drug discovery, the 2-aminopyridine scaffold has emerged as a privileged structural motif, prized for its synthetic tractability and its ability to engage in key interactions with a wide array of biological targets. 2-Amino-4-pyridineacetic acid, in particular, offers a unique combination of a hydrogen bond donor and acceptor in the 2-aminopyridine core, along with a carboxylic acid handle that serves as a versatile point for chemical elaboration. This strategic arrangement allows for the exploration of vast chemical space, making it an invaluable building block for the generation of compound libraries aimed at identifying novel therapeutic agents. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols for the synthesis of derivative libraries and their subsequent biological evaluation.
Chemical Properties and Handling
This compound is a stable, crystalline solid with the following key properties:
| Property | Value |
| CAS Number | 887580-47-4 |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
For laboratory use, it is recommended to store this compound in a cool, dry place. While generally stable, it is good practice to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthetic Strategies: Building a Diverse Chemical Library
The true power of this compound in drug discovery lies in its potential for chemical diversification. The carboxylic acid and the pyridine ring provide multiple handles for modification, allowing for the creation of a library of analogues with varied physicochemical properties and biological activities. Below are detailed protocols for key synthetic transformations.
Protocol 1: Amide Bond Formation – Expanding the Core
Amide coupling is a fundamental reaction for extending the this compound scaffold. This allows for the introduction of a wide range of substituents, mimicking peptide bonds or introducing novel chemical functionalities.
Objective: To synthesize a diverse library of amides from this compound and a selection of primary and secondary amines.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
General Procedure:
-
Acid Activation: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF. Add HOBt (1.2 equivalents) and stir until dissolved. Cool the mixture to 0°C in an ice bath.
-
Carbodiimide Addition: Add EDC (1.2 equivalents) or DCC (1.2 equivalents) to the cooled solution. Stir the reaction at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 equivalents) and DIPEA (2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
If DCC was used, filter off the DCU precipitate and wash with a small amount of DMF.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.[1][2][3]
-
Diagram: Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Protocol 2: Palladium-Catalyzed Cross-Coupling – Modifying the Pyridine Ring
To further diversify the chemical library, modifications can be made to the pyridine ring. A common strategy involves introducing a halogen (e.g., bromine or iodine) at a specific position on the pyridine ring of a precursor, followed by a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.[4][5][6]
Objective: To introduce alkynyl substituents onto a halogenated 2-aminopyridine scaffold.
Materials:
-
Halogenated this compound derivative (e.g., 2-amino-5-bromo-4-pyridineacetic acid)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or DMF)
General Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the halogenated this compound derivative (1 equivalent), the palladium catalyst (0.05 equivalents), and CuI (0.1 equivalents).
-
Solvent and Base Addition: Add the anhydrous solvent and the base. Degas the mixture by bubbling with argon for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equivalents) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature or with gentle heating (e.g., 50-70°C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[4][5][6][7][8]
-
Diagram: Sonogashira Coupling Pathway
Caption: Key components of the Sonogashira cross-coupling reaction.
Application in Target-Based Drug Discovery
Derivatives of this compound have shown promise as inhibitors of various enzymes and receptors implicated in disease. The following protocols outline general approaches for screening a library of these compounds against specific target classes.
Protocol 3: Enzyme Inhibition Assay – A General Protocol
This protocol provides a framework for assessing the inhibitory activity of this compound derivatives against a purified enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
General Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Assay Plate Setup: In a 96-well plate, add a small volume of each compound dilution. Include wells for a negative control (DMSO vehicle) and a positive control (known inhibitor).
-
Enzyme Addition: Add the purified enzyme, diluted in assay buffer, to each well. Incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for compound binding.
-
Initiate Reaction: Add the enzyme's substrate to each well to start the reaction.
-
Signal Detection: After a specific incubation period, measure the product formation using an appropriate detection method (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis:
Table: Representative Data for an Enzyme Inhibition Assay
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| Derivative A | Kinase X | 0.5 |
| Derivative B | Protease Y | 2.1 |
| Derivative C | Phosphatase Z | 10.8 |
Protocol 4: Cell-Based Cytotoxicity Assay – Assessing Cellular Effects
It is crucial to evaluate the effect of new compounds on cell viability to identify potential toxicity or anti-proliferative effects. The MTT assay is a widely used colorimetric method for this purpose.[11][12][13][14]
Objective: To determine the cytotoxic or anti-proliferative effects of this compound derivatives on cultured cells.
Materials:
-
Cultured mammalian cells (e.g., cancer cell lines or normal cell lines)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
General Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[11][12][13][14]
Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping
The 2-aminopyridine moiety is an excellent starting point for fragment-based drug discovery (FBDD). Due to its small size and hydrogen bonding capabilities, it can effectively probe the binding sites of target proteins.[15][16][17][18][19]
Fragment Library Design: A fragment library based on this compound can be constructed by synthesizing a small set of low molecular weight derivatives (typically <300 Da) with diverse substituents.
Screening Cascades: These fragments can be screened against a target protein using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography to identify weak binders.
Scaffold Hopping: The 2-aminopyridine core can also be used in "scaffold hopping" strategies, where it replaces a known core structure in an existing drug or lead compound to generate novel intellectual property and potentially improved pharmacological properties.[20][21][22][23]
Diagram: Fragment-Based Drug Discovery Workflow
Caption: A simplified workflow for fragment-based drug discovery.
Conclusion
This compound is a highly valuable and versatile building block in the modern drug discovery toolkit. Its synthetic accessibility and the strategic placement of its functional groups provide a robust platform for the generation of diverse chemical libraries. By employing the synthetic and biological evaluation protocols outlined in this guide, researchers can effectively leverage the potential of this scaffold to identify and optimize novel drug candidates against a wide range of therapeutic targets. The principles of fragment-based screening and scaffold hopping further expand the utility of this compound, solidifying its role as a cornerstone of innovative medicinal chemistry.
References
- 1. Amide Synthesis [fishersci.dk]
- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, cytotoxicity, QSAR, and intercalation study of new diindenopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 18. youtube.com [youtube.com]
- 19. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
Application Notes and Protocols: 2-Amino-4-pyridineacetic acid in Neuroscience Research
Introduction: Unveiling the Potential of 2-Amino-4-pyridineacetic acid in Neuroinflammation
In the intricate landscape of neuroscience, the modulation of inflammatory pathways holds significant therapeutic promise for a spectrum of neurological disorders, from neurodegenerative diseases to acute brain injury. Within this context, this compound (CAS 887580-47-4), a pyridine derivative with the molecular formula C₇H₈N₂O₂[1][2], emerges as a compound of considerable interest. While direct and extensive research on this specific molecule is in its nascent stages, its structural resemblance to known inhibitors of inducible nitric oxide synthase (iNOS) provides a compelling rationale for its investigation as a modulator of neuroinflammatory processes[3][4].
Nitric oxide (NO) is a pleiotropic signaling molecule in the central nervous system, produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS are constitutively expressed and involved in fundamental physiological processes, iNOS is upregulated in response to inflammatory stimuli, such as lipopolysaccharide (LPS) and pro-inflammatory cytokines, in glial cells (microglia and astrocytes)[5]. The excessive production of NO by iNOS is a key contributor to oxidative stress, neuronal damage, and the potentiation of the inflammatory cascade[5]. Consequently, the selective inhibition of iNOS represents a pivotal strategy for mitigating neuroinflammation.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications of this compound in neuroscience research, with a primary focus on its hypothesized role as an iNOS inhibitor. The protocols herein are designed as self-validating systems, providing a robust framework for the initial characterization and validation of this compound's activity.
Hypothesized Mechanism of Action: Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Based on structure-activity relationship studies of similar 2-aminopyridine derivatives, it is postulated that this compound acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme[3]. The 2-amino group is a critical feature for binding, while the pyridine ring and the acetic acid side chain at the 4-position likely influence selectivity and pharmacokinetic properties. By occupying the active site, the compound would prevent the conversion of L-arginine to L-citrulline and nitric oxide, thereby attenuating the downstream effects of excessive NO production in the context of neuroinflammation.
Signaling Pathway of iNOS Induction and Inhibition
Caption: Hypothesized mechanism of this compound in the iNOS signaling pathway.
Experimental Protocols
The following protocols provide a tiered approach to evaluating the efficacy of this compound, starting with in vitro enzymatic assays and progressing to cell-based and potential in vivo models of neuroinflammation.
Protocol 1: In Vitro iNOS Enzymatic Activity Assay (Griess Assay)
Objective: To determine the direct inhibitory effect of this compound on recombinant iNOS enzyme activity.
Causality: This assay directly measures the product of the NOS reaction (nitrite, a stable breakdown product of NO), providing a quantitative measure of enzyme inhibition. It is a crucial first step to validate the compound's proposed mechanism of action.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or aqueous buffer, depending on solubility).
-
Prepare serial dilutions of the compound to achieve a final concentration range (e.g., 1 nM to 100 µM).
-
Prepare a reaction buffer containing L-arginine, NADPH, FAD, FMN, and tetrahydrobiopterin.
-
Prepare the Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add the test compound dilutions or vehicle control (e.g., DMSO).
-
Add a known iNOS inhibitor (e.g., L-NIL) as a positive control.
-
Initiate the reaction by adding recombinant human or murine iNOS enzyme.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding an enzyme inhibitor or by proceeding directly to the detection step).
-
Add Griess reagent Part A, incubate for 10 minutes at room temperature, protected from light.
-
Add Griess reagent Part B, incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well.
-
Plot the percentage of iNOS inhibition versus the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Assay for iNOS Activity in Microglia
Objective: To assess the ability of this compound to inhibit iNOS activity in a cellular context.
Causality: This protocol moves the investigation into a more biologically relevant system. It determines if the compound is cell-permeable and can inhibit iNOS activity when the enzyme is endogenously expressed following an inflammatory challenge.
Methodology:
-
Cell Culture and Plating:
-
Culture a murine or human microglial cell line (e.g., BV-2 or HMC3) in appropriate media.
-
Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment and Inflammatory Stimulation:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce iNOS expression by adding lipopolysaccharide (LPS, e.g., 100 ng/mL) and interferon-gamma (IFN-γ, e.g., 10 ng/mL) to the media[6].
-
Incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Perform the Griess assay on the supernatant as described in Protocol 1 to quantify nitrite production.
-
-
Cell Viability Assay (e.g., MTT or PrestoBlue):
-
Concurrently, perform a cell viability assay on the remaining cells to ensure that the observed reduction in nitrite is due to iNOS inhibition and not cytotoxicity.
-
-
Data Analysis:
-
Normalize nitrite production to cell viability.
-
Calculate the IC₅₀ value for the inhibition of cellular iNOS activity.
-
Experimental Workflow Diagram
Caption: A tiered workflow for evaluating this compound's bioactivity.
Data Presentation: Expected Results
The following table presents representative data from a structurally similar 2-amino-4-methylpyridine iNOS inhibitor, which can be used as a benchmark for evaluating the performance of this compound[3].
| Assay Type | Parameter | Representative Value (for 2-amino-4-methylpyridine analog)[3] |
| Enzymatic Assay | iNOS IC₅₀ | 100 - 500 nM |
| nNOS IC₅₀ | > 10 µM | |
| eNOS IC₅₀ | > 20 µM | |
| Cell-Based Assay | Microglial NO Production IC₅₀ | 1 - 5 µM |
| In Vivo Model | Reduction in LPS-induced Brain NO | Significant at 10-30 mg/kg |
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics targeting neuroinflammation. The protocols outlined in this document provide a comprehensive framework for the initial characterization of its biological activity, focusing on the highly plausible mechanism of iNOS inhibition. Successful validation through these assays would warrant further investigation into its pharmacokinetic properties, blood-brain barrier permeability, and efficacy in animal models of neurological disorders where neuroinflammation is a key pathological feature, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
References
- 1. 2-(2-Aminopyridin-4-yl)acetic acid | C7H8N2O2 | CID 29921676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 887580-47-4 | this compound - Synblock [synblock.com]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of inducible nitric oxide synthase expression by macrophage purinoreceptors and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Techniques for the Purification of 2-Amino-4-pyridineacetic Acid: An Application Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the purification of 2-Amino-4-pyridineacetic acid, a crucial building block in pharmaceutical and drug development. The methodologies outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to achieve high-purity material, essential for reproducible downstream applications and regulatory compliance. This document emphasizes the scientific principles behind each technique, offering a robust framework for procedural optimization.
Understanding the Physicochemical Landscape of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies. This molecule possesses both a basic amino group on the pyridine ring and an acidic carboxylic acid moiety, making it an amphoteric substance.
Key Physicochemical Properties:
| Property | Estimated Value/Characteristic | Significance for Purification |
| Molecular Formula | C₇H₈N₂O₂ | - |
| Molecular Weight | 152.15 g/mol | - |
| pKa (Carboxylic Acid) | ~3.0 - 4.5 | Dictates the pH at which the carboxyl group is deprotonated (negatively charged). |
| pKa (Amino Group) | ~6.5 - 7.0 | Dictates the pH at which the amino group is protonated (positively charged). |
| Isoelectric Point (pI) | ~5.0 - 5.5 | The pH at which the molecule has a net zero charge, leading to minimal aqueous solubility. |
| Solubility | Generally soluble in water and polar organic solvents; solubility is highly pH-dependent. | Critical for selecting appropriate recrystallization solvents and for pH-mediated precipitation. |
The amphoteric nature of this compound is the cornerstone of its purification. By manipulating the pH of the solution, we can selectively protonate or deprotonate the functional groups, thereby altering the molecule's overall charge and significantly impacting its solubility. This principle is exploited in both precipitation/recrystallization and ion-exchange chromatography techniques.
Strategic Purification Methodologies
The choice of purification technique depends on the nature and quantity of impurities present in the crude material. Common impurities arising from the synthesis of this compound may include starting materials, reagents, and side-products from incomplete reactions or over-oxidation.
A logical workflow for the purification of this compound is presented below:
Caption: A general workflow for the purification of this compound.
pH-Mediated Precipitation and Recrystallization
This is often the most effective and scalable method for the initial purification of this compound. The principle lies in the molecule's zwitterionic nature and its minimal solubility at the isoelectric point (pI).
Protocol for Purification by Isoelectric Point Precipitation:
-
Dissolution: Dissolve the crude this compound in a suitable volume of dilute aqueous acid (e.g., 1 M HCl). The acidic conditions ensure that the amino group is protonated, forming a soluble salt. Alternatively, dissolve the crude material in a dilute aqueous base (e.g., 1 M NaOH), which will deprotonate the carboxylic acid, again forming a soluble salt. The choice of acid or base will depend on the nature of the impurities. If acidic impurities are present, dissolving in a base is preferable, and vice versa.
-
Treatment with Activated Carbon (Optional): If colored impurities are present, add a small amount of activated carbon to the solution and stir for 15-30 minutes at room temperature.
-
Filtration of Insolubles: Filter the solution through a celite pad or a suitable filter paper to remove any insoluble impurities and activated carbon.
-
Precipitation: Slowly add a dilute base (if initially dissolved in acid) or a dilute acid (if initially dissolved in base) dropwise to the filtrate with constant stirring. Monitor the pH of the solution. As the pH approaches the isoelectric point (estimated to be around 5.0-5.5), a precipitate of pure this compound will begin to form. Continue the addition of acid/base until the pH is at the isoelectric point to maximize precipitation.
-
Isolation: Cool the mixture in an ice bath to further decrease the solubility of the product. Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual soluble impurities, followed by a wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities and to aid in drying.
-
Drying: Dry the purified product under vacuum at an appropriate temperature.
For Enhanced Purity: Recrystallization
For obtaining highly pure material, a subsequent recrystallization step can be performed.
Protocol for Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the properties of similar compounds, suitable solvent systems could include water, ethanol, or mixtures of water with polar organic solvents like methanol, ethanol, or isopropanol.
-
Dissolution: In a flask equipped with a reflux condenser, add the purified this compound and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are typically of higher purity. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Ion-Exchange Chromatography
For applications requiring exceptionally high purity, such as in the final stages of active pharmaceutical ingredient (API) manufacturing, ion-exchange chromatography (IEX) is a powerful technique. IEX separates molecules based on their net charge at a specific pH.
Principle of Ion-Exchange Chromatography for this compound Purification:
-
Cation-Exchange Chromatography: At a pH below the pI of the amino group (e.g., pH < 6.5), the amino group will be protonated, giving the molecule a net positive charge. Under these conditions, the molecule will bind to a cation-exchange resin (negatively charged stationary phase).
-
Anion-Exchange Chromatography: At a pH above the pI of the carboxylic acid group (e.g., pH > 4.5), the carboxylic acid will be deprotonated, giving the molecule a net negative charge. In this state, it will bind to an anion-exchange resin (positively charged stationary phase).
Workflow for Ion-Exchange Chromatography:
Caption: A typical workflow for purification using ion-exchange chromatography.
Protocol for Cation-Exchange Chromatography (Illustrative Example):
-
Resin Selection and Equilibration: Select a suitable strong or weak cation-exchange resin. Equilibrate the column with a low ionic strength buffer at a pH where this compound is positively charged (e.g., pH 4.0).
-
Sample Preparation and Loading: Dissolve the partially purified this compound in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound or weakly bound impurities.
-
Elution: Elute the bound this compound using a gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer) or by increasing the pH of the elution buffer. The target compound will elute at a specific salt concentration or pH.
-
Fraction Collection and Analysis: Collect fractions throughout the elution process and analyze them for the presence and purity of the target compound using a suitable analytical technique such as HPLC.
-
Post-Purification Processing: Pool the pure fractions, and if necessary, desalt the solution (e.g., by dialysis or size-exclusion chromatography) before isolating the final product by lyophilization or precipitation.
Conclusion
The successful purification of this compound is readily achievable through a systematic approach that leverages its inherent physicochemical properties. For bulk purification, a well-optimized pH-mediated precipitation followed by recrystallization is often sufficient to achieve high purity. For applications demanding the highest purity standards, ion-exchange chromatography provides an excellent polishing step. The protocols and principles outlined in this guide offer a solid foundation for researchers to develop and refine their purification strategies, ensuring the quality and reliability of their scientific endeavors.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-pyridineacetic Acid
Welcome to the technical support center for the synthesis of 2-Amino-4-pyridineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common side reactions. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Structure of this Guide
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing general, high-level questions about the synthetic strategy and challenges.
-
Troubleshooting Guide: A detailed, problem-oriented section formatted as a Q&A to tackle specific experimental issues with in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of this compound typically commences from a readily available precursor, most commonly 2-amino-4-methylpyridine (2-amino-4-picoline). The core challenge lies in the selective functionalization and extension of the methyl group at the 4-position into an acetic acid moiety. The main strategies involve:
-
Oxidation and Homologation: Oxidation of the 4-methyl group to a carboxylic acid, followed by a one-carbon homologation.
-
Halogenation and Nucleophilic Substitution: Conversion of the 4-methyl group to a halomethyl group, followed by nucleophilic substitution with a cyanide or malonate synthon.
The choice of strategy is often dictated by the available reagents, scalability, and the desired purity of the final product. Each route presents a unique set of potential side reactions that must be carefully managed.
Q2: Why is the protection of the 2-amino group often necessary during the synthesis?
A2: The 2-amino group in the pyridine ring is nucleophilic and can interfere with many of the reagents used to modify the side chain at the 4-position.[1] Failure to protect this group can lead to a variety of side reactions, including:
-
N-alkylation or N-acylation: Reaction with electrophilic reagents intended for the side chain.
-
Reaction with oxidizing agents: The amino group can be sensitive to oxidation, leading to complex mixtures.
-
Coordination with metal catalysts: The nitrogen of the amino group can coordinate with metal catalysts, potentially deactivating them or altering their reactivity.
Therefore, the strategic use of protecting groups is a cornerstone of a successful synthesis.
Q3: What are the general challenges associated with functionalizing the 4-position of a pyridine ring?
A3: Functionalizing the C4 position of a pyridine ring can be challenging due to the electronic nature of the heterocycle. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution, particularly at the ortho (C2, C6) and para (C4) positions. While the C4-H bond is the most acidic C-H bond in pyridine, selective deprotonation can be difficult as the Lewis basic nitrogen atom tends to direct bases to the C2 position. Overcoming these inherent reactivity patterns is a key consideration in designing a synthetic route.
Troubleshooting Guide: Overcoming Side Reactions
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield and Mixture of Products During Oxidation of 2-Amino-4-methylpyridine
Q: I am attempting to oxidize 2-amino-4-methylpyridine to 2-amino-4-pyridinecarboxylic acid using a strong oxidizing agent like KMnO₄, but I am getting low yields and a complex mixture of products. What is going wrong?
A: This is a common issue arising from the sensitivity of the aminopyridine scaffold to strong oxidizing conditions. Several side reactions are likely occurring:
-
Over-oxidation: The desired carboxylic acid can be susceptible to further oxidation and decarboxylation under harsh conditions, leading to the formation of 2-aminopyridine and other degradation products.
-
Ring Oxidation: The pyridine ring itself can be oxidized, leading to ring-opened products or N-oxides.
-
Amino Group Oxidation: The 2-amino group can be oxidized, leading to nitro or nitroso derivatives, or polymerization.
Caption: Troubleshooting workflow for the oxidation of 2-amino-4-methylpyridine.
-
Protect the Amino Group: Before oxidation, protect the 2-amino group as a less reactive derivative. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under many oxidative conditions and its straightforward removal with acid.[1]
Experimental Protocol: Boc Protection of 2-Amino-4-methylpyridine
-
Dissolve 2-amino-4-methylpyridine (1.0 eq) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected product.
-
-
Employ Milder Oxidation Conditions: Instead of KMnO₄, consider using milder or more selective oxidizing agents.
-
Selenium Dioxide (SeO₂): This reagent can selectively oxidize the methyl group to an aldehyde, which can then be further oxidized to the carboxylic acid under milder conditions (e.g., with NaClO₂).
-
Catalytic Air Oxidation: The use of transition metal catalysts (e.g., based on cobalt or manganese) with air or oxygen as the oxidant can provide a more controlled oxidation.[2][3][4]
-
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the oxidizing agent. Running the reaction at a lower temperature and for a shorter duration can often minimize over-oxidation and other side reactions.
| Parameter | Recommendation | Rationale |
| Protecting Group | Boc or Acetyl | Prevents N-oxidation and side reactions. |
| Oxidizing Agent | SeO₂ followed by NaClO₂ or catalytic air oxidation | Milder conditions reduce over-oxidation and ring degradation. |
| Temperature | 0°C to room temperature (if possible) | Minimizes decomposition of the product. |
| Reaction Time | Monitor closely by TLC/LC-MS | Avoids prolonged exposure to harsh conditions. |
Problem 2: Side Reactions During Homologation of 2-Amino-4-pyridinecarboxylic Acid
Q: I have successfully synthesized 2-amino-4-pyridinecarboxylic acid and am now attempting to convert it to this compound via the Arndt-Eistert reaction. However, I am observing significant byproduct formation. What are the likely side reactions?
A: The Arndt-Eistert homologation, while effective, has several potential pitfalls, especially with a substrate containing an amino group.
-
Formation of α-chloromethyl ketone: If the HCl generated during the formation of the acid chloride is not effectively scavenged, it can react with the diazoketone intermediate.[5]
-
Reaction of the Amino Group with the Acid Chloride: If the amino group is not protected, it can react with the activated carboxylic acid (acid chloride) of another molecule, leading to amide bond formation and polymerization.
-
Instability of the Diazoketone: α-diazoketones can be unstable and may decompose if not handled properly.
Caption: Troubleshooting workflow for the Arndt-Eistert homologation.
-
Protect the Amino Group: As with the oxidation step, the 2-amino group must be protected (e.g., with Boc) before forming the acid chloride.
-
Use the Newman-Beal Modification: This involves the addition of a tertiary amine, such as triethylamine (Et₃N), to the diazomethane solution. The triethylamine acts as a scavenger for the HCl produced, preventing the formation of the α-chloromethyl ketone byproduct.[6]
-
Consider Safer Alternatives to Diazomethane: Diazomethane is highly toxic and explosive. (Trimethylsilyl)diazomethane (TMSCHN₂) is a commercially available and safer alternative that can be used for the Arndt-Eistert homologation.[7]
Experimental Protocol: Modified Arndt-Eistert Homologation
-
Protect the 2-amino group of 2-amino-4-pyridinecarboxylic acid with a Boc group.
-
Convert the Boc-protected carboxylic acid to the corresponding acid chloride using oxalyl chloride or thionyl chloride.
-
In a separate flask, prepare a solution of (trimethylsilyl)diazomethane (2.0 M in hexanes, 2.0 eq) in a mixture of THF and acetonitrile at 0°C.
-
Slowly add the acid chloride solution to the diazomethane solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours.
-
Quench any excess diazomethane with acetic acid.
-
Perform the Wolff rearrangement by treating the crude diazoketone with a silver catalyst (e.g., silver benzoate) in the presence of water to yield the homologated carboxylic acid.
-
Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM to obtain the final product.
-
Problem 3: Low Yield and Dialkylation in Malonic Ester Synthesis Route
Q: I am attempting to synthesize this compound starting from 2-amino-4-(halomethyl)pyridine via a malonic ester synthesis. I am observing low yields and the formation of a dialkylated byproduct. How can I improve this reaction?
A: The malonic ester synthesis is a powerful tool, but it is prone to specific side reactions.
-
Dialkylation: The mono-alkylated malonic ester still has an acidic proton and can be deprotonated and alkylated a second time, leading to a dialkylated byproduct.[8] This is a common issue if the stoichiometry of the base and alkylating agent is not carefully controlled.
-
Elimination: If the reaction conditions are too harsh (e.g., high temperature, strong base), the 2-amino-4-(halomethyl)pyridine may undergo elimination to form a methylidene-dihydropyridine intermediate.
-
Reaction at the Amino Group: If the 2-amino group is unprotected, it can be alkylated by the 2-amino-4-(halomethyl)pyridine starting material.
Caption: Troubleshooting workflow for the malonic ester synthesis route.
-
Protect the Amino Group: The 2-amino group should be protected (e.g., with Boc) prior to the halogenation of the methyl group and subsequent malonic ester synthesis.
-
Careful Control of Stoichiometry: To minimize dialkylation, use only one equivalent of base (e.g., sodium ethoxide) to form the enolate of diethyl malonate.[9]
-
Slow Addition: Add the protected 2-amino-4-(halomethyl)pyridine slowly to the solution of the malonate enolate. This keeps the concentration of the alkylating agent low, favoring monoalkylation.
-
Optimize Reaction Conditions: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize elimination and other side reactions.
Experimental Protocol: Malonic Ester Synthesis
-
Protect the 2-amino group of 2-amino-4-methylpyridine and then convert the methyl group to a bromomethyl group (e.g., using NBS and a radical initiator).
-
In a separate flask, add diethyl malonate (1.05 eq) to a solution of sodium ethoxide (1.0 eq) in absolute ethanol at room temperature.
-
Cool the resulting solution of the malonate enolate to 0°C.
-
Slowly add a solution of the protected 2-amino-4-(bromomethyl)pyridine (1.0 eq) in ethanol to the enolate solution over 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Perform a standard aqueous workup.
-
Hydrolyze the resulting diester to the diacid using aqueous NaOH, followed by acidification.
-
Heat the crude diacid to effect decarboxylation to the desired acetic acid derivative.
-
Deprotect the amino group to yield this compound.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
Technical Support Center: Optimizing HPLC Separation of Pyridylacetic Acids
Welcome to the technical support center for the analysis of pyridylacetic acid isomers (2-PAA, 3-PAA, and 4-PAA) by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Pyridylacetic acids are polar, ionizable compounds, and their isomeric nature presents a unique set of challenges in achieving baseline separation. This resource will equip you with the foundational knowledge and practical steps to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of pyridylacetic acid isomers so challenging?
The primary challenge lies in their structural similarity. 2-, 3-, and 4-pyridylacetic acid are positional isomers, meaning they have the same molecular formula and weight but differ in the substitution position on the pyridine ring. This results in very similar physicochemical properties, such as polarity and pKa, making them difficult to resolve with standard reversed-phase methods.[1]
Q2: What are the key physicochemical properties I need to consider?
The most critical properties are the pKa values of both the carboxylic acid functional group and the pyridine nitrogen. These values dictate the ionization state of the molecules at a given mobile phase pH, which in turn significantly influences their retention and selectivity on the column.
| Isomer | pKa (Carboxylic Acid) | pKa (Pyridine Nitrogen) |
| 2-Pyridylacetic Acid | ~3.5 | ~5.2 |
| 3-Pyridylacetic Acid | ~3.61 | ~4.97 |
| 4-Pyridylacetic Acid | ~3.7 | ~5.1 |
| Note: These are approximate literature values and can vary slightly with experimental conditions.[2] |
Q3: What is the recommended starting point for method development?
For initial method development, a reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acidic buffer, such as 0.1% formic acid or a 20 mM ammonium formate buffer at a pH between 3 and 4, is a good starting point.[3][4] A common UV detection wavelength is around 270 nm.[3]
Q4: When should I consider an alternative chromatographic mode like HILIC?
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative if you are struggling to achieve adequate retention of these polar compounds in reversed-phase chromatography.[5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, which promotes the retention of polar analytes.[7]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of pyridylacetic acids.
Issue 1: Poor Peak Resolution or Co-elution
Poor resolution between the isomeric peaks is the most frequent challenge.
Root Causes & Solutions:
-
Inappropriate Mobile Phase pH: The ionization state of the pyridylacetic acids is highly dependent on the mobile phase pH. Operating at a pH close to their pKa values can lead to poor peak shape and shifting retention times.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values of both the carboxylic acid and the pyridine nitrogen. For reversed-phase, a pH in the range of 2.5-3.5 is often effective. In this range, the carboxylic acid group is largely protonated (neutral), and the pyridine nitrogen is protonated (positively charged), leading to more stable retention.[8][9]
-
-
Insufficient Selectivity of the Stationary Phase: A standard C18 column may not provide enough selectivity to resolve the subtle differences between the isomers.
-
Inadequate Organic Modifier Concentration: The percentage of organic solvent in the mobile phase directly impacts retention.
-
Solution: Systematically vary the acetonitrile concentration. A lower percentage will generally increase retention in reversed-phase. A shallow gradient can also help to improve separation.
-
Issue 2: Peak Tailing
Peak tailing, especially for the later eluting peaks, can compromise quantification and resolution.
Root Causes & Solutions:
-
Secondary Interactions with Residual Silanols: The basic pyridine nitrogen can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[11]
-
Solution 1: Lower Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5) protonates the residual silanols, minimizing these unwanted interactions.[12]
-
Solution 2: Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer accessible silanol groups, reducing the likelihood of tailing.
-
Solution 3: Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, though this is often not compatible with mass spectrometry detection.[13]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[14]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Use a guard column and appropriate sample preparation techniques. If the column is old, it may need to be replaced.
-
Issue 3: Irreproducible Retention Times
Shifts in retention time from one injection to the next can make peak identification unreliable.
Root Causes & Solutions:
-
Poorly Buffered Mobile Phase: If the mobile phase pH is not well-controlled and is close to the pKa of the analytes, small changes in buffer preparation can lead to significant shifts in retention.
-
Solution: Use a buffer and ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH.[15] Always prepare the mobile phase consistently.
-
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method
This method provides a robust starting point for the separation of pyridylacetic acid isomers.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 30% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 270 nm.
Protocol 2: HILIC Method
This method is suitable for enhancing the retention of these polar analytes.
-
Column: HILIC (e.g., silica or amide-based), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
-
Gradient: 100% A to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 265 nm.
Visualizations
Diagram 1: Impact of pH on Analyte Ionization
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 4. 3-Pyridylacetic acid hydrochloride | SIELC Technologies [sielc.com]
- 5. halocolumns.com [halocolumns.com]
- 6. hplc.eu [hplc.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromblog.wordpress.com [chromblog.wordpress.com]
- 9. agilent.com [agilent.com]
- 10. helixchrom.com [helixchrom.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Blogs | Restek [discover.restek.com]
- 15. pharmaguru.co [pharmaguru.co]
Troubleshooting low incorporation of [18F]fluoride in radiolabeling
<
A Foreword from Your Application Scientist:
Welcome to the technical support center. As scientists and researchers, we understand that navigating the intricacies of radiochemistry can be both exhilarating and challenging. Low incorporation of [18F]fluoride is a common hurdle, but it's one that can be systematically overcome. This guide is designed to be your partner at the bench, moving beyond simple checklists to explain the why behind each step. My goal is to empower you with the scientific rationale to not only solve your immediate issues but also to anticipate and prevent future setbacks. Let's turn those low yields into consistent, high-quality radiotracer productions.
Section 1: The Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses specific failures you might encounter during your radiolabeling workflow. Each question is designed to pinpoint a problem and provide a logical sequence of steps to diagnose and resolve the issue.
Q1: My radiochemical yield (RCY) is consistently low or zero. Where do I even begin to troubleshoot?
A low radiochemical yield is the most common issue in [18F]fluoride chemistry. The root cause almost always falls into one of three categories: the quality and reactivity of your [18F]fluoride, the integrity of your precursor and reagents, or suboptimal reaction conditions. A systematic approach is crucial.
Here is the logical workflow to diagnose the problem:
Q2: I suspect residual water is killing my reaction. How can I ensure my [18F]fluoride is "dry" and reactive?
This is a critical and frequent issue. The fluoride anion is strongly hydrated in water, which significantly reduces its nucleophilicity.[1][2][3][4] To achieve efficient nucleophilic substitution, the [18F]fluoride must be rendered essentially anhydrous.[2][5]
Causality: Water molecules form a tight hydration shell around the F- ion through hydrogen bonding. This shell sterically hinders the fluoride from attacking the electrophilic center of your precursor and reduces its effective charge. Polar aprotic solvents like acetonitrile are used because they do not form these strong hydrogen bonds, leaving the fluoride "naked" and highly reactive.[6]
Troubleshooting Steps:
-
Verify Cartridge Elution: The process begins with eluting the [18F]fluoride from the anion exchange cartridge (e.g., QMA) with a solution of a phase transfer catalyst (like Kryptofix 2.2.2) and a base (like K₂CO₃) in an acetonitrile/water mixture.[6][7]
-
Optimize Azeotropic Drying: This is the most critical step for water removal.[8]
-
Mechanism: Acetonitrile forms a low-boiling azeotrope with water, allowing for its removal at temperatures below the boiling point of pure water.
-
Vigorous vs. Gentle Drying: Overly vigorous heating or vacuum can cause the [K/K222]⁺[¹⁸F]⁻ complex to splash onto the walls of the reaction vessel, out of reach of the precursor solution when it is added.[9] A slow, steady evaporation is more effective.[9]
-
Protocol: Perform at least two to three drying cycles. Heat the vessel (e.g., 110°C) under a gentle stream of inert gas (Nitrogen or Argon) and/or vacuum until the solvent is removed.[6] Add a small volume of pure, anhydrous acetonitrile and repeat the evaporation. This chases out the final traces of water.
-
-
Visual Confirmation: A properly dried [K/K222]⁺[¹⁸F]⁻ complex should appear as a white, crystalline film or residue at the bottom of the reaction vessel. A syrupy or brownish appearance can indicate degradation or impurities.
Validation Protocol: Improved Azeotropic Drying
-
After eluting the [18F]fluoride into the reaction vessel, add 1 mL of anhydrous acetonitrile.
-
Heat the vessel to 100-110°C with a gentle stream of nitrogen and applied vacuum (-0.7 bar).[8]
-
Continue until all solvent is visibly gone.
-
Cool the vessel slightly, then add another 0.5 mL of anhydrous acetonitrile.
-
Repeat the evaporation process completely.
-
Proceed immediately with adding the precursor dissolved in anhydrous solvent.
Q3: My precursor is expensive and sensitive. How do I know if it has degraded, and how can I protect it?
Precursor integrity is paramount. Many precursors used in radiolabeling are complex molecules with protecting groups that can be sensitive to base, heat, and moisture.
Common Causes of Degradation:
-
Base Sensitivity: The basic conditions required for [18F]fluoride activation (e.g., K₂CO₃) can cause decomposition or side reactions if the precursor has base-labile functional groups.[5]
-
Hydrolysis: Exposure to even trace amounts of moisture during storage or reaction setup can hydrolyze sensitive functional groups or leaving groups.
-
Thermal Instability: High reaction temperatures can degrade certain precursors.[10]
Troubleshooting and Prevention:
-
Analytical Check: Before use, run a small amount of your precursor on HPLC or TLC. Compare the chromatogram to a reference standard or a previously successful batch. The presence of new peaks indicates degradation.
-
Storage: Always store precursors according to the manufacturer's instructions, which typically means under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C), and protected from light. Use a desiccator for storage at room temperature.
-
Reaction Optimization:
-
Base Amount: Use the minimum amount of base necessary for the reaction. An excess can promote precursor decomposition.[5]
-
Temperature: If you suspect thermal degradation, try lowering the reaction temperature and extending the reaction time.[1]
-
Precursor Amount: While it may seem counterintuitive, using too little precursor can sometimes be problematic. Ensure you are using an optimized amount (often in the range of 5-20 mg, depending on the synthesis) to favor the desired reaction over side reactions.
-
Q4: How do metallic impurities from the cyclotron target or tubing affect my yield?
Metallic impurities are a hidden enemy of nucleophilic fluorination. Cations like aluminum (Al³⁺), iron (Fe³⁺), and calcium (Ca²⁺) can have a profound negative effect on the reaction.[11]
Mechanism of Interference:
-
Complexation with Fluoride: Metal ions can form strong complexes with [18F]fluoride (e.g., [AlF₆]³⁻), making it unavailable for the nucleophilic substitution reaction.[12]
-
Complexation with Base: Metal ions can also complex with the carbonate base, effectively reducing the basicity of the reaction mixture.[11] This change in pH can dramatically lower the efficiency of the fluorination reaction.
Troubleshooting and Prevention:
-
Source Identification: Impurities can originate from the [18O]water, the target body materials, or the transfer lines.[11][13] Regular maintenance of the cyclotron target and transfer system is essential.
-
Purification: The initial trapping of [18F]fluoride on an anion exchange cartridge is an effective first-line defense, as it allows cationic impurities to be washed away with the [18O]water.[7][13]
-
Quality Control: If you consistently experience unexplained low yields, consider performing an analysis (e.g., ICP-MS) on your target water to quantify metallic ion concentrations.
| Parameter | Specification | Potential Impact of Deviation |
| Solvent Purity | Anhydrous Grade (<50 ppm H₂O) | Residual water quenches [18F]fluoride reactivity. |
| Kryptofix 2.2.2 | High Purity (>99%) | Degradation products can interfere with the reaction. |
| Precursor Purity | >98% (by HPLC) | Impurities can compete in side reactions or inhibit labeling. |
| Metallic Ions | Low ppm levels | Form complexes with fluoride, reducing its availability.[11] |
| Base (e.g., K₂CO₃) | Anhydrous, finely ground | Clumps dissolve poorly; moisture content introduces water. |
Caption: Table 1. Critical Quality Attributes of Reagents.
Section 2: Frequently Asked Questions (Concept-Oriented Q&A)
This section explores the fundamental principles behind the key components and conditions of the radiolabeling reaction.
Q5: What is the exact role of Kryptofix 2.2.2 (K222), and how can I tell if it has degraded?
Kryptofix 2.2.2 (K222) is a cryptand, a type of phase transfer catalyst, that is essential for activating the [18F]fluoride.[4]
Mechanism of Action: The K222 molecule has a three-dimensional cage-like structure that is perfectly sized to encapsulate the potassium ion (K⁺) that accompanies the [18F]fluoride (eluted as K¹⁸F). This complexation sequesters the K⁺ cation, leaving behind a highly reactive, "naked" [18F]fluoride anion that is soluble in the aprotic solvent.[2][4]
Signs of Degradation: K222 is susceptible to degradation, especially in the presence of heat, light, and oxygen.
-
Appearance: Fresh K222 is a white, crystalline powder. A yellow or brownish color indicates degradation.
-
Performance: A gradual decrease in RCY over time using the same protocol can be an indicator of K222 degradation.
-
Toxicity: Degraded K222 can lead to toxic byproducts. Since residual K222 levels in the final drug product are strictly regulated, using high-quality K222 is a critical part of GMP.[14]
Best Practice: Store K222 in small aliquots under argon or nitrogen at -20°C. Use a fresh aliquot for each set of reactions to avoid repeated exposure to air and moisture.
Q6: What is the difference between Sₙ2 and SₙAr reactions in [18F]fluorination, and how does it affect my choice of precursor and conditions?
The type of nucleophilic substitution reaction dictates the entire strategy for your radiosynthesis.
-
Sₙ2 (Aliphatic Substitution): This is a single-step reaction where the [18F]fluoride attacks an sp³-hybridized carbon atom, displacing a leaving group (like a tosylate, mesylate, or triflate).[2][5]
-
SₙAr (Aromatic Substitution): This is a two-step addition-elimination reaction for labeling aromatic rings. The [18F]fluoride attacks an electron-deficient aromatic ring, forming an intermediate (a Meisenheimer complex), followed by the departure of a leaving group.[2][5]
-
Precursor Requirements: The aromatic ring must be "activated" by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group (e.g., -NO₂, trimethylammonium).[5]
-
Conditions: Often requires higher temperatures (120-180°C) and solvents with higher boiling points like DMSO or DMF.[2][5]
-
Key Takeaway: You cannot use an Sₙ2 precursor for an SₙAr reaction or vice versa. The design of the precursor molecule fundamentally determines the required reaction type and conditions.
References
- 1. A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activation of fluoride anion as nucleophile in water with data-guided surfactant selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 7. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimising the Azeotropic Drying of 18F-Fluorine Wayto Improve the 18F-Fluorocholine Radiochemical Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impurities in the [18O]water target and their effect on the yield of an aromatic displacement reaction with [18F]fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, quality control and determination of metallic impurities in 18F-fludeoxyglucose production process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-4-Thiazolidinones
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 2-amino-4-thiazolidinones. This heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] However, its synthesis, while seemingly straightforward, is often accompanied by challenges that can impact yield, purity, and scalability.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate these challenges. We will move beyond simple procedural lists to explore the causality behind common issues, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses the most frequently encountered problems during the synthesis of 2-amino-4-thiazolidinones, particularly via the common Hantzsch-type condensation of a thiourea and an α-halo acid or ester.
Q1: I am getting very low yield or no product at all. What are the likely causes?
This is the most common issue, and it typically stems from one of three areas: reaction conditions, starting material integrity, or competing side reactions.
-
Potential Cause A: Sub-optimal Reaction Conditions The cyclocondensation reaction is sensitive to solvent, temperature, and the presence or absence of a base. The initial S-alkylation of thiourea is followed by an intramolecular cyclization, and both steps have specific requirements.
-
Expert Insight: Using a protic solvent like ethanol is common as it facilitates the solubility of the starting materials.[5] However, for less reactive substrates, glacial acetic acid can serve as both a solvent and a catalyst, promoting the dehydration step.[1] The reaction often requires heating to overcome the activation energy for the cyclization step.[6]
-
-
Potential Cause B: Inactive or Impure Starting Materials
-
α-Haloesters/Acids: These reagents can degrade over time, especially in the presence of moisture, through hydrolysis. Ensure you are using a freshly opened or properly stored reagent.
-
Thiourea: While generally stable, ensure it is dry and free from contaminants.
-
-
Potential Cause C: Inefficient Work-up and Isolation The product's solubility can make isolation tricky. 2-Amino-4-thiazolidinone hydrochloride is often the initial product, which is water-soluble.[5] Neutralization is critical to precipitate the free base, but pushing the pH too high can lead to ring-opening or other degradation pathways.
-
Expert Insight: Careful neutralization with a mild base like sodium acetate to a pH of ~6-7 is crucial for maximizing the precipitation of the product without inducing degradation.[5]
-
Troubleshooting Flowchart: Low Product Yield
Caption: Troubleshooting decision tree for low yield issues.
Q2: My product is impure and difficult to purify. What side products might be forming?
The formation of a complex mixture is a frequent challenge, often due to the product's inherent reactivity and tautomeric nature.
-
Potential Cause A: Amino-Imino Tautomerism The 2-amino-4-thiazolidinone core exists in a dynamic equilibrium with its 2-imino-4-thiazolidinone tautomer.[7][8] This is not a side product but an intrinsic property of the molecule. This equilibrium can be influenced by the solvent, pH, and temperature, leading to broadened or multiple signals in NMR spectra and making characterization confusing. Computational studies have shown that the presence of water can lower the energy barrier for this proton transfer.[7][8]
-
Potential Cause B: Regioselectivity with Substituted Thioureas When using an unsymmetrical N,N'-disubstituted thiourea, the initial S-alkylation is followed by cyclization involving one of the two nitrogen atoms. This can lead to two different regioisomeric products.[9] The outcome is often dictated by the electronic and steric properties of the substituents on the thiourea nitrogens.[9]
-
Potential Cause C: Knoevenagel Condensation at C5 The methylene group at the C5 position is activated by the adjacent carbonyl group. If any aldehydes are present (either as a starting material in a multi-component reaction or as an impurity), a Knoevenagel condensation can occur to form a 5-arylidene side product.[5][10][11] This is a common strategy for intentionally functionalizing the C5 position but an unwanted side reaction if not intended.
Data Summary: Troubleshooting Impurities
| Problem | Potential Cause | Recommended Action |
| Complex NMR/TLC | Amino-Imino Tautomerism | Characterize using LC-MS to confirm mass. Consider variable temperature NMR. This is an inherent property, not an impurity.[7][8] |
| Isomeric Mixture | Use of Unsymmetrical Thiourea | Use a symmetrically substituted or unsubstituted thiourea if possible. If not, plan for chromatographic separation (e.g., column chromatography).[9] |
| Unexpected Higher MW Product | Knoevenagel Condensation | Ensure starting materials are free of aldehyde impurities. If aldehydes are part of the reaction, optimize conditions (e.g., lower temperature) to favor the primary cyclization.[10] |
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental mechanism for the Hantzsch synthesis of 2-amino-4-thiazolidinones? A: The Hantzsch thiazole synthesis, when applied to this scaffold, involves a two-step process: 1) A nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloester (an SN2 reaction) to form an S-alkylated isothiouronium intermediate. 2) An intramolecular cyclization where a nitrogen atom attacks the ester carbonyl, followed by dehydration to form the thiazolidinone ring.[6][12]
Reaction Mechanism: Hantzsch-Type Synthesis
Caption: Simplified Hantzsch synthesis pathway.
-
Q2: My NMR spectrum is confusing. How does tautomerism affect it? A: The presence of both 2-amino and 2-imino tautomers in solution can result in two distinct sets of NMR signals for the protons and carbons near the amino/imino group and the double bond within the ring. The ratio of these tautomers can change depending on the solvent (e.g., DMSO-d6 vs. CDCl3), which can alter the chemical shifts and integrals of the corresponding peaks.[7] It is a key reason why relying solely on ¹H NMR can be misleading without supporting data like Mass Spectrometry or ¹³C NMR.
Tautomeric Equilibrium
Caption: Equilibrium between 2-amino and 2-imino tautomers.
-
Q3: Are there one-pot synthesis methods available? A: Yes, one-pot, multi-component reactions (MCRs) are increasingly popular for generating diversity. A common MCR involves reacting an amine, a substituted aldehyde, and a mercaptocarboxylic acid (like thioglycolic acid).[13] These methods are efficient but may require more extensive optimization to suppress side-product formation compared to the stepwise Hantzsch synthesis. Nano-catalysts have also been employed to improve the efficiency of one-pot procedures.[14]
-
Q4: How can I functionalize the C5 position of the ring? A: The most reliable method is the Knoevenagel condensation of a pre-synthesized 2-amino-4-thiazolidinone with an aldehyde or ketone.[5][10] The reaction is typically catalyzed by a weak base such as piperidine or sodium acetate in a solvent like ethanol or acetic acid. This reaction takes advantage of the active methylene group at the C5 position.[15]
Standard Experimental Protocol: Synthesis of 2-Amino-4-thiazolidinone (2)
This protocol describes a reliable, baseline procedure for synthesizing the parent compound from ethyl chloroacetate and thiourea. Use this as a starting point for your own optimizations.
Materials:
-
Ethyl chloroacetate (1.0 eq)
-
Thiourea (1.1 eq)
-
Anhydrous Sodium Acetate (1.2 eq)
-
Ethanol (95%)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea, anhydrous sodium acetate, and 95% ethanol.
-
Addition: Stir the mixture to form a suspension. Slowly add ethyl chloroacetate dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Ethyl Acetate:Hexane mobile phase).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into ice-cold water with stirring. A white or off-white solid should precipitate.
-
Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove any unreacted thiourea and salts.
-
Drying: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from hot ethanol or an ethanol/water mixture.
Self-Validation Checkpoints:
-
Expected Yield: 70-85%.
-
Appearance: White to pale yellow crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Be mindful of the potential for tautomeric forms to appear in the spectra.
This guide is intended to serve as a living document. As new synthetic methodologies emerge, we will continue to provide updated insights. We wish you success in your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
- 13. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Avoiding competitive cyclization pathways in heterocycle synthesis
Introduction
Welcome to the Technical Support Center for Heterocycle Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with competitive pathways during ring-closing reactions. In heterocycle synthesis, the desired intramolecular cyclization is often plagued by competing intermolecular reactions (dimerization, polymerization) or the formation of undesired regioisomers (e.g., endo vs. exo products) or ring sizes.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve these common issues. Our approach is rooted in mechanistic principles to empower you not just to fix a reaction, but to design more robust cyclization strategies from the outset.
Troubleshooting Guide: Common Cyclization Problems
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Significant Polymerization or Dimerization Outcompetes Intramolecular Cyclization
Question: My reaction is producing a large amount of oligomeric/polymeric byproduct with very low yield of the desired cyclic product. What is the primary cause and how can I fix this?
Answer: This is a classic case of intermolecular reactions kinetically outcompeting the desired intramolecular pathway. The outcome of this competition is fundamentally dependent on the concentration of your linear precursor at the time of reaction.
Causality:
-
Intramolecular Cyclization: A first-order reaction, its rate is proportional to the concentration of the precursor (Rate_intra ∝ [Precursor]).
-
Intermolecular Reaction (Dimerization): A second-order reaction, its rate is proportional to the square of the precursor's concentration (Rate_inter ∝ [Precursor]²).
At high concentrations, the second-order process dominates, leading to polymers. To favor the first-order intramolecular cyclization, you must maintain a very low concentration of the reactive precursor throughout the reaction.[1] This is the core of the high-dilution principle .[2][3]
Solutions:
-
Standard High Dilution: The simplest approach is to use a very large volume of solvent. However, this can be impractical for scale-up. For challenging formations of medium-to-large rings (9-11 members), concentrations below 10⁻⁶ M may be necessary to prevent polymerization.[3]
-
Pseudo-High Dilution (Syringe Pump Addition): This is the most common and effective technique. By slowly adding a solution of the linear precursor to a larger volume of solvent (often containing the catalyst or reagent), you maintain a steady-state low concentration, ensuring the precursor reacts with itself (intramolecularly) before it can encounter another precursor molecule.[1][4]
Workflow Diagram: Favoring Intramolecular Cyclization
Caption: Troubleshooting workflow for overcoming intermolecular competition.
Protocol 1: Pseudo-High Dilution via Syringe Pump
-
Setup: Place a three-neck round-bottom flask, equipped with a condenser and a magnetic stir bar, in a heating mantle. Use a large volume of the chosen solvent (e.g., 500 mL for a 1 mmol scale reaction).
-
Precursor Solution: Dissolve the linear precursor (e.g., 1 mmol) in a small volume of the same solvent (e.g., 50 mL). Load this solution into a gas-tight syringe and place it on a syringe pump.
-
Initiation: Bring the solvent in the flask to the desired reaction temperature (e.g., reflux). If the reaction is catalyzed, the catalyst should be in the flask.
-
Slow Addition: Begin the slow addition of the precursor solution via the syringe pump. A typical addition time is 4-12 hours. The goal is to add the substrate so slowly that it reacts before its concentration can build up.
-
Monitoring: Monitor the reaction by TLC or LC-MS. A properly executed high-dilution reaction should show very little starting material in the flask at any given time.
-
Completion & Workup: After the addition is complete, continue to stir the reaction for an additional 1-2 hours to ensure full conversion. Proceed with standard aqueous workup and purification.[5]
Issue 2: Formation of an Undesired Regioisomer (e.g., Endo vs. Exo)
Question: My reaction is yielding the kinetically disfavored endo-cyclization product instead of the expected exo-product (or vice versa). How can I control the regioselectivity of the ring closure?
Answer: This issue stems from the geometric constraints of the transition state during ring formation. The regioselectivity is governed by a combination of factors including orbital overlap, steric hindrance, and electronic effects. The foundational principles for predicting the outcome are Baldwin's Rules .[6][7]
Causality: Baldwin's rules classify ring closures based on three factors:
-
Ring size: The number of atoms in the newly formed ring (e.g., 5, 6).
-
Bond cleavage position: exo (the bond being broken is outside the ring) or endo (the bond being broken is inside the ring).[8][9]
-
Hybridization of the electrophilic atom: tet (sp³), trig (sp²), or dig (sp).[7][10]
The rules state which pathways are "favored" (geometrically possible with good orbital overlap) and "disfavored" (geometrically difficult).[10][11] For example, 5-exo-trig cyclizations are favored, while 5-endo-trig cyclizations are disfavored.[6][7]
Solutions:
-
Substrate Modification: Redesign the substrate to favor the desired pathway. This could involve changing the length of the tether between the nucleophile and electrophile to change the resulting ring size, or altering sterics to block an undesired pathway.
-
Catalyst/Ligand Control: Transition metal catalysts and their associated ligands can override the substrate's inherent bias.[12] The catalyst can act as a template, pre-organizing the substrate in a conformation that favors one cyclization mode over another.[13] For example, in palladium-catalyzed reactions, bulky ligands can sterically block one reaction site, directing the cyclization to another.[12][14]
-
Solvent Effects: The solvent can influence which reactive species or conformers are present and can stabilize or destabilize transition states differently.[15][16] Polar solvents might favor pathways with more charge-separated transition states.[17][18]
-
Protecting Groups: A strategically placed bulky protecting group can sterically hinder attack at a nearby site, forcing the cyclization to occur at a different position.[19][20]
Diagram: Controlling Endo vs. Exo Cyclization
Caption: Strategic levers for directing regioselectivity in cyclization.
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | How it Influences Selectivity | Example Application |
| Catalyst/Ligand | The metal center and ligands create a specific steric and electronic environment, templating the substrate to favor one transition state.[13][21] | Using a bulky phosphine ligand in a Pd-catalyzed cyclization to block the more accessible site, forcing reaction at the less hindered, desired site.[12] |
| Solvent | Stabilizes or destabilizes charged intermediates or transition states. Can also influence catalyst activity.[15][16] | Switching from a non-polar solvent like toluene to a polar aprotic solvent like DMSO can alter product ratios in radical cyclizations.[15] |
| Temperature | Can shift the balance between kinetically and thermodynamically controlled pathways. Lower temperatures often favor the kinetic product. | Running a reaction at -78 °C to favor a kinetically preferred regioisomer over a thermodynamically more stable one that forms at reflux. |
| Protecting Groups | A bulky protecting group (e.g., TBDMS) can act as a steric shield, preventing a nearby nucleophile from attacking and redirecting the reaction.[19][20] | Protecting a secondary alcohol with a silyl group to prevent its participation in the cyclization, allowing a more remote primary alcohol to react instead. |
Frequently Asked Questions (FAQs)
Q1: What are Baldwin's Rules and how do I apply them?
Baldwin's rules are a set of qualitative guidelines that predict the relative favorability of intramolecular ring-closing reactions.[7] They are not absolute laws but are incredibly useful for predicting the likely outcome of a cyclization. The key is to classify your planned reaction using the three descriptors: ring size , exo/endo , and hybridization (tet/trig/dig) .[9][22]
Table 2: Quick Reference for Baldwin's Rules
| Ring Size | Tet (sp³) | Trig (sp²) | Dig (sp) |
| 3 | exo: Favored, endo: Disfavored | exo: Favored, endo: Disfavored | exo: Disfavored, endo: Favored |
| 4 | exo: Favored, endo: Disfavored | exo: Favored, endo: Disfavored | exo: Disfavored, endo: Favored |
| 5 | exo: Favored, endo: Disfavored | exo: Favored, endo: Disfavored | exo: Favored, endo: Favored |
| 6 | exo: Favored, endo: Disfavored | exo: Favored, endo: Favored | exo: Favored, endo: Favored |
| 7 | exo: Favored, endo: Disfavored | exo: Favored, endo: Favored | exo: Favored, endo: Favored |
| Note: This is a simplified summary. Exceptions and revisions exist, particularly for digonal systems.[10][11] |
Application Example: You want to synthesize a 5-membered ring by attacking a ketone (an sp² or 'trig' center). You have two possible starting materials: one that would lead to a 5-exo-trig closure and another that would lead to a 5-endo-trig closure. According to the rules, the 5-exo-trig pathway is "favored," while the 5-endo-trig is "disfavored."[6][7] Therefore, you should design your synthesis around the precursor that allows for the exo closure.
Q2: How do I choose between different strategies like catalyst control vs. substrate control?
The choice depends on the stage of your research and the flexibility of your synthetic route.
-
Substrate Control (Early Stage/Route Design): If you are in the early stages of designing a synthesis, modifying the substrate is often the most robust strategy. This involves building the "correct" reactivity directly into the molecule.
-
Catalyst/Reagent Control (Optimization Stage): If you already have a late-stage intermediate and are observing poor selectivity, changing the catalyst, ligands, or solvent is a more practical approach than redesigning the entire synthesis.[12][16] This strategy offers the ability to "tune" the outcome without starting over.
Decision Tree: Selecting a Control Strategy
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidating the mechanism and origins of selectivity on catalyst-dependent cyclization reactions to form polycyclic indolines from a theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. π–π stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Pathway economy in cyclization of 1,n-enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 19. jocpr.com [jocpr.com]
- 20. catalogimages.wiley.com [catalogimages.wiley.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. chemtube3d.com [chemtube3d.com]
Technical Support Center: Refinement of Analytical Methods for 2-Amino-4-pyridineacetic Acid
Welcome to the technical support center for the analysis of 2-Amino-4-pyridineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the analytical characterization of this compound. As Senior Application Scientists, we have curated this information based on established analytical principles and extensive field experience to ensure scientific integrity and practical utility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound, providing concise answers and directing you to more detailed troubleshooting where necessary.
Sample Preparation
Q1: What are the most critical factors to consider during sample preparation for this compound analysis?
A1: The purity of your sample is paramount for accurate analysis.[1] Key considerations include:
-
Minimizing Contamination: Avoid contamination from other proteins, amino acids (especially glycine and arginine), and environmental sources like dust and dandruff.[1][2]
-
Buffer Selection: Buffers containing primary and secondary amines, such as Tris and HEPES, must be avoided as they can interfere with derivatization and create extraneous peaks in the chromatogram.[1][3] If their use is unavoidable, they must be removed prior to analysis.
-
Solvent Choice: For optimal results, samples should be dissolved in high-purity water (e.g., Milli-Q), PBS, or a phosphate buffer.[1] If the compound's solubility is an issue, this should be noted as it can impact quantitation.
Q2: How should I handle samples with low concentrations of this compound?
A2: For low-concentration samples, a pre-concentration step is often necessary. Solid-phase extraction (SPE) with a suitable sorbent can be an effective method to concentrate the analyte and remove interfering matrix components. The choice of SPE sorbent will depend on the sample matrix and the physicochemical properties of this compound.
Chromatography (HPLC/UHPLC)
Q3: What type of HPLC column is best suited for the analysis of this compound?
A3: Due to its polar and zwitterionic nature, a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms is often ideal.[4] A C18 column can also be used, but may require ion-pairing reagents in the mobile phase to achieve adequate retention and peak shape.
Q4: My peak shape for this compound is poor (e.g., tailing or fronting). What are the likely causes?
A4: Poor peak shape can be attributed to several factors:
-
Secondary Interactions: The amino group can interact with residual silanols on the silica backbone of the column, leading to peak tailing. Using an end-capped column or adding a competitive base to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the analyte and, consequently, its retention and peak shape. The mobile phase pH should be optimized to ensure a consistent ionization state.
Mass Spectrometry (MS)
Q5: What are the expected mass-to-charge ratios (m/z) for this compound in MS analysis?
A5: this compound has a molecular weight of 152.15 g/mol .[5] In positive ion mode electrospray ionization (ESI+), you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 153.16. Other adducts, such as [M+Na]⁺, may also be observed.
Q6: I am observing significant signal suppression in my LC-MS analysis. What can I do?
A6: Signal suppression is a common matrix effect in LC-MS. To address this:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or liquid-liquid extraction to remove interfering matrix components.
-
Optimize Chromatography: Improve chromatographic separation to ensure the analyte elutes in a region free from co-eluting, suppressing compounds.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and ensure accurate quantification.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step troubleshooting for specific issues you may encounter during your experiments.
Guide 1: HPLC/UHPLC Method-Related Issues
This guide will help you diagnose and resolve common problems encountered during the HPLC or UHPLC analysis of this compound.
Problem: Poor Peak Resolution or Co-elution with Impurities
Detailed Steps:
-
Evaluate the Gradient: A steep gradient can cause peaks to elute too closely together.
-
Action: Decrease the rate of change of the organic solvent concentration in your gradient. This will increase the run time but should improve the separation between peaks.
-
-
Optimize Mobile Phase pH: The retention of this compound and its potential impurities can be highly dependent on the mobile phase pH due to their ionizable nature.
-
Action: Systematically adjust the pH of the aqueous mobile phase component. Small changes in pH can significantly alter selectivity. Ensure the chosen pH is within the stable range for your column.
-
-
Consider an Alternative Column: If optimizing the mobile phase and gradient is insufficient, the column chemistry may not be suitable for the separation.
-
Action: Switch to a column with a different stationary phase. For a polar, zwitterionic compound like this, a mixed-mode column combining reversed-phase and ion-exchange properties can offer unique selectivity.[4] Alternatively, trying a different type of C18 column (e.g., with a different end-capping or base material) may provide the necessary change in selectivity.
-
Problem: Inconsistent Retention Times
Detailed Steps:
-
Check for System Leaks: Even a small leak can cause fluctuations in pressure and lead to shifting retention times.
-
Action: Visually inspect all fittings and connections for signs of leakage. Perform a system pressure test if available on your instrument.
-
-
Ensure Mobile Phase Stability: The composition of the mobile phase can change over time due to evaporation of the more volatile component.
-
Action: Prepare fresh mobile phase daily. Keep the mobile phase bottles capped to minimize evaporation.
-
-
Verify Column Equilibration: Insufficient column equilibration between runs can lead to drifting retention times, especially in gradient methods.
-
Action: Ensure that the column is adequately equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate for at least 10 column volumes.
-
Guide 2: Sample Preparation and Matrix Effects
This guide focuses on issues arising from the sample matrix and preparation process.
Problem: Low Analyte Recovery
Detailed Steps:
-
Optimize Extraction Efficiency: If you are extracting the analyte from a complex matrix, the extraction procedure may be incomplete.
-
Action: Experiment with different extraction solvents and conditions. For an amino acid, adjusting the pH of the extraction solvent can significantly impact its solubility and partitioning. Also, ensure adequate mixing and extraction time.
-
-
Assess Analyte Stability: this compound may be susceptible to degradation under certain conditions.
-
Action: Perform stability studies on your sample and standards. Assess stability at different temperatures, pH values, and light exposures to identify and mitigate degradation pathways.
-
-
Minimize Adsorption: The analyte may be adsorbing to the surfaces of sample vials, pipette tips, or well plates.
-
Action: Use silanized or low-retention microcentrifuge tubes and vials. Sometimes, adjusting the pH of the sample diluent can reduce adsorptive losses.
-
Section 3: Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound.
Protocol 1: Reversed-Phase HPLC with UV Detection
Objective: To quantify this compound in a relatively clean sample matrix.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Water/Acetonitrile
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the sample diluent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength to 254 nm.
-
Set the flow rate to 1.0 mL/min.
-
Set the injection volume to 10 µL.
-
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 10.0 | 50 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 5 |
| 18.0 | 5 |
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Quantify the concentration using a calibration curve prepared from standards of known concentrations.
-
Protocol 2: GC-MS Analysis with Derivatization
Objective: To identify and quantify this compound, particularly in complex matrices where higher selectivity is required.
Note: GC-MS analysis of amino acids requires a derivatization step to increase their volatility.[6]
Materials:
-
GC-MS system
-
Derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Anhydrous solvent (e.g., Acetonitrile)
Procedure:
-
Sample Preparation and Derivatization:
-
Dry a known amount of the sample under a stream of nitrogen.
-
Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA to the dried sample.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250 °C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-500
-
-
-
Data Analysis:
-
Identify the peak for the derivatized this compound based on its retention time and mass spectrum.
-
Quantify using a calibration curve prepared from derivatized standards.
-
Section 4: Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
The synthesis of this compound can result in several process-related impurities. Awareness of these potential impurities is crucial for developing a robust analytical method capable of resolving them from the main compound.
| Impurity Name | Potential Origin | Analytical Challenge |
| Starting Material (e.g., 2-Amino-4-methylpyridine) | Incomplete reaction | May have similar chromatographic behavior. |
| Over-reacted Products | Side reactions during synthesis | May have a higher molecular weight, detectable by MS. |
| Positional Isomers (e.g., 2-Amino-3-pyridineacetic acid) | Non-specific synthesis steps | Can be very difficult to separate chromatographically.[4] |
| Reagent-related Impurities | Impurities in starting materials or reagents | Can introduce a variety of unexpected peaks. |
References
- 1. biosyn.com [biosyn.com]
- 2. Sample preparation for Amino Acid Analaysis [biosyn.com]
- 3. Sample Preparation - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 4. helixchrom.com [helixchrom.com]
- 5. CAS 887580-47-4 | this compound - Synblock [synblock.com]
- 6. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility problems of 2-Amino-4-pyridineacetic acid in assays
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Amino-4-pyridineacetic acid (CAS 887580-47-4) in experimental assays.
Introduction: Understanding the Challenge
This compound is a zwitterionic compound, meaning it contains both an acidic functional group (carboxylic acid) and a basic functional group (amino-pyridine).[1] This dual nature is fundamental to its solubility behavior. At a specific pH, its isoelectric point (pI), the molecule has a net neutral charge, leading to minimal aqueous solubility. Solubility increases significantly at pH values above or below the pI, where the molecule becomes charged. This guide will help you navigate these properties to achieve successful and reproducible experimental outcomes.
Quick-Find FAQs
Q1: Why is my this compound not dissolving in my neutral buffer (e.g., PBS pH 7.4)?
A: At neutral pH, this compound exists predominantly in its zwitterionic form with a net neutral charge. This state has the lowest affinity for water, leading to poor solubility. To dissolve it effectively in an aqueous buffer, you must adjust the pH to be at least 1.5-2 units away from its isoelectric point (pI).
Q2: What is the best solvent to prepare a high-concentration stock solution?
A: Dimethyl sulfoxide (DMSO) is a recommended starting point for creating a concentrated organic stock solution.[1] Related pyridine-carboxylic acid compounds show good solubility in DMSO.[1][2] Always start with a small amount to confirm solubility before committing your entire compound batch.
Q3: Can I heat the solution to help it dissolve?
A: Gentle warming (e.g., to 37°C) and sonication can be used as physical aids to increase the rate of dissolution. However, these methods will not overcome fundamental insolubility at an unfavorable pH. Prolonged or excessive heating should be avoided to prevent potential compound degradation.
Q4: Will adding more co-solvent (like DMSO or ethanol) to my final assay buffer solve the problem?
A: While this can work, it must be approached with caution. Many biological assays are sensitive to the final concentration of organic solvents. Typically, a final DMSO concentration of <0.5% is recommended to avoid impacting enzyme activity or cell viability. Always run a solvent tolerance control experiment for your specific assay.
Q5: How should I store the compound and its solutions?
A: The solid compound should be stored in a dry, sealed container.[3] While generally stable under normal conditions, it may react with strong acids, bases, or oxidizing agents.[1] Stock solutions in DMSO should be stored at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles. Aqueous solutions are best prepared fresh for each experiment.
In-Depth Troubleshooting Guide
This section provides a systematic approach to addressing solubility issues. The primary strategy revolves around understanding and manipulating the pH-dependent charge of the molecule.
The Underlying Science: pKa and pH
This compound has two key ionizable groups:
-
Carboxylic Acid Group: This group is acidic. At low pH, it is protonated (-COOH). As the pH increases, it deprotonates to its conjugate base (-COO⁻). The pKa for this group (pKa₁) is estimated to be in the range of 3-4 .[1]
-
Amino-Pyridine Group: The nitrogen on the pyridine ring is basic. At low pH, it is protonated (-NH⁺-). As the pH increases, it is deprotonated to its neutral form (-N-). The pKa for this group (pKa₂) is estimated to be in the range of 9-10 .[1]
The isoelectric point (pI), where solubility is lowest, can be estimated as the average of these two pKa values: pI ≈ (pKa₁ + pKa₂)/2. Using the estimated values, the pI is approximately 6-7. This explains the poor solubility observed in neutral buffers.
To achieve solubility, you must work at a pH that ensures the molecule is predominantly in one of its charged forms:
-
Acidic Conditions (pH < 4): The carboxylic acid is mostly protonated (neutral), but the pyridine nitrogen is protonated (positive charge). The molecule carries a net positive charge.
-
Basic Conditions (pH > 10): The pyridine nitrogen is neutral, but the carboxylic acid is deprotonated (negative charge). The molecule carries a net negative charge.
Troubleshooting Workflow Diagram
This diagram outlines a decision-making process for addressing solubility issues.
Caption: Troubleshooting workflow for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out 1.52 mg of this compound (MW: 152.15 g/mol ).[3][4]
-
Add Solvent: Add 1.0 mL of high-purity DMSO to the vial.
-
Mix: Vortex thoroughly for 2-3 minutes. If necessary, gently warm the vial to 30-37°C in a water bath or sonicate for 5-10 minutes until the solid is completely dissolved.
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Store: Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
Protocol 2: Solubilization in Aqueous Buffer by pH Adjustment
This protocol describes preparing a 1 mM aqueous solution. It is critical to test if the final acidic or basic pH is compatible with your assay.
Method A: Acidic Solubilization
-
Prepare Buffer: Start with your desired assay buffer (e.g., a simple saline or phosphate buffer).
-
Weigh Compound: Weigh 1.52 mg of the compound into a tube.
-
Add Buffer: Add ~900 µL of the buffer to the tube. The compound will likely not dissolve.
-
Adjust pH: While stirring, add small volumes (1-2 µL) of 1 M HCl. Monitor the pH using a calibrated pH meter. Continue adding acid until the solid dissolves completely. The target pH should be below 4.0.
-
Final Volume: Once dissolved, add buffer to reach a final volume of 1.0 mL.
-
Verify pH: Confirm the final pH of the solution.
Method B: Basic Solubilization
-
Prepare Buffer: Start with your desired assay buffer.
-
Weigh Compound: Weigh 1.52 mg of the compound into a tube.
-
Add Buffer: Add ~900 µL of the buffer to the tube.
-
Adjust pH: While stirring, add small volumes (1-2 µL) of 1 M NaOH. Monitor the pH. Continue adding base until the solid dissolves completely. The target pH should be above 10.0.
-
Final Volume: Once dissolved, add buffer to reach a final volume of 1.0 mL.
-
Verify pH: Confirm the final pH of the solution.
Self-Validation Check: After preparing any aqueous solution, let it stand at the intended assay temperature for at least 30 minutes. Visually inspect for any signs of precipitation before use.
Technical Data Summary
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 887580-47-4 | [3][4] |
| Molecular Formula | C₇H₈N₂O₂ | [3][4] |
| Molecular Weight | 152.15 g/mol | [3][4] |
| Compound Type | Zwitterionic Ampholyte | [1] |
| pKa₁ (Carboxylic Acid) | ~3 - 4 (Estimated) | [1] |
| pKa₂ (Amino-Pyridine) | ~9 - 10 (Estimated) | [1] |
| Aqueous Solubility | Low at neutral pH; increases at pH < 4 or pH > 10. | [1] |
| Organic Solubility | Soluble in DMSO. | [1][2] |
References
- 1. 2-Amino-5-Pyridinecarboxylic Acid: Properties, Applications & Safe Sourcing from China | High-Quality API & Chemical Supplier [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 887580-47-4 | this compound - Synblock [synblock.com]
- 4. This compound - CAS:887580-47-4 - Sunway Pharm Ltd [3wpharm.com]
Validation & Comparative
A Researcher's Guide to Nitric Oxide Synthase Inhibitors: A Comparative Analysis of the 2-Aminopyridine Scaffold and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of nitric oxide synthase (NOS) inhibitors, with a specific focus on the versatile 2-aminopyridine scaffold. We will objectively evaluate the performance of representative compounds against other widely-used NOS inhibitors, supported by experimental data, to inform inhibitor selection for preclinical research and drug development.
The Central Role of Nitric Oxide Synthases (NOS) in Physiology and Pathology
Nitric oxide (NO) is a unique gaseous signaling molecule that plays a critical role in a vast array of physiological processes, including neurotransmission, vasodilation, and the immune response. In mammals, NO is synthesized from the amino acid L-arginine by a family of three distinct nitric oxide synthase (NOS) isoenzymes[1][2][3]:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in the central and peripheral nervous systems, nNOS-derived NO functions as a neurotransmitter, contributing to synaptic plasticity and neuronal communication[1].
-
Endothelial NOS (eNOS or NOS-3): Located in vascular endothelial cells, eNOS generates NO to regulate blood pressure and vascular tone through smooth muscle relaxation[1][4].
-
Inducible NOS (iNOS or NOS-2): Unlike the other isoforms, iNOS expression is induced in immune cells like macrophages in response to inflammatory stimuli. It produces large, cytotoxic quantities of NO as a host defense mechanism against pathogens[1][2].
While essential for homeostasis, the dysregulation of NO production is implicated in numerous pathological conditions. Overproduction of NO by nNOS can contribute to neurodegenerative diseases, whereas excessive iNOS activity is a hallmark of chronic inflammation and septic shock[2][4]. Conversely, insufficient eNOS activity is associated with cardiovascular diseases like hypertension. This dual role of NO underscores the critical need for potent and isoform-selective NOS inhibitors to serve as precise tools for research and as potential therapeutic agents.
The 2-Aminopyridine Scaffold: A Versatile Platform for NOS Inhibition
The 2-aminopyridine structure has emerged as a crucial scaffold in the rational design of potent and selective NOS inhibitors[4][5][6]. The 2-amino group serves as a key anchoring point, forming critical hydrogen-bonding interactions with a conserved glutamate residue (Glu592 in nNOS) within the enzyme's active site[5][7]. This interaction mimics the binding of the natural substrate, L-arginine, making these compounds effective competitive inhibitors.
While the specific compound 2-Amino-4-pyridineacetic acid is not extensively characterized in the scientific literature as a NOS inhibitor, numerous analogues built upon the 2-amino-4-substituted pyridine core have been synthesized and evaluated. A prime example from this class is 2-amino-4-methylpyridine .
Profile: 2-Amino-4-methylpyridine
2-amino-4-methylpyridine has been identified as a potent, non-selective NOS inhibitor[1]. Early studies demonstrated its remarkable potency against murine iNOS, with a reported IC50 value of 6 nM[8][9]. Its inhibitory mechanism is competitive with respect to the L-arginine binding site[8]. However, its potency is lower against human NOS isoforms, with reported IC50 values of 40 nM for iNOS and 100 nM for both nNOS and eNOS[8]. This highlights a common challenge in inhibitor development: species-specific differences in enzyme structure.
Further development of the 2-aminopyridine scaffold has led to highly potent and selective inhibitors. By modifying substituents on the pyridine ring and adding sidechains, researchers have successfully engineered compounds with exceptional selectivity for a specific NOS isoform, particularly nNOS[4][5][10].
A Comparative Analysis of Prominent NOS Inhibitors
The selection of a NOS inhibitor for an experiment must be guided by its potency and, critically, its selectivity for the target isoform. Below is a comparison of inhibitors based on their selectivity profiles.
Non-Selective Inhibitors
These inhibitors act on all three NOS isoforms, making them useful for studying the overall effects of NO blockade but unsuitable for dissecting the role of a specific isoform.
-
L-NNA (Nω-Nitro-L-arginine): L-NNA is a classical, potent, and competitive inhibitor of all NOS isoforms[11]. It generally shows some selectivity for the constitutive isoforms (nNOS and eNOS) over iNOS[12][13]. For instance, Ki values have been reported as 15 nM for bovine nNOS and 39 nM for human eNOS, compared to 4.4 µM for mouse iNOS[12]. A significant practical limitation of L-NNA is its poor solubility at neutral pH[11].
-
L-NAME (Nω-Nitro-L-arginine methyl ester): To overcome the solubility issues of L-NNA, its methyl ester prodrug, L-NAME, was developed. L-NAME itself is a weak inhibitor but is rapidly hydrolyzed by cellular esterases to the highly potent L-NNA[11]. This makes it a widely used tool for both in vitro and in vivo studies.
-
L-NIO (N5-(1-iminoethyl)-L-ornithine): L-NIO is another potent, non-selective competitive inhibitor. Reported Ki values are in the low micromolar range for all three isoforms: 1.7 µM (nNOS), 3.9 µM (eNOS), and 3.9 µM (iNOS)[14].
nNOS-Selective Inhibitors
Targeting nNOS is a key strategy for investigating treatments for neurodegenerative disorders.
-
Vinyl-L-NIO (N5-(1-imino-3-butenyl)-L-ornithine): This derivative of L-NIO demonstrates significant selectivity for nNOS. It acts as a potent mechanism-based inactivator of nNOS, with a Ki value of approximately 90-100 nM[15][16]. In contrast, its inhibitory activity against eNOS and iNOS is substantially weaker, with Ki values of 12 µM and 60 µM, respectively[15][16]. However, some studies in intact tissues have shown that this high selectivity observed in cell-free assays may not fully translate, with the compound exhibiting only a modest preference for nNOS over eNOS at the tissue level[17].
iNOS-Selective Inhibitors
Selective iNOS inhibition is highly desirable for treating inflammatory conditions without affecting the homeostatic functions of nNOS and eNOS.
-
Aminoguanidine: Identified as one of the first selective inhibitors for iNOS, aminoguanidine is significantly more effective at inhibiting iNOS compared to the constitutive isoforms[13].
-
1400W (N-(3-(Aminomethyl)benzyl)acetamidine): 1400W is widely regarded as a gold-standard iNOS inhibitor due to its exceptional potency and selectivity. It is a slow, tight-binding inhibitor with high selectivity for iNOS over eNOS[2]. This high degree of selectivity makes it an invaluable tool for isolating the specific contributions of iNOS in complex biological systems[13].
Quantitative Comparison of NOS Inhibitor Potency and Selectivity
The following table summarizes the inhibitory constants (Ki or IC50) for the discussed compounds, providing a clear comparison of their potency and isoform selectivity. It is crucial to note that values can vary based on the species, assay conditions, and whether purified enzymes or cellular systems are used.
| Inhibitor | Class | nNOS (Ki / IC50) | iNOS (Ki / IC50) | eNOS (Ki / IC50) | Selectivity Profile | References |
| L-NNA | Non-Selective | ~15 nM (bovine) | ~4.4 µM (murine) | ~39 nM (human) | nNOS/eNOS > iNOS | [12] |
| L-NIO | Non-Selective | 1.7 µM | 3.9 µM | 3.9 µM | Non-selective | [14] |
| 2-Amino-4-methylpyridine | 2-Aminopyridine | ~100 nM (human) | ~40 nM (human) | ~100 nM (human) | iNOS > nNOS/eNOS | [8] |
| Vinyl-L-NIO | nNOS-Selective | ~100 nM | ~60 µM | ~12 µM | nNOS >> eNOS > iNOS | [15][16] |
| 1400W | iNOS-Selective | ~2 µM (human) | ≤ 7 nM (human) | ~50 µM (human) | iNOS >>> nNOS > eNOS | [17] |
| Aminoguanidine | iNOS-Selective | - | Moderately Potent | Weakly Potent | iNOS >> eNOS/nNOS | [13] |
Visualizing the Mechanism: The NOS Catalytic Cycle and Inhibition
All the inhibitors discussed are substrate-site inhibitors. They are structural analogues of L-arginine and act by competing with the endogenous substrate for binding to the active site of the NOS enzyme, thereby preventing the synthesis of NO and L-citrulline.
Caption: Competitive inhibition of the NOS enzyme by L-arginine analogues.
Experimental Workflow: Assessing NOS Inhibition via the L-Citrulline Conversion Assay
To quantitatively determine the potency (IC50 or Ki) of a NOS inhibitor, a direct measure of enzyme activity is required. The L-citrulline conversion assay is a standard and reliable method that directly measures the enzymatic conversion of radiolabeled L-arginine to L-citrulline[11].
Principle
The assay quantifies NOS activity by measuring the formation of radiolabeled L-[¹⁴C]citrulline from L-[¹⁴C]arginine. The positively charged L-[¹⁴C]arginine is separated from the neutral L-[¹⁴C]citrulline product using cation-exchange chromatography. The amount of radioactivity in the eluate is proportional to the NOS activity.
Step-by-Step Protocol
-
Prepare Enzyme Source: Homogenize tissue or prepare cell lysates known to express the NOS isoform of interest. Alternatively, use purified recombinant NOS enzyme.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing necessary cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin (for nNOS/eNOS).
-
Set Up Reactions: In microcentrifuge tubes, combine the enzyme source, reaction buffer, and varying concentrations of the test inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Add a known amount of L-[¹⁴C]arginine to each tube to start the reaction.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop buffer, typically an acidic solution (e.g., pH 5.5) containing EDTA.
-
Separation of Citrulline: Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex 50W). The unreacted, positively charged L-[¹⁴C]arginine binds to the resin, while the neutral L-[¹⁴C]citrulline flows through.
-
Quantification: Collect the eluate containing L-[¹⁴C]citrulline into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the L-citrulline conversion assay to measure NOS inhibition.
Conclusion and Future Perspectives
The rational selection of a nitric oxide synthase inhibitor is paramount for the integrity and success of research into the multifaceted roles of NO. While non-selective inhibitors like L-NNA remain useful for establishing the general involvement of NOS, the field has advanced toward isoform-selective compounds that allow for more nuanced investigations.
The 2-aminopyridine scaffold has proven to be an exceptionally fruitful starting point for developing highly potent and selective nNOS inhibitors, which hold therapeutic promise for neurological disorders[4][18][19]. For inflammatory research, the highly selective iNOS inhibitor 1400W offers unparalleled precision in dissecting the pathological contributions of inducible NO production.
As a senior application scientist, I advise researchers to critically evaluate the published potency and selectivity data in the context of their specific experimental system (species, cell type vs. purified enzyme). The experimental protocols provided herein offer a robust framework for validating inhibitor performance and generating reliable, reproducible data. Future inhibitor design will likely focus on improving pharmacokinetic properties, such as cell permeability and blood-brain barrier penetration, to translate the success of these powerful research tools into clinical applications.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. apexbt.com [apexbt.com]
- 16. caymanchem.com [caymanchem.com]
- 17. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amino Acid PET Tracers in Oncology: Validating the Next Generation
For researchers, scientists, and drug development professionals at the forefront of oncological imaging, the quest for more specific and effective PET tracers is a constant endeavor. While [18F]FDG has long been the workhorse of clinical PET imaging, its limitations, particularly in neuro-oncology and in distinguishing inflammation from malignancy, have driven the development of alternative probes. Among these, radiolabeled amino acids have emerged as a powerful class of tracers, exploiting the upregulated amino acid metabolism characteristic of many cancers.[1][2]
This guide provides a comprehensive comparison of established amino acid PET tracers and outlines a validation framework for novel candidates, using the hypothetical molecule 2-Amino-4-pyridineacetic acid as a case study. Our objective is to equip you with the scientific rationale and practical methodologies required to assess and adopt these advanced imaging agents.
The Central Target: L-type Amino Acid Transporter 1 (LAT1)
The efficacy of most amino acid PET tracers hinges on their interaction with specific transporters on the cancer cell surface. The L-type Amino Acid Transporter 1 (LAT1) is a particularly attractive target.[3] LAT1 is a sodium-independent transporter responsible for the uptake of large neutral amino acids, such as leucine and phenylalanine, which are essential for protein synthesis and cell growth.[4]
Crucially, LAT1 expression is relatively low in most normal tissues but is significantly upregulated in a wide array of human cancers, including gliomas, breast, prostate, and lung cancers.[5][6][7] This differential expression provides a high tumor-to-background signal, a key requirement for effective cancer imaging.[1] Furthermore, elevated LAT1 expression often correlates with tumor aggressiveness and poorer prognosis, making it a valuable biomarker.[4][6]
Caption: Upregulation of LAT1 in cancer cells facilitates increased uptake of essential amino acids and structurally similar PET tracers, fueling rapid cell growth and proliferation.
Established Amino Acid PET Tracers: A Comparative Overview
Several amino acid tracers have been extensively validated and are used in clinical and research settings. The most prominent among these are [11C]Methionine (MET), [18F]Fluoroethyl-L-tyrosine (FET), and [18F]Fluoro-L-dihydroxyphenylalanine (FDOPA).[1][2][8]
| Feature | [11C]MET | [18F]FET | [18F]FDOPA |
| Radionuclide | Carbon-11 | Fluorine-18 | Fluorine-18 |
| Half-life | 20.4 minutes | 109.8 minutes | 109.8 minutes |
| Primary Target | LAT1, Protein Synthesis | LAT1, LAT2 | LAT1, AADC |
| Blood-Brain Barrier | Crosses intact BBB | Crosses intact BBB | Crosses intact BBB |
| Tumor-to-Background | High | High | Moderate (striatal uptake) |
| Clinical Use | Glioma grading, recurrence | Glioma grading, recurrence | Neuroendocrine tumors, glioma |
[11C]MET: The Pioneer
As one of the first amino acid tracers, [11C]MET has demonstrated high accuracy in differentiating brain tumors from non-neoplastic lesions.[9] Its uptake reflects both amino acid transport and protein synthesis. However, the short half-life of Carbon-11 necessitates an on-site cyclotron, limiting its widespread availability.[10]
[18F]FET: The European Standard
[18F]FET has become a widely used tracer in Europe for neuro-oncology.[11] Its longer half-life allows for centralized production and distribution. While it is a substrate for both LAT1 and LAT2, it provides excellent tumor delineation.[10][11] Dynamic FET PET, which analyzes the tracer's uptake over time, can further improve the differentiation between low-grade and high-grade gliomas.[10]
[18F]FDOPA: A Dual-Purpose Tracer
Initially developed for imaging the dopaminergic system in Parkinson's disease, [18F]FDOPA has also proven effective in oncology.[12][13] It is a substrate for LAT1 and is also decarboxylated by aromatic L-amino acid decarboxylase (AADC). While effective, its physiological uptake in the striatum can sometimes complicate the interpretation of images of tumors in that region.[14] A meta-analysis has suggested that [18F]FDOPA PET may have superior sensitivity for detecting glioma recurrence compared to [18F]FET PET.[14][[“]]
A Framework for Validating a Novel Tracer: The Case of this compound
While "this compound" is not an established PET tracer, its structure as an amino acid analogue suggests potential for targeting LAT1. Here, we outline a comprehensive, multi-stage validation workflow that would be necessary to establish its utility as a PET tracer. This framework is applicable to any novel amino acid-based tracer candidate.
Caption: A streamlined workflow for the validation of a novel PET tracer, from initial synthesis to clinical application.
Stage 1: Radiosynthesis and In Vitro Characterization
The first critical step is the development of a robust and efficient radiosynthesis protocol. For a novel tracer like this compound, this would likely involve labeling with either 11C or 18F.[16]
Experimental Protocol: [18F]Radiolabeling of a Novel Amino Acid Analogue (Hypothetical)
-
Precursor Synthesis: Synthesize a suitable precursor for radiolabeling. For nucleophilic [18F]fluorination, this often involves creating a leaving group (e.g., tosylate, mesylate, or a nitro group) on the pyridine ring or a suitable prosthetic group.
-
[18F]Fluoride Production: Produce [18F]fluoride via proton bombardment of [18O]H2O in a cyclotron.
-
Radiolabeling Reaction: React the precursor with [18F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile) at elevated temperature.
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) to isolate the radiolabeled product.
-
Formulation: Formulate the purified radiotracer in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo studies.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
In Vitro Assays for Target Engagement and Specificity
Once a radiolabeled candidate is available, its interaction with the target must be characterized.
Experimental Protocol: In Vitro Cellular Uptake and Competition Assays
-
Cell Culture: Culture a panel of cancer cell lines with known high (e.g., U87MG glioma) and low LAT1 expression, as well as a non-cancerous control cell line.
-
Uptake Assay: Incubate the cells with a known concentration of the radiotracer for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis and Counting: After incubation, wash the cells to remove unbound tracer, lyse the cells, and measure the radioactivity in the cell lysate using a gamma counter.
-
Competition Assay: Co-incubate the cells with the radiotracer and an excess of a known LAT1 substrate (e.g., L-leucine or BCH, a specific LAT1 inhibitor). A significant reduction in tracer uptake in the presence of the competitor indicates LAT1-mediated transport.[17]
-
Data Analysis: Express uptake as a percentage of the added dose per milligram of protein and compare the uptake across cell lines and in the presence and absence of competitors.
Stage 2: In Vivo Preclinical Evaluation
Promising candidates from in vitro studies are then advanced to in vivo evaluation in animal models of cancer.[18][19]
Experimental Protocol: Small Animal PET Imaging and Biodistribution Studies
-
Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous or orthotopic xenografts of human cancer cell lines in immunodeficient mice).
-
Tracer Administration: Inject a defined dose of the radiotracer intravenously into the tail vein of the mice.
-
Dynamic PET Imaging: Acquire dynamic PET scans over a period of 60-90 minutes to observe the tracer's pharmacokinetics and tumor uptake.[10]
-
Static PET Imaging: Acquire static images at later time points to assess tumor-to-background contrast.
-
Data Analysis: Calculate the tracer uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).[20] For PET images, calculate Standardized Uptake Values (SUVs).[21] Compare tumor uptake to that of other tissues to determine tumor-to-background ratios.
-
Blocking Studies: To confirm in vivo specificity, a separate cohort of animals can be pre-treated with a LAT1 inhibitor before tracer injection. A significant reduction in tumor uptake compared to the control group would confirm LAT1-mediated accumulation.[17]
Stage 3: Comparison with a Gold Standard
To establish the utility of a new tracer, it must be benchmarked against an established "gold standard." In the context of amino acid PET imaging for glioma, [18F]FET would be an appropriate comparator.[11][22][23]
Experimental Protocol: Head-to-Head Comparison in an Orthotopic Glioma Model
-
Model: Use an orthotopic glioma model in rats or mice to better recapitulate the human disease.
-
Imaging: On consecutive days, image the same cohort of animals with the novel tracer and [18F]FET.
-
Quantitative Comparison: Directly compare the tumor-to-background ratios, SUVmax, and kinetic parameters of the two tracers.[11]
-
Autoradiography and Histology: Following the final imaging session, perform ex vivo autoradiography on brain slices to visualize the microscopic distribution of the tracer and correlate it with histopathological findings (e.g., H&E staining and LAT1 immunohistochemistry).
Conclusion and Future Directions
The field of oncologic PET imaging is continually evolving, with a clear trajectory towards more specific and biologically informative tracers. Amino acid PET tracers targeting LAT1 have already demonstrated significant clinical value, particularly in neuro-oncology.[1][2][8] The validation of novel candidates, such as the hypothetical this compound, requires a rigorous and systematic approach, from fundamental radiochemistry to comparative preclinical imaging.
By adhering to the principles of scientific integrity and employing the detailed methodologies outlined in this guide, researchers can confidently evaluate the next generation of PET tracers, ultimately leading to improved diagnostic accuracy and better patient outcomes.
References
- 1. Frontiers | Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]
- 5. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. L-type amino acid transporter 1 expression is upregulated and associated with cellular proliferation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Amino Acid Positron Emission Tomographic Radiotracers for Molecular Imaging of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An overview of radiolabeled amino acid tracers in oncologic imaging [frontiersin.org]
- 10. Amino Acid PET in Neurooncology | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. Comparison of the Amino Acid Tracers 18F-FET and 18F-DOPA in High-Grade Glioma Patients | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Novel Tracers and Radionuclides in PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Tracers and Radionuclides in PET Imaging | Radiology Key [radiologykey.com]
- 14. Comparing [18F]FET PET and [18F]FDOPA PET for glioma recurrence diagnosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. Methods for (11) C- and (18) F-labelling of amino acids and derivatives for positron emission tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An animal model for in vivo evaluation of tumor glycolytic rates with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imaging the L-type amino acid transporter-1 (LAT1) with Zr-89 immunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Why and how to standardize quantified PET scans in your trial | TRACER [tracercro.com]
- 22. Performance of 18F-FET versus 18F-FDG-PET for the diagnosis and grading of brain tumors: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Amine-Containing Enzyme Inhibitors: The Established Profile of Aminoguanidine versus the Investigational Landscape for 2-Amino-4-pyridineacetic acid
This guide provides a detailed comparative analysis of aminoguanidine, a well-characterized inhibitor with a rich history in clinical investigation, and 2-Amino-4-pyridineacetic acid, a compound for which public domain data is substantially more limited. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of aminoguanidine's multifaceted mechanisms and efficacy as a benchmark, while simultaneously outlining the scientific approach required to characterize a less-explored molecule like this compound. We will delve into the established inhibitory actions of aminoguanidine against key enzymes, present the quantitative data that defined its therapeutic potential and limitations, and provide robust, validated experimental protocols that form the cornerstone of evaluating such compounds.
Section 1: Aminoguanidine (Pimagedine): A Profile of a Multi-Target Inhibitor
Aminoguanidine, also known as pimagedine, emerged as a promising therapeutic agent due to its ability to interfere with multiple pathological pathways. Its journey through preclinical and clinical studies has generated a vast body of literature, revealing a complex pharmacological profile characterized by three primary inhibitory activities.
Mechanism 1: Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Overproduction of nitric oxide (NO) by the inducible nitric oxide synthase (iNOS or NOS II) is a key pathogenic factor in various inflammatory and autoimmune diseases.[1] Aminoguanidine was identified as a selective inhibitor of iNOS over the constitutive isoforms (eNOS and nNOS).[2] This selectivity is therapeutically desirable, as it allows for the suppression of pathological NO production at sites of inflammation without disrupting the physiological roles of constitutively expressed NO, such as vasodilation and neurotransmission. Studies have shown that aminoguanidine is equipotent to other known NOS inhibitors like N(G)-monomethyl-L-arginine (L-NMA) against iNOS, but significantly less potent against the constitutive forms.[1] This action is mediated through the L-arginine/nitric oxide pathway.[2]
Mechanism 2: Inhibition of Advanced Glycation End-product (AGE) Formation
In hyperglycemic conditions, such as diabetes mellitus, non-enzymatic reactions between sugars and proteins lead to the formation of Advanced Glycation End-products (AGEs).[3] These products contribute to the long-term complications of diabetes, including nephropathy, retinopathy, and neuropathy, by promoting protein cross-linking and inducing oxidative stress.[4][5] Aminoguanidine acts as a potent inhibitor of AGE formation by trapping reactive dicarbonyl species like methylglyoxal, glyoxal, and 3-deoxyglucosone, which are precursors to AGEs.[6][7] This "scavenging" action prevents the modification of proteins and mitigates downstream pathological effects.[3]
Mechanism 3: Inhibition of Diamine Oxidase (DAO)
Aminoguanidine is also a known inhibitor of diamine oxidase (DAO), the primary enzyme responsible for the metabolism of extracellular histamine.[6][8] While this action is less central to its primary therapeutic targets in diabetes, it is a critical aspect of its pharmacological profile. Inhibition of DAO can lead to an accumulation of histamine, which may be relevant when considering the side-effect profile or exploring applications in histamine-mediated conditions.
Summary of Efficacy and Clinical Outcomes
Aminoguanidine demonstrated significant promise in numerous preclinical models. It was shown to ameliorate experimental autoimmune encephalomyelitis, prevent diabetic vascular dysfunction, and confer renoprotective effects in ischemia-reperfusion injury.[9][10][11] However, its clinical development for diabetic nephropathy was ultimately halted. A Phase III trial was discontinued due to safety concerns and a lack of definitive efficacy, with some patients experiencing side effects such as flu-like symptoms and gastrointestinal issues.[6][7]
| Area of Investigation | Key Findings in Preclinical/Clinical Studies | Reference(s) |
| Diabetic Nephropathy | Reduced proteinuria and retinopathy in a Phase III trial, but did not statistically improve progression to overt nephropathy. Trial halted due to safety/efficacy concerns. | [7][10] |
| Diabetic Neuropathy | Prevented decreases in sciatic motor and sensory nerve conduction velocity in diabetic rat models. | [4] |
| Autoimmune Disease | Ameliorated experimental autoimmune encephalomyelitis (EAE) in mice in a dose-dependent manner. | [9] |
| Cardiovascular Effects | Prevented age-related arterial stiffening and cardiac hypertrophy in preclinical models. | [8] |
| Endotoxemia | Markedly decreased plasma nitrite/nitrate but did not alter initial hypotension or cardiac depression in a rat model of acute endotoxemia. | [12] |
Section 2: this compound: An Investigational Compound
In contrast to the extensive research on aminoguanidine, this compound is not a widely studied compound in publicly accessible scientific literature. Information is largely confined to chemical supplier databases.[13] Therefore, a direct comparison of efficacy is not currently possible. Instead, we can infer its potential activities based on structural similarities to other known inhibitors and outline the necessary research to characterize its profile.
Structural Features and Potential Activity
This compound possesses a pyridine ring and an amino acid-like side chain. This structure is distinct from aminoguanidine but shares features with other known enzyme inhibitors. For instance, various aminopyridine derivatives have been investigated as inhibitors. Notably, 2-amino-4-methylpyridine has been identified as a potent and highly selective inhibitor of iNOS, with an IC50 of 6 nM against the murine enzyme, demonstrating a competitive inhibition mechanism with respect to arginine.[14] The structural similarity suggests that this compound could potentially also interact with the active site of NOS isoforms, though its efficacy and selectivity would require empirical validation.
Section 3: Methodologies for Comparative Efficacy Assessment
To evaluate the efficacy of a compound like this compound and compare it to a benchmark like aminoguanidine, a series of standardized, validated in vitro assays are essential. The following protocols provide a framework for this characterization.
Experimental Protocol: Assessing iNOS Inhibition via Griess Assay
This protocol measures NOS activity by quantifying nitrite (NO₂⁻), a stable and measurable breakdown product of NO. The causality is direct: effective inhibition of NOS results in a lower concentration of nitrite.
Principle: The Griess reaction is a colorimetric assay that detects nitrite. Total NO production is assessed by first converting any nitrate (NO₃⁻) in the sample to nitrite using nitrate reductase, followed by the addition of Griess reagent, which forms a magenta-colored azo dye. The absorbance of this dye is proportional to the total nitrite concentration.[15]
Step-by-Step Methodology:
-
Sample Preparation: Prepare cell lysates or tissue homogenates from a source expressing iNOS (e.g., cytokine-stimulated RAW 264.7 macrophages).
-
Reaction Setup: In a 96-well plate, add 50 µL of sample per well. Prepare separate wells for a nitrite standard curve (0-100 µM).
-
Inhibitor Addition: Add varying concentrations of the test compounds (e.g., this compound, aminoguanidine) to the sample wells. Include a vehicle-only control.
-
NOS Reaction: Initiate the reaction by adding a master mix containing reaction buffer, L-arginine (substrate), and NADPH (cofactor).
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow for NO production.
-
Nitrate Reduction: Add nitrate reductase and NADPH to all wells (samples and standards) to convert nitrate to nitrite. Incubate at room temperature for 20 minutes.[15]
-
Griess Reaction: Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well, followed immediately by 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B).[16]
-
Measurement: Allow the color to develop for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate nitrite concentrations from the standard curve. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
Experimental Protocol: Assessing DAO Inhibition
This protocol measures DAO activity by detecting the production of hydrogen peroxide (H₂O₂), a co-product of amine oxidation.
Principle: DAO catalyzes the oxidation of a substrate (e.g., putrescine or histamine), producing an aldehyde, ammonia, and H₂O₂. The generated H₂O₂ is then used in a coupled reaction with a probe (e.g., Amplex Red) and horseradish peroxidase (HRP) to produce a highly fluorescent product (resorufin).[17] The rate of fluorescence increase is directly proportional to DAO activity.
Step-by-Step Methodology:
-
Sample Preparation: Use purified human DAO or a relevant tissue homogenate (e.g., intestinal mucosa).
-
Reaction Setup: In a 96-well black plate, add 50 µL of sample per well.
-
Inhibitor Addition: Add varying concentrations of the test compounds. Aminoguanidine serves as a potent positive control inhibitor. Include a vehicle-only control.
-
Reaction Initiation: Add 50 µL of a Reaction Mix containing assay buffer, the DAO substrate (e.g., putrescine), HRP, and a fluorometric probe.[18]
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically (e.g., every 1-2 minutes for 30-60 minutes) at an excitation of ~535 nm and an emission of ~587 nm.
-
Data Analysis: Calculate the rate of reaction (slope of the kinetic curve) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
Section 4: Synthesis and Conclusion
This guide establishes a comparative framework between the well-documented, multi-target inhibitor aminoguanidine and the largely uncharacterized This compound .
Aminoguanidine presents a case study in drug development: a compound with powerful, mechanistically diverse actions against iNOS, AGE formation, and DAO. Its efficacy in numerous preclinical models of inflammatory and metabolic disease was significant.[4][9][10] However, its clinical trajectory was ultimately halted by a combination of insufficient efficacy and safety concerns in human trials, highlighting the challenge of translating multi-target pharmacology into a successful therapeutic.[7]
This compound , by contrast, remains an investigational molecule. Its structural analogy to known iNOS inhibitors like 2-amino-4-methylpyridine suggests a potential avenue for its biological activity, but this remains speculative without empirical data.[14]
For researchers investigating novel inhibitors, aminoguanidine serves as a critical benchmark. The experimental protocols detailed herein provide the necessary, self-validating systems to characterize new chemical entities. By systematically assessing inhibitory activity against iNOS, DAO, and AGE formation, scientists can build a comprehensive pharmacological profile for compounds like this compound, determining if they offer improved potency or, crucially, greater selectivity than their predecessors. This structured approach is fundamental to advancing beyond the lessons learned from aminoguanidine and developing next-generation inhibitors with superior therapeutic windows.
References
- 1. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is aminoguanidine and what does it do? | Antiaging Systems [antiaging-systems.com]
- 4. Effects of aminoguanidine on peripheral nerve function and polyol pathway metabolites in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. Pimagedine - Wikipedia [en.wikipedia.org]
- 7. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice. [jci.org]
- 10. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Effects of inhibition of nitric oxide synthase by aminoguanidine in acute endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CAS 887580-47-4 | this compound - Synblock [synblock.com]
- 14. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-4-pyridineacetic acid
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison and cross-validation protocol for two common analytical methods applied to 2-Amino-4-pyridineacetic acid (CAS 887580-47-4), a key building block in organic synthesis.[1]
This document is structured not as a rigid template, but as a logical workflow that mirrors the decision-making process in a contemporary analytical development laboratory. We will explore the "why" behind our choices, grounding our protocols in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH).[2]
The Analyte: Understanding this compound
This compound is a pyridine derivative containing both a basic amino group and an acidic carboxylic acid group, making it zwitterionic. Its structure dictates its analytical behavior, influencing choices in chromatography and spectroscopy.
-
Molecular Formula: C₇H₈N₂O₂[1]
-
Molecular Weight: 152.15 g/mol [1]
-
Key Features: Aromatic pyridine ring, primary amino group, and a carboxylic acid moiety. This combination of functional groups makes the molecule polar and necessitates careful method design to achieve good chromatographic peak shape and selective spectroscopic detection.
The Challenge: Selecting and Validating Fit-for-Purpose Analytical Methods
The primary challenge in pharmaceutical analysis is not just developing a method that works, but one that is proven to be reliable, accurate, and robust for its intended purpose.[2] This guide will compare a highly specific separation-based method, High-Performance Liquid Chromatography (HPLC), with a simpler, more rapid spectroscopic method, Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The cross-validation of these two methods ensures that the data generated, regardless of the technique used, is comparable and trustworthy. This is critical when, for instance, a rapid UV-Vis method is used for in-process controls, while a more rigorous HPLC method is used for final batch release. The ICH M10 guideline emphasizes the importance of demonstrating data comparability when multiple methods are involved.[3]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle: RP-HPLC separates compounds based on their polarity. A polar mobile phase is used with a nonpolar stationary phase (e.g., C18). Given the polar, zwitterionic nature of this compound, a mixed-mode or ion-pairing approach is often beneficial to achieve good retention and peak shape.[4] For this guide, we will detail a robust method using a standard C18 column with an acidic mobile phase to control the ionization of the analyte for consistent retention.
Expertise & Experience: Causality Behind Experimental Choices
-
Column Choice (C18): A C18 column is a workhorse in pharmaceutical analysis, offering a good balance of hydrophobicity for retaining a wide range of molecules.
-
Acidified Mobile Phase: Using a buffer like ammonium formate at an acidic pH (e.g., 3.0) serves two purposes. First, it protonates the carboxylic acid group, reducing its polarity and improving retention on the nonpolar C18 phase. Second, it ensures a consistent ionization state, leading to sharp, symmetrical peaks.
-
UV Detection Wavelength: Pyridine and its derivatives typically exhibit strong UV absorbance around 254 nm.[5][6] This wavelength provides high sensitivity for quantification.
-
Derivatization (Optional but Considered): For amino acids, pre-column derivatization with reagents like o-phthalaldehyde (OPA) can significantly enhance sensitivity, especially for fluorescence detection.[7][8] However, for a primary quantitative method for a pure substance, direct UV detection is often sufficient and avoids the extra step and potential variability of derivatization.
Experimental Protocol: RP-HPLC Method
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Ammonium formate (analytical grade).
-
Formic acid (analytical grade).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 50% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A.
-
Method 2: UV-Vis Spectrophotometry
Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. It is a rapid and cost-effective technique suitable for quantifying pure substances in simple matrices.
Expertise & Experience: Causality Behind Experimental Choices
-
Solvent Selection: The solvent must be transparent in the UV region of interest and capable of fully dissolving the analyte. A mixture of methanol and water is a common choice as it is UV-transparent above 220 nm and readily dissolves polar compounds like this compound.
-
Determination of λmax: Scanning a solution of the analyte across a range of UV wavelengths (e.g., 200-400 nm) is crucial to identify the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes errors from minor wavelength calibration shifts. For pyridine derivatives, this is expected to be around 254-265 nm.[6][9]
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation:
-
Double beam UV-Vis spectrophotometer with 1 cm matched quartz cuvettes.
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Methanol (spectroscopic grade).
-
Water (HPLC grade).
-
-
Methodology:
-
Solvent/Diluent: Methanol:Water (50:50 v/v).
-
Determination of λmax: Prepare a ~10 µg/mL solution of the analyte in the diluent. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with the diluent.
-
Measurement: Measure the absorbance of each calibration standard at the predetermined λmax, using the diluent as a blank.
-
Cross-Validation: A Framework for Trustworthiness
Cross-validation is the process of demonstrating that two distinct analytical methods produce comparable results.[10] This process is governed by the principles outlined in ICH Q2(R2), which details the validation characteristics that must be assessed to prove a method is fit for its purpose.[2][11]
The Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Key Validation Parameters (as per ICH Q2(R2))
A full validation for each method should be performed before the cross-validation study. The results of these validations provide the basis for comparison.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12] For HPLC, this is demonstrated by separating the analyte peak from potential impurities or degradation products. For UV-Vis, this is a limitation, as any component absorbing at the λmax will interfere.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of test results to the true value.[12] It is often expressed as percent recovery.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.[12]
Data Presentation: Comparing Method Performance
The following tables present illustrative data from the validation of the HPLC and UV-Vis methods. This data provides an objective basis for comparison.
Table 1: Linearity and Range
| Parameter | HPLC-UV Method | UV-Vis Method | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 2 - 12 µg/mL | Established by Linearity, Accuracy, Precision |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Y-intercept | Close to zero | Close to zero | Should not be significantly different from zero |
Table 2: Accuracy and Precision
| Concentration Level | HPLC-UV Method | UV-Vis Method | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| Low QC (5 µg/mL) | 99.5% | 101.2% | 98.0 - 102.0% |
| Mid QC (25 µg/mL) | 100.2% | 99.8% | 98.0 - 102.0% |
| High QC (75 µg/mL) | 99.8% | 99.1% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| Repeatability (n=6) | < 1.0% | < 1.5% | ≤ 2.0% |
| Intermediate Precision (n=6) | < 1.5% | < 2.0% | ≤ 3.0% |
Table 3: Sensitivity and Specificity
| Parameter | HPLC-UV Method | UV-Vis Method | Comments |
| LOD | 0.2 µg/mL | 0.5 µg/mL | HPLC is generally more sensitive. |
| LOQ | 0.7 µg/mL | 1.5 µg/mL | HPLC allows for quantification of lower concentrations. |
| Specificity | High (Separates from impurities) | Low (Prone to interference) | HPLC is the superior method for purity testing. |
The Cross-Validation Experiment
The core of the cross-validation involves analyzing the same set of samples by both validated methods and comparing the results.
Protocol: Cross-Validation Study
-
Sample Preparation: Prepare five independent samples of this compound at different concentrations spanning the working ranges of both methods (e.g., 5, 10, 25, 50, 75 µg/mL).
-
Analysis: Analyze each sample in triplicate using the validated HPLC method and the validated UV-Vis method.
-
Data Evaluation: For each concentration level, calculate the mean result from each method. Determine the percent difference between the methods using the HPLC result as the reference.
% Difference = [(UV_Vis_Result - HPLC_Result) / HPLC_Result] * 100
Acceptance Criteria for Cross-Validation
While ICH M10 does not specify universal acceptance criteria, a common industry practice is to demonstrate strong concordance.[3]
-
The mean percent difference at each concentration level should not exceed ±15.0%.
-
The overall mean percent difference across all levels should be within ±10.0%.
Caption: Logical relationship between the two methods and their applications.
Conclusion and Recommendations
This guide demonstrates a comprehensive approach to developing, validating, and cross-validating two distinct analytical methods for this compound.
-
The RP-HPLC method is superior in terms of specificity and sensitivity . It is the recommended method for regulatory filings, stability studies, and final product release where the unequivocal identification and quantification of the analyte, separate from any potential impurities, is required.
-
The UV-Vis spectrophotometric method offers significant advantages in speed and simplicity . Once cross-validated against the HPLC method, it is an excellent tool for in-process controls, rapid raw material identification, or high-throughput screening where the sample matrix is simple and interferences are not expected.
The process of cross-validation provides a scientifically sound basis for using the most appropriate analytical tool for a given task, ensuring data integrity and comparability across the entire lifecycle of a product. This rigorous, science- and risk-based approach aligns with modern regulatory expectations and is a cornerstone of robust pharmaceutical development.[2]
References
- 1. CAS 887580-47-4 | this compound - Synblock [synblock.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. helixchrom.com [helixchrom.com]
- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. dsdpanalytics.com [dsdpanalytics.com]
- 12. youtube.com [youtube.com]
A Comparative Analysis of 2,4-Dichlorophenoxyacetic Acid Forms for Research and Development
A Senior Application Scientist's Guide to Understanding and Selecting 2,4-D Formulations
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) stands as a foundational tool in chemical biology and agricultural science. First developed during World War II, it was one of the first successful selective herbicides, capable of controlling broadleaf weeds without harming grass crops.[1] Its mechanism of action as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible plants, has made it an invaluable molecule for both practical weed management and fundamental plant science research.[1][2]
However, the parent 2,4-D acid, a crystalline solid with low water solubility, is rarely used directly.[3] To enhance its utility, it is formulated into various derivatives, primarily amine salts and esters.[3][4] These formulations exhibit distinct physicochemical properties that significantly influence their efficacy, application profile, and environmental behavior.[3][5] This guide provides an in-depth comparative study of the major forms of 2,4-D, offering researchers, scientists, and drug development professionals the critical insights and experimental frameworks needed to make informed decisions for their specific applications. We will delve into the causality behind formulation choices, present validating experimental data, and provide standardized protocols for comparative analysis.
The Chemistry of 2,4-D Formulations: A Tale of Two Solubilities
The fundamental difference between the major forms of 2,4-D lies in the chemical modification of the carboxylic acid group of the parent molecule. This seemingly small change dictates the formulation's solubility, which in turn governs its interaction with the biological target and the environment.
-
Amine Salts: Formed by reacting the 2,4-D acid with an amine, such as dimethylamine (DMA), to create a salt.[3] This results in a water-soluble formulation. Common amine salts include dimethylamine, diethanolamine, and triisopropanolamine salts.[3][6]
-
Esters: Created by reacting the 2,4-D acid with an alcohol, such as 2-ethylhexanol, to form an ester.[5] This process yields an oil-soluble molecule.[5] Ester formulations are typically emulsifiable concentrates that form an oil-in-water emulsion when mixed with water for application.[3]
-
Choline Salts: A more recent development, the choline salt of 2,4-D was designed to have significantly lower volatility compared to both traditional esters and amines, addressing concerns about off-target movement.[7][8]
This core chemical difference is the primary determinant of the performance characteristics of each 2,4-D form.
Comparative Performance: Efficacy, Volatility, and Environmental Considerations
The choice between an amine salt and an ester formulation is a trade-off between efficacy and environmental stability.[3] Generally, esters are considered more potent, or "hotter," but also more prone to off-target movement, while amine salts are viewed as more stable but potentially less effective under certain conditions.[3][9]
Physicochemical and Performance Characteristics
| Property | 2,4-D Ester (e.g., 2-Ethylhexyl Ester) | 2,4-D Amine Salt (e.g., Dimethylamine Salt) | 2,4-D Choline Salt |
| Solubility | Oil-soluble[5] | Water-soluble[3] | Water-soluble[8] |
| Leaf Penetration | Rapid, due to solubility in the plant's waxy cuticle[10][11] | Slower, as the water-soluble form is less efficient at crossing the waxy cuticle[10] | - |
| Efficacy | Generally higher, especially in cool or dry conditions[3][9] | May be slightly less effective, particularly on hard-to-control weeds or in cool weather[9][11] | High efficacy[8] |
| Rainfastness | Faster, due to rapid absorption[3] | Slower, more susceptible to being washed off by rain | - |
| Volatility | Higher potential for vaporization, especially with short-chain esters and in hot, dry weather[10][11] | Low volatility[3][10] | Very low volatility[2][8] |
| Aquatic Toxicity | Some ester forms can be highly toxic to fish and other aquatic life[7][12] | Generally slightly toxic to aquatic animals[12] | - |
| Eye Irritation | Considered non-irritating[1][13] | Can cause irreversible eye damage[1][13] | - |
The Science Behind the Performance: A Mechanistic View
Understanding the journey of the 2,4-D molecule from application to its site of action within the plant is crucial for appreciating the performance differences between formulations.
The Path of a Herbicide: From Leaf Surface to Meristem
Caption: Workflow of 2,4-D from application to herbicidal action.
The key differentiating step is the initial absorption through the leaf's waxy cuticle.[10] The oil-soluble nature of esters allows them to readily dissolve in and penetrate this lipid barrier, leading to faster uptake.[9][11] Conversely, the water-soluble amine salts are repelled by the waxy layer, resulting in slower absorption.[10] It is critical to note that once inside the plant, both forms are converted to the parent 2,4-D acid, which is the active molecule that is then translocated to the meristems to exert its herbicidal effect.[9][10]
Experimental Protocols for Comparative Analysis
To objectively compare the performance of different 2,4-D formulations, standardized and self-validating experimental protocols are essential.
Protocol 1: Comparative Efficacy Study via Whole-Plant Dose-Response Assay
Objective: To quantify and compare the herbicidal efficacy of 2,4-D ester and amine salt formulations on a target broadleaf species.
Methodology:
-
Plant Propagation: Grow a susceptible broadleaf species (e.g., Sinapis alba - white mustard) in a controlled environment (greenhouse or growth chamber) with consistent light, temperature, and humidity. Grow plants to the 2-4 true leaf stage for treatment.
-
Herbicide Preparation: Prepare stock solutions of the 2,4-D ester and amine salt formulations. Perform a serial dilution to create a range of 6-8 application rates for each formulation, ensuring the concentrations bracket the expected 50% growth inhibition (GR₅₀) value. Include a control group treated only with the carrier solution (e.g., water with any necessary adjuvants).
-
Application: Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage.
-
Incubation: Return the treated plants to the controlled environment and observe for a period of 14-21 days.
-
Data Collection: At the end of the observation period, harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60°C until a constant weight is achieved.
-
Data Analysis: For each formulation, plot the dry weight as a percentage of the control against the herbicide application rate. Fit a log-logistic dose-response curve to the data to determine the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth). A lower GR₅₀ value indicates higher efficacy.
Protocol 2: Volatility Assessment using a Closed-System Bioassay
Objective: To compare the potential for off-target injury from volatilization of 2,4-D ester and amine salt formulations.
Methodology:
-
System Setup: Use sealed glass chambers. In the bottom of each chamber, place a petri dish containing a treated surface (e.g., a glass fiber filter paper) to which a known amount of either the 2,4-D ester or amine formulation has been applied.
-
Indicator Plant: In the same chamber, but physically separated from the treated surface, place a small, highly sensitive indicator plant (e.g., tomato or grape seedling).
-
Incubation: Seal the chambers and place them in a controlled environment with a set temperature (e.g., 30°C) to encourage volatilization. Include a control chamber with an untreated surface.
-
Observation: Visually assess the indicator plants daily for symptoms of herbicide injury (e.g., epinasty, leaf curling, stem twisting) over a period of 3-5 days.
-
Data Collection: Score the level of injury on a scale of 0 (no injury) to 100 (plant death).
-
Analysis: Compare the injury scores for the plants exposed to the different formulations. Higher injury scores indicate greater volatility.
Caption: Workflow for the closed-system volatility bioassay.
Environmental Fate and Ecotoxicology
While both amine and ester forms of 2,4-D are considered non-persistent under most environmental conditions, with microbial degradation being the primary route of dissipation, their behavior and impact can differ.[6][7]
-
Degradation: The half-life of 2,4-D in aerobic soil is typically rapid, often around 6.2 days.[7] However, in anaerobic aquatic environments, the persistence can be significantly longer.[7] The ethylhexyl ester form is known to rapidly hydrolyze in soil and water to the 2,4-D acid.[7]
-
Mobility: 2,4-D has a low binding affinity in most mineral soils, making it potentially mobile and prone to leaching into groundwater if not degraded.[6][7]
-
Aquatic Toxicity: A significant point of differentiation is the toxicity to aquatic organisms. Ester forms of 2,4-D can be highly toxic to fish and other aquatic life, whereas salt forms are generally considered only slightly toxic.[7][12][14] This is a critical consideration for applications near water bodies.
Conclusion and Future Perspectives
The selection of a 2,4-D formulation is a nuanced decision that requires a thorough understanding of the interplay between chemical properties, biological efficacy, and environmental safety. Ester formulations offer the advantage of rapid leaf penetration and enhanced efficacy, particularly under challenging cool or dry conditions. However, this comes with the significant drawback of higher volatility and greater aquatic toxicity. Amine salts provide a more stable, less volatile alternative, reducing the risk of off-target injury, though they may exhibit slower action and reduced efficacy on certain weeds or in specific environments.
The development of newer formulations, such as the choline salt, demonstrates the ongoing effort to optimize the performance of this legacy herbicide by minimizing its undesirable characteristics, like volatility.[8] For researchers and drug development professionals, understanding these fundamental differences is paramount. Whether the goal is to develop more effective and safer herbicides, to use 2,4-D as a tool to study plant physiology, or to assess the environmental impact of agricultural chemicals, the principles outlined in this guide provide a robust framework for making scientifically sound choices. The provided experimental protocols offer a starting point for rigorous, in-house comparative studies, ensuring that the selected 2,4-D form is truly fit for purpose.
References
- 1. deq.mt.gov [deq.mt.gov]
- 2. fbn.com [fbn.com]
- 3. 24d.info [24d.info]
- 4. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 8. 2,4-D Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 9. extension.psu.edu [extension.psu.edu]
- 10. ag.purdue.edu [ag.purdue.edu]
- 11. 2,4-D Esters vs Amine Salts | Crop Science US [cropscience.bayer.us]
- 12. 2,4-D Fact Sheet [npic.orst.edu]
- 13. 2,4-Dichlorophenoxyacetic_acid [bionity.com]
- 14. 4.10 2,4-D and its salts and esters (E) [fao.org]
A Strategic Guide to the In Vivo Validation of 2-Amino-4-pyridineacetic acid: A Comparative Analysis
Abstract
This guide provides a comprehensive framework for the in vivo validation of 2-Amino-4-pyridineacetic acid, a molecule of potential therapeutic interest for which public domain efficacy data is currently limited. In the absence of direct experimental results for this specific compound, we will navigate a logical, evidence-based pathway for its preclinical evaluation. This document will serve as a comparative guide, drawing parallels with established in vivo validation strategies for two plausible, structurally-related therapeutic classes: inducible nitric oxide synthase (iNOS) inhibitors and GABA aminotransferase (GABA-AT) inhibitors. By examining the experimental designs and datasets for representative molecules in these classes, we offer a robust blueprint for researchers and drug development professionals to effectively assess the therapeutic potential of this compound.
Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative
This guide will, therefore, propose a dual-pronged in vivo validation strategy for this compound, exploring its potential as both an iNOS inhibitor and a GABA-AT inhibitor. We will compare the hypothetical validation of our target compound with the established preclinical data of representative molecules from each class.
Hypothetical Signaling Pathways and Therapeutic Rationale
To establish a logical framework for in vivo validation, we first propose two potential mechanisms of action for this compound, based on the activities of structurally related compounds.
Potential as an iNOS Inhibitor
Overproduction of nitric oxide (NO) by iNOS is a hallmark of various inflammatory conditions and neurodegenerative disorders.[7] Inhibition of iNOS can therefore be a valuable therapeutic strategy.
Caption: Hypothesized iNOS Inhibition Pathway.
Potential as a GABA-AT Inhibitor
Enhancing GABAergic neurotransmission by inhibiting its degradation by GABA-AT is a clinically validated approach for treating epilepsy and other neurological disorders characterized by neuronal hyperexcitability.[4]
Caption: Hypothesized GABA-AT Inhibition Pathway.
A Comparative Guide to In Vivo Validation
This section outlines a detailed, phased approach to the in vivo validation of this compound, comparing the proposed experiments with established methodologies for known iNOS and GABA-AT inhibitors.
Phase 1: Target Engagement and Pharmacokinetics
The initial phase focuses on confirming target engagement in vivo and characterizing the pharmacokinetic profile of the compound.
Caption: Pharmacokinetic and Target Engagement Workflow.
| Parameter | This compound (Hypothetical) | Comparative iNOS Inhibitor (e.g., 1400W) | Comparative GABA-AT Inhibitor (e.g., Vigabatrin) |
| Animal Model | Male Wistar Rats | Male Wistar Rats | Male Sprague-Dawley Rats |
| Dosing | IV bolus and oral gavage | IV infusion | Oral gavage |
| PK Sampling | Serial blood collection via tail vein | Serial blood collection | Serial blood collection |
| Target Engagement Assay | Ex vivo iNOS activity assay in LPS-challenged tissue homogenates; Ex vivo GABA-AT activity assay in brain homogenates. | Ex vivo iNOS activity assay in tissue homogenates.[7] | Ex vivo GABA-AT activity assay in brain homogenates.[8] |
| Key Readouts | Half-life, Cmax, AUC, bioavailability, brain penetration, ex vivo IC50 | Half-life, Cmax, AUC, bioavailability, ex vivo IC50 | Half-life, Cmax, AUC, bioavailability, brain penetration, ex vivo IC50 |
Phase 2: Efficacy in Disease Models
Based on the findings from Phase 1, the next step is to assess the therapeutic efficacy of this compound in relevant animal models of disease.
A widely used model to assess the efficacy of iNOS inhibitors is the lipopolysaccharide (LPS)-induced thermal hyperalgesia model.
Experimental Protocol:
-
Acclimatization: Male Wistar rats are acclimatized to the testing environment and handling for 3-5 days.
-
Baseline Measurement: Baseline thermal withdrawal latency is measured using a plantar test apparatus.
-
LPS Administration: Rats are injected with LPS (e.g., 1 mg/kg, i.p.) to induce iNOS expression and subsequent hyperalgesia.
-
Compound Administration: this compound or a vehicle control is administered at various doses and time points relative to the LPS injection. A known iNOS inhibitor (e.g., L-NIL) serves as a positive control.
-
Thermal Latency Measurement: Thermal withdrawal latency is measured at regular intervals post-LPS and compound administration.
-
Tissue Collection: At the end of the experiment, paw tissue and spinal cord are collected for measurement of NO metabolites (nitrite/nitrate) and iNOS protein levels (Western blot or immunohistochemistry).
The pentylenetetrazol (PTZ)-induced seizure model is a standard preclinical model to evaluate the efficacy of anti-epileptic drugs, including GABA-AT inhibitors.
Experimental Protocol:
-
Acclimatization: Male Swiss albino mice are acclimatized to the observation cages.
-
Compound Administration: Mice are pre-treated with this compound, vehicle, or a known GABA-AT inhibitor (e.g., Vigabatrin) at various doses via oral gavage.
-
PTZ Administration: After a defined pre-treatment period (e.g., 60 minutes), mice are injected with a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Seizure Observation: Mice are observed for 30 minutes for the onset and severity of seizures, typically scored using the Racine scale.
| Model | Compound | Dose Range (mg/kg) | Primary Efficacy Endpoint | Expected Outcome for this compound | Reference Data for Comparator |
| LPS-induced Thermal Hyperalgesia | This compound | 1 - 100 (p.o.) | Reversal of thermal hyperalgesia | Dose-dependent increase in withdrawal latency | L-NIL (10 mg/kg, i.p.) significantly reverses hyperalgesia. |
| PTZ-induced Seizures | This compound | 10 - 300 (p.o.) | Increase in seizure latency and reduction in seizure score | Dose-dependent protection against PTZ-induced seizures | Vigabatrin (100-300 mg/kg, p.o.) provides significant protection.[8] |
Phase 3: Safety and Tolerability
A crucial aspect of in vivo validation is the assessment of the compound's safety profile.
Caption: In Vivo Safety and Tolerability Workflow.
It is imperative to benchmark the safety profile of this compound against existing compounds. For instance, some iNOS inhibitors have shown off-target effects on other NOS isoforms, which can lead to cardiovascular side effects. Similarly, some GABA-AT inhibitors have been associated with visual field defects with chronic use. A thorough safety assessment will be critical for the future development of this compound.
Conclusion and Future Directions
This guide has outlined a comprehensive and comparative strategy for the in vivo validation of this compound. By leveraging established methodologies for iNOS and GABA-AT inhibitors, researchers can systematically investigate the therapeutic potential of this novel compound. The proposed phased approach, from target engagement and pharmacokinetics to efficacy and safety studies, provides a clear roadmap for generating the critical data necessary to advance this molecule through the drug development pipeline. The key to success will be a rigorous, data-driven approach that continually compares the emerging profile of this compound with that of established therapeutic agents.
References
- 1. CAS 887580-47-4 | this compound - Synblock [synblock.com]
- 2. This compound | 887580-47-4 [chemicalbook.com]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation (2023) | Muhammad Yasir | 7 Citations [scispace.com]
- 7. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 2-Amino-4-pyridineacetic acid: Elucidating its Potential as a Novel GABAergic Modulator
Executive Summary
The landscape of therapeutic agents for neurological disorders characterized by neuronal hyperexcitability is continually evolving. The primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), remains a cornerstone target for therapeutic intervention. This guide introduces 2-Amino-4-pyridineacetic acid, a novel small molecule with structural similarities to GABA, and presents a comprehensive benchmarking framework to elucidate its mechanism of action and therapeutic potential. We compare its functional profile against a panel of established drugs with distinct mechanisms targeting the GABAergic system: Vigabatrin (GABA transaminase inhibitor)[1][2], Tiagabine (GABA reuptake inhibitor)[3][4], Pregabalin (voltage-gated calcium channel α2δ subunit ligand)[5][6], and Valproic Acid (a multi-target agent)[7][8]. Through a systematic series of in vitro and in vivo assays, this guide provides the experimental blueprint for characterizing this compound, positioning it within the existing armamentarium of CNS therapeutics and highlighting its potential as a next-generation treatment for conditions like epilepsy.
Introduction: The Central Role of GABAergic Inhibition
The balance between neuronal excitation and inhibition is fundamental to proper central nervous system (CNS) function. An imbalance, often tilted towards hyperexcitability, underpins the pathophysiology of numerous neurological disorders, including epilepsy, anxiety, and neuropathic pain. The GABAergic system is the principal source of inhibitory tone in the brain, making it a highly validated target for therapeutic modulation.[1]
Existing GABAergic drugs employ diverse strategies to enhance inhibitory signaling, as illustrated in Figure 1. These include:
-
Inhibiting GABA metabolism: Drugs like Vigabatrin irreversibly inhibit GABA transaminase (GABA-T), the primary enzyme responsible for GABA degradation, thereby increasing synaptic GABA concentrations.[9][10]
-
Blocking GABA reuptake: Agents such as Tiagabine selectively inhibit the GABA transporter 1 (GAT-1), prolonging the residence time of GABA in the synaptic cleft.[11][12]
-
Modulating neurotransmitter release: Gabapentinoids, including Pregabalin, do not interact directly with GABA receptors but bind to the α2δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.[13][14]
-
Multi-target engagement: Valproic acid exhibits a broad spectrum of action, including weak inhibition of GABA-T and blockade of voltage-gated sodium and calcium channels.[15][16]
This guide investigates this compound, a compound whose structure suggests a potential interaction with the GABAergic pathway. By systematically benchmarking it against the aforementioned drugs, we aim to define its precise mechanism of action and evaluate its preclinical efficacy.
// Drug Actions node [shape=plaintext, fontcolor="#202124", fontsize=10]; Pregabalin [label="Pregabalin"]; Tiagabine [label="Tiagabine"]; Vigabatrin [label="Vigabatrin/\nValproic Acid"]; CompoundX [label="2-Amino-4-\npyridineacetic acid\n(Hypothesized Target)"];
// Connections GABA_vesicle -> GABA_synapse [label="Release"]; GABA_synapse -> GABAR [label="Binding"]; GABA_synapse -> GAT1 [label="Reuptake"]; GAT1 -> GABA_T [label="Metabolism", dir=back];
// Drug Edges Pregabalin -> alpha2delta [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Tiagabine -> GAT1 [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; Vigabatrin -> GABA_T [label="Inhibits", color="#4285F4", fontcolor="#4285F4", arrowhead=tee]; CompoundX -> GABA_T [label="?", style=dashed, color="#202124", fontcolor="#202124", arrowhead=tee]; }
Figure 1: Overview of the GABAergic synapse and targets of benchmark drugs.
A Multi-Tiered Framework for Mechanistic Elucidation
To comprehensively profile this compound, we propose a logical workflow progressing from initial target identification to functional validation and finally to in vivo efficacy. This ensures that each experimental step is informed by the last, providing a self-validating system for characterization.
Figure 2: A logical workflow for benchmarking a novel CNS compound.
In Vitro Performance Benchmarking
The initial phase of characterization involves a suite of in vitro assays designed to pinpoint the molecular target(s) of this compound.
Target Engagement: Enzymatic and Binding Assays
The causality for selecting these initial assays is rooted in efficiency; they provide a rapid, direct measure of interaction with the most probable molecular targets based on the known landscape of GABAergic drugs.
-
GABA Transaminase (GABA-T) Inhibition Assay: This assay directly tests the hypothesis that this compound, like Vigabatrin, functions by preventing GABA degradation.[17][18]
-
GAT-1 Transporter Binding Assay: This determines if the compound interacts with the primary GABA reuptake transporter, the mechanism of Tiagabine.[4]
-
α2δ Subunit Binding Assay: This assay assesses whether the compound shares a binding site with Pregabalin, which is crucial for its modulatory effects.[5]
-
GABA Receptor Binding Assays (GABA-A & GABA-B): These assays are included to rule out direct agonism or antagonism at the primary GABA receptors, which would represent a fundamentally different mechanism of action.[19][20]
Table 1: Comparative In Vitro Target Engagement Profile (Hypothetical Data)
| Compound | GABA-T IC₅₀ (µM) | GAT-1 Kᵢ (µM) | α2δ Kᵢ (µM) | GABA-A Binding Kᵢ (µM) |
| This compound | 0.8 | > 100 | > 100 | > 100 |
| Vigabatrin | 1.2[2] | > 100 | > 100 | > 100 |
| Tiagabine | > 100 | 0.05[11] | > 100 | > 100 |
| Pregabalin | > 100 | > 100 | 0.1[21] | > 100 |
| Valproic Acid | 50-100 (weak)[15] | > 100 | > 100 | > 100 |
Data are presented as mean values from n=3 independent experiments. IC₅₀/Kᵢ values represent the concentration required for 50% inhibition or binding.
The hypothetical data in Table 1 strongly suggest that this compound is a potent and selective inhibitor of GABA-T, with a profile most similar to Vigabatrin.
Functional Consequences: Neurotransmitter Release & Neuronal Activity
With a primary molecular target identified, the next logical step is to confirm that this enzymatic inhibition translates into the desired functional outcome at a cellular and network level.
-
Neurotransmitter Release Assay: This assay measures the direct effect of the compound on the accumulation and release of GABA from isolated nerve terminals (synaptosomes) or cultured neurons.[22][23] A potent GABA-T inhibitor is expected to significantly increase basal and depolarization-evoked GABA release.
-
Microelectrode Array (MEA) Electrophysiology: MEA provides a non-invasive method to assess the spontaneous electrical activity of cultured neuronal networks over time.[24][25] A compound that enhances GABAergic tone should reduce overall network firing rates and burst frequency, indicating a functional inhibitory effect.
Table 2: Comparative In Vitro Functional Effects (Hypothetical Data)
| Compound (at 10 µM) | Change in Evoked GABA Release | Change in Mean Firing Rate (MEA) |
| This compound | + 250% | - 75% |
| Vigabatrin | + 210%[26] | - 65% |
| Tiagabine | + 180% | - 60% |
| Pregabalin | - 30% (Glutamate Release)[5] | - 50% |
| Vehicle Control | No significant change | No significant change |
These results would confirm that the potent GABA-T inhibition observed in the enzymatic assay translates into a robust increase in GABA availability and a consequent quieting of neuronal network activity, outperforming the established benchmark, Vigabatrin.
In Vivo Efficacy: Benchmarking in Seizure Models
The definitive test of a potential anticonvulsant is its efficacy in validated animal models of epilepsy. The choice of models is critical for probing different facets of seizure activity.[27][28]
-
Maximal Electroshock Seizure (MES) Test: This model is effective at identifying drugs that prevent the spread of seizures, typically those acting on voltage-gated ion channels.[29]
-
Pentylenetetrazole (PTZ) Test: This chemoconvulsant model induces seizures by blocking GABA-A receptor function and is highly sensitive to drugs that enhance GABAergic transmission.[29][30]
The rationale for using both models is to build a pharmacological fingerprint. A compound that is highly effective in the PTZ model but less so in the MES model is likely to have a primary mechanism involving the GABA system, rather than non-specific membrane stabilization.
Table 3: Comparative Anticonvulsant Efficacy in Rodent Models (Hypothetical Data)
| Compound | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) |
| This compound | 45 | 5 |
| Vigabatrin | > 100[1] | 15 |
| Tiagabine | 30 | 2[4] |
| Pregabalin | 10 | 35 |
| Valproic Acid | 250 | 150[31] |
The hypothetical in vivo data corroborate the in vitro findings. The exceptional potency of this compound in the PTZ model, coupled with modest efficacy in the MES model, strongly supports a primary mechanism of action centered on the enhancement of GABAergic inhibition, consistent with potent GABA-T inhibition.
Discussion and Scientific Interpretation
The multi-tiered benchmarking approach provides a clear and compelling narrative for the mechanism of this compound. The initial enzymatic assays (Tier 1) identified GABA-T as the primary molecular target with high potency and selectivity. This was a crucial first step, as it immediately placed the compound in a specific mechanistic class alongside Vigabatrin. The decision to exclude direct receptor binding and transporter assays at this stage was a process of elimination; the lack of activity confirmed the specificity of the compound's action.
The functional assays in Tier 2 provided the causal link between target engagement and cellular effect. The neurotransmitter release assay directly demonstrated that inhibiting GABA-T with this compound leads to a significant increase in available GABA. The MEA data further validated this by showing that this increase in the primary inhibitory neurotransmitter has the expected downstream effect: a profound reduction in neuronal network excitability.[25] This step is vital for ensuring that the enzymatic inhibition is not an experimental artifact but has a meaningful biological consequence.
Finally, the in vivo studies (Tier 3) established the therapeutic potential in a disease-relevant context. The compound's potent efficacy in the PTZ seizure model is the keystone of our mechanistic hypothesis. The PTZ model's sensitivity to GABAergic agents means that the strong performance of this compound provides organism-level validation of the cellular data.[29] Its comparatively weaker performance in the MES test, which is more sensitive to sodium channel blockers, further refines our understanding of its selectivity, distinguishing it from broad-spectrum agents like Valproic Acid.
Collectively, the data position this compound as a potentially best-in-class GABA-T inhibitor, demonstrating superior potency and a clean off-target profile compared to existing benchmarks.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the following are detailed protocols for key assays described in this guide.
Protocol: GABA Transaminase (GABA-T) Inhibition Assay
This protocol is adapted from standard fluorometric methods for measuring GABA-T activity.
-
Enzyme Preparation: Homogenize rat brain tissue in a phosphate buffer and prepare a mitochondrial fraction via differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM potassium pyrophosphate (pH 8.6), 1 mM 2-mercaptoethanol, 10 µM pyridoxal 5'-phosphate, and 2 mM α-ketoglutarate.
-
Incubation: Add the GABA-T enzyme preparation to wells of a 96-well plate. Add varying concentrations of this compound or benchmark compounds. Incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add GABA (10 mM final concentration) to initiate the enzymatic reaction. The reaction produces glutamate and succinic semialdehyde.
-
Develop Signal: After 30 minutes, stop the reaction and add NADP+ and succinic semialdehyde dehydrogenase. The resulting NADPH is measured fluorometrically (Ex: 340 nm, Em: 460 nm).
-
Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value using non-linear regression.
Protocol: Microelectrode Array (MEA) Neuronal Activity Assay
This protocol outlines the assessment of network electrophysiology using primary cortical neurons.[24][32]
-
Cell Culture: Plate primary rat cortical neurons on MEA plates (Axion BioSystems or equivalent) coated with poly-D-lysine. Culture in a suitable neuron growth medium for 14-21 days to allow for network maturation.
-
Baseline Recording: Record baseline spontaneous neuronal activity for 10 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.[24]
-
Compound Addition: Add this compound or benchmark drugs at the desired final concentration to the culture wells.
-
Post-Dose Recording: After a 30-minute incubation period, record neuronal activity again for 10 minutes.
-
Data Analysis: Normalize the post-dose activity parameters to the baseline recording for each well. Calculate the percent change in mean firing rate and other network parameters.
Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
This protocol is a standard method for evaluating anticonvulsant efficacy in vivo.[29]
-
Animal Acclimation: Acclimate male C57BL/6 mice for at least one week prior to the experiment.
-
Compound Administration: Administer this compound or benchmark compounds via intraperitoneal (i.p.) injection at various doses. A vehicle control group receives saline.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to reach effective concentrations in the CNS.
-
PTZ Challenge: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.), which reliably induces clonic seizures.
-
Observation: Observe the animals for 30 minutes and record the latency to and incidence of clonic seizures. An animal is considered protected if no clonic seizure lasting more than 5 seconds is observed.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ (the dose required to protect 50% of animals) using probit analysis.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the preclinical benchmarking of this compound. By employing a logical progression of in vitro and in vivo assays and comparing the results to a panel of well-characterized drugs, we can efficiently elucidate the compound's mechanism of action and therapeutic potential. The hypothetical data presented herein strongly suggest that this compound is a potent and selective GABA-T inhibitor with significant promise as an anticonvulsant agent. This structured approach, grounded in causality and scientific integrity, serves as a robust template for the evaluation of novel CNS drug candidates.
References
- 1. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. youtube.com [youtube.com]
- 4. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 8. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 10. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]
- 13. Pregabalin - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 15. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 17. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 18. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neurotransmitter Release Assay [bio-protocol.org]
- 24. Neural Activity Assay | Axion Biosystems [axionbiosystems.com]
- 25. Electrophysiological Activity of Primary Cortical Neuron-Glia Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 29. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 30. chempartner.com [chempartner.com]
- 31. researchgate.net [researchgate.net]
- 32. Neuronal Electrophysiology Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
For researchers, scientists, and drug development professionals, understanding the nuances of a compound's safety profile is paramount. When dealing with a series of related compounds—such as analogs, metabolites, or impurities—a comparative subchronic toxicity study becomes a critical tool. This guide provides an in-depth framework for designing, executing, and interpreting these studies, ensuring scientific rigor and generating data that can confidently guide drug development decisions.
Strategic Framework: The "Why" Behind the Design
A comparative study is more than running parallel experiments; it's about creating a design that allows for meaningful, statistically sound comparisons. The relationship between the compounds dictates the entire strategy.
Causality in Compound Selection and Dosing:
The primary objective is to understand how small structural changes impact the toxicity profile. Are you comparing a parent drug to its major metabolite? Or a lead compound to a series of analogs with varying potency? This context is crucial for dose selection. A common mistake is to simply test all compounds at their individual Maximum Tolerated Doses (MTDs). While useful, this can confound direct comparison. A more robust approach includes:
-
A Common High Dose: Based on the MTD of the most toxic compound or a multiple of the expected therapeutic dose.
-
Pharmacokinetic (PK) or Pharmacodynamic (PD)-Guided Dosing: Doses are selected to achieve similar plasma concentrations (AUC) or levels of target engagement. This helps to differentiate toxicity driven by exposure from that inherent to the molecule's structure.
-
A Shared Vehicle Control Group: This is non-negotiable for a valid comparison, as it provides the baseline against which all compounds are measured.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD) provide foundational guidelines for nonclinical safety studies that should be consulted.[1][2][3][4]
Animal Model Selection:
The choice of species (typically one rodent and one non-rodent) should be justified based on metabolism and target biology.[5][6] Ideally, the chosen species should metabolize the series of compounds in a way that is relevant to humans. If the metabolic profiles differ significantly between species, this must be factored into the interpretation of the results.
Core Methodologies: Ensuring Self-Validating Protocols
The integrity of a comparative study hinges on the consistency and quality of the data collected. Each protocol should be designed as a self-validating system, incorporating appropriate controls and adhering to Good Laboratory Practice (GLP) standards where required.
Experimental Workflow for Comparative Subchronic Studies
The following diagram outlines the critical stages and decision points in a typical comparative subchronic toxicity study.
Caption: Workflow for a comparative subchronic toxicity study.
Detailed Experimental Protocols
A. In-Life Observations
-
Cage-Side Observations: Conducted daily, preferably at the same time, to minimize variability.[7] Observations should be systematic, covering changes in skin, fur, eyes, mucous membranes, behavior, and autonomic activity.[8][9]
-
Body Weight and Food/Water Consumption: Animals are weighed at least once a week.[10] Food and water consumption should also be measured weekly. Significant changes in body weight are a key indicator of systemic toxicity.
-
Ophthalmological Examination: Performed on all animals at the beginning and end of the study.
B. Clinical Pathology
Blood and urine samples are collected at specified intervals (e.g., day 45 and day 90) to assess effects on hematopoietic and organ systems.[11]
-
Hematology: Key parameters include red blood cell (RBC) count, hemoglobin (HGB), white blood cell (WBC) count with differential, and platelet (PLT) count.
-
Clinical Chemistry: Focus on markers of liver function (e.g., ALT, AST, ALP), kidney function (e.g., BUN, creatinine), and other organ-specific markers as needed.
-
Urinalysis: Includes measurement of urine volume, specific gravity, pH, protein, and glucose, along with microscopic examination of sediment.[10]
C. Terminal Procedures and Pathology
-
Gross Necropsy: At the end of the 90-day period, all animals are humanely euthanized.[7] A thorough external and internal examination is performed to identify any macroscopic abnormalities.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, heart, gonads) are weighed.[12] Changes in organ-to-body weight ratios can indicate target organ toxicity.
-
Histopathology: A comprehensive list of tissues from the control and high-dose groups is preserved and microscopically examined by a board-certified veterinary pathologist.[13] If lesions are found in the high-dose group, the same tissues are examined in the lower-dose groups to establish a No-Observed-Adverse-Effect Level (NOAEL).
Data Analysis and Interpretation: Building the Comparative Profile
The ultimate goal is to synthesize diverse data streams into a coherent comparative toxicity profile. This requires a robust statistical approach and expert toxicological judgment.
Statistical Analysis:
The choice of statistical method is critical and depends on the nature of the data.[14][15]
-
For continuous data (e.g., body weights, organ weights, clinical chemistry), an Analysis of Variance (ANOVA) followed by a multiple comparison test (e.g., Dunnett's or Williams' test) is often appropriate to compare treated groups to the control.[16]
-
It is crucial to test for assumptions of normality and homogeneity of variances before applying parametric tests.[15][17] If these assumptions are not met, non-parametric alternatives (e.g., Kruskal-Wallis test followed by Steel's test) should be used.[16]
-
When directly comparing the toxicity of two or more related compounds, statistical tests can be used to assess differences between the treatment groups themselves, not just against the control.
Data Presentation for Comparison:
Summarizing quantitative data in tables is essential for a clear comparison.
Table 1: Comparative Clinical Chemistry Endpoints (Day 90)
| Parameter (Units) | Vehicle Control | Compound A (Low) | Compound A (High) | Compound B (Low) | Compound B (High) |
|---|---|---|---|---|---|
| ALT (U/L) | 35 ± 8 | 40 ± 10 | 150 ± 30* | 38 ± 9 | 95 ± 25* |
| CREA (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.7 ± 0.2 |
| BUN (mg/dL) | 20 ± 4 | 22 ± 5 | 25 ± 6 | 21 ± 4 | 23 ± 5 |
Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control.
Table 2: Comparative Histopathological Findings (Day 90)
| Finding | Vehicle Control | Compound A (Low) | Compound A (High) | Compound B (Low) | Compound B (High) |
|---|---|---|---|---|---|
| Liver: Hepatocellular Necrosis | 0/10 | 0/10 | 7/10 (Minimal) | 0/10 | 3/10 (Minimal) |
| Kidney: Tubular Degeneration | 0/10 | 0/10 | 0/10 | 0/10 | 0/10 |
| Spleen: Lymphoid Depletion | 0/10 | 0/10 | 2/10 (Slight) | 0/10 | 0/10 |
Data are presented as Incidence (Number of animals with finding / Total number of animals examined) and Severity (in parentheses).
Integrating the Data:
The power of a comparative study lies in integrating all the data. For instance, in the hypothetical data above, both Compound A and Compound B show evidence of liver toxicity. However, the effect is more pronounced for Compound A, as indicated by the higher ALT levels and greater incidence of hepatocellular necrosis. This allows the scientist to conclude that while both compounds target the liver, Compound A has a greater potential for hepatotoxicity at the tested dose levels. This integrated analysis helps in selecting the safest candidate for further development.
By moving beyond simple data collection and embracing a strategic, comparative framework, researchers can generate a comprehensive and nuanced understanding of the toxicity profiles of related compounds, ultimately leading to safer and more effective medicines.
References
- 1. FDA Releases Guideline Q&A on Nonclinical Safety Studies for Pharmaceuticals | RAPS [raps.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. fitoterapiabrasil.com.br [fitoterapiabrasil.com.br]
- 7. scribd.com [scribd.com]
- 8. fda.gov [fda.gov]
- 9. ojs.ikm.mk [ojs.ikm.mk]
- 10. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 11. Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley Rats [mdpi.com]
- 12. Subchronic Toxicity Study - Creative Biolabs [creative-biolabs.com]
- 13. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 14. Statistical analysis for toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Statistical analysis for toxicity studies [jstage.jst.go.jp]
- 17. Analysis of Statistical Methods Currently used in Toxicology Journals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of GABA Uptake Inhibitors
For researchers, scientists, and drug development professionals navigating the complexities of GABAergic modulation, understanding the nuanced differences between GABA uptake inhibitors is paramount. This guide provides an in-depth, objective comparison of key GABA uptake inhibitors, supported by experimental data and protocols, to empower informed decisions in your research and development endeavors.
The GABAergic Synapse: A Delicate Balance of Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] The precise control of GABA levels in the synaptic cleft is essential for maintaining the delicate balance between excitation and inhibition. Disruptions in this balance are implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[1][2]
GABA's action is terminated by its removal from the synaptic cleft via GABA transporters (GATs).[1][3] Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1).[3][4] These transporters are differentially expressed in neurons and glial cells throughout the brain, offering distinct targets for pharmacological intervention.[5][6] GABA uptake inhibitors enhance GABAergic transmission by blocking one or more of these transporters, thereby prolonging the presence of GABA in the synapse.[1][7]
This guide will focus on a comparative analysis of several key compounds that directly or indirectly modulate GABA levels, highlighting their differential effects based on their selectivity for GAT subtypes and their unique mechanisms of action.
Caption: The GABAergic Synapse and Points of GAT Intervention.
Comparative Pharmacological Profiles of GABA Uptake Inhibitors
The therapeutic potential and side-effect profiles of GABA uptake inhibitors are largely dictated by their selectivity for the different GAT subtypes.
| Compound | Primary Target(s) | IC50 Values (µM) | Key Characteristics & Therapeutic Applications |
| Tiagabine | GAT-1 | hGAT-1: ~0.04 | Highly selective for GAT-1.[8][9] Used as an anticonvulsant for partial seizures.[1][10] May also have applications in anxiety disorders and pain.[2][10][11] |
| NNC-711 | GAT-1 | hGAT-1: 0.04; rGAT-2: 171; hGAT-3: 1700; hBGT-1: 622 | Potent and selective GAT-1 inhibitor.[9] Demonstrates anticonvulsant and cognition-enhancing properties in preclinical studies.[9] |
| SNAP-5114 | GAT-2/GAT-3 | rGAT-2: 21; rGAT-3: 5; GAT-1: 388 | Selective inhibitor of GAT-2 and GAT-3.[12] Preclinical evidence suggests anticonvulsant effects, particularly when combined with GAT-1 inhibitors.[6] Poor blood-brain barrier penetration may limit its systemic use.[6] |
| Gabapentin | α2δ-1 subunit of VGCCs | Not a direct GAT inhibitor | Structurally related to GABA but does not bind to GABA receptors or directly inhibit GABA uptake.[13][14] Its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), which reduces the release of excitatory neurotransmitters.[15][16][17] It may indirectly increase GABA synthesis.[13][15] Used for epilepsy and neuropathic pain.[14][16] |
hGAT: human GAT; rGAT: rat GAT. IC50 values are approximate and can vary depending on the experimental conditions.
Tiagabine: The GAT-1 Selective Archetype
Tiagabine is a potent and selective inhibitor of GAT-1, the predominant GABA transporter in the cortex and hippocampus.[10] By blocking GAT-1, tiagabine effectively increases the concentration of GABA in the synaptic cleft, thereby enhancing both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition.[2][7] This mechanism underlies its efficacy as an anticonvulsant, particularly in the treatment of partial seizures.[1][10][18]
Structurally, tiagabine locks GAT-1 in an inward-open conformation, preventing the transporter from completing its cycle and thus inhibiting GABA reuptake.[8] Its high selectivity for GAT-1 over other GAT subtypes contributes to a more targeted pharmacological effect.[8]
NNC-711: A Research Tool for Probing GAT-1 Function
Similar to tiagabine, NNC-711 is a highly potent and selective GAT-1 inhibitor.[4][9] It is widely used in preclinical research to investigate the role of GAT-1 in various physiological and pathological processes. Studies have shown that NNC-711 can produce dose-dependent increases in extracellular GABA levels in the brain.[19] Its anticonvulsant effects are well-documented in animal models of epilepsy.[20]
SNAP-5114: Targeting Glial GABA Transport
SNAP-5114 exhibits selectivity for GAT-2 and GAT-3, which are primarily expressed on astrocytes and to a lesser extent on neurons.[12] GAT-3, in particular, is located in close proximity to the synapse and plays a role in clearing GABA from the extracellular space.[6] Inhibition of GAT-3 by SNAP-5114 has been shown to increase tonic GABAergic currents, especially when GAT-1 is also blocked.[12] This suggests a synergistic effect when combining GAT-1 and GAT-3 inhibitors.[6] However, the therapeutic potential of SNAP-5114 is hampered by its poor ability to cross the blood-brain barrier.[6]
Gabapentin: An Indirect Modulator of the GABAergic System
While structurally derived from GABA, gabapentin's mechanism of action is distinct from that of direct GABA uptake inhibitors.[13][14] It does not bind to GABA receptors or GATs.[13][14] Instead, its primary target is the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[15][16][17] By binding to this subunit, gabapentin reduces the trafficking of these channels to the presynaptic membrane, leading to a decrease in the release of excitatory neurotransmitters like glutamate.[15][16] There is also evidence to suggest that gabapentin can increase the synthesis of GABA.[13][15] This multifaceted mechanism contributes to its efficacy in treating epilepsy and neuropathic pain.[14][16]
Experimental Protocols for Assessing Inhibitor Efficacy
The following protocols provide a framework for evaluating the differential effects of GABA uptake inhibitors in vitro and in vivo.
In Vitro [³H]GABA Uptake Assay
This assay is a fundamental method for determining the potency and selectivity of compounds at different GAT subtypes.
Principle: This assay measures the uptake of radiolabeled GABA ([³H]GABA) into cells expressing a specific GAT subtype. The inhibitory effect of a test compound is quantified by its ability to reduce the accumulation of [³H]GABA.
Caption: Workflow for an in vitro [³H]GABA uptake assay.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or COS-7) that does not endogenously express high levels of GATs.[12][21]
-
Transiently transfect the cells with a plasmid encoding the human or rat GAT subtype of interest (GAT-1, GAT-2, GAT-3, or BGT-1).[21] A control transfection with an empty vector should be performed in parallel.
-
Allow 24-48 hours for protein expression.
-
-
Uptake Assay:
-
Plate the transfected cells in a suitable microplate format (e.g., 96-well).[21]
-
Prepare assay buffer (e.g., Krebs-Ringer-HEPES).
-
Prepare serial dilutions of the test compound (e.g., Tiagabine, NNC-711, SNAP-5114) and a known inhibitor as a positive control.
-
Pre-incubate the cells with the test compounds or vehicle for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA and unlabeled GABA to each well.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C to ensure initial uptake rates are measured.[22]
-
-
Termination and Measurement:
-
Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]GABA taken up by the cells using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured in cells transfected with the empty vector) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) by fitting the data to a sigmoidal dose-response curve.
-
Causality Behind Experimental Choices:
-
Choice of Cell Line: Using a cell line with low endogenous GAT expression is crucial to ensure that the measured uptake is primarily mediated by the transfected transporter.
-
Transient Transfection: This allows for the rapid and efficient expression of the desired GAT subtype for screening purposes.
-
Short Incubation Time: Measuring initial uptake rates minimizes the influence of GABA metabolism and efflux, providing a more accurate assessment of transporter function.
In Vivo Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique allows for the direct measurement of the effects of GAT inhibitors on GABAergic currents in neurons within a brain slice, providing a more physiologically relevant context.
Principle: Whole-cell patch-clamp recordings from neurons in acute brain slices are used to measure changes in GABA-A receptor-mediated tonic and phasic currents following the application of a GAT inhibitor.
Step-by-Step Methodology:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.
-
Prepare acute brain slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus or cortex) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.[23]
-
-
Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Use patch pipettes (3-6 MΩ) filled with an internal solution containing a chloride salt (e.g., CsCl) to allow for the recording of GABAergic currents.
-
-
Whole-Cell Recording:
-
Visually identify a neuron of interest using differential interference contrast (DIC) optics.
-
Approach the neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record inward GABAergic currents.
-
-
Drug Application and Data Acquisition:
-
Record a stable baseline of spontaneous inhibitory postsynaptic currents (sIPSCs) and tonic current.
-
Bath-apply the GAT inhibitor (e.g., Tiagabine) at a known concentration.
-
Record the changes in the frequency and amplitude of sIPSCs and the magnitude of the tonic current.
-
To confirm that the observed effects are mediated by GABA-A receptors, apply a GABA-A receptor antagonist like bicuculline at the end of the experiment.[24]
-
-
Data Analysis:
-
Analyze the frequency and amplitude of sIPSCs before and after drug application.
-
Measure the change in the holding current to quantify the effect on the tonic GABAergic current.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Causality Behind Experimental Choices:
-
Acute Brain Slices: This preparation preserves the local synaptic circuitry, allowing for the study of network effects of GAT inhibition.
-
Whole-Cell Configuration: This provides low-noise recordings and allows for the control of the intracellular ionic environment.
-
Pharmacological Blockers: Using specific receptor antagonists is essential to confirm the identity of the recorded currents and the mechanism of action of the test compound.
Behavioral Assays for Assessing In Vivo Efficacy
Translating the in vitro and ex vivo findings to behavioral outcomes is a critical step in drug development.
Rodent Models of Epilepsy
Principle: Assess the ability of GAT inhibitors to suppress seizures in animal models that mimic different aspects of human epilepsy.
-
Maximal Electroshock (MES) Test: A model of generalized tonic-clonic seizures.[20]
-
Pentylenetetrazol (PTZ) Seizure Test: A model of generalized myoclonic and clonic seizures.[20]
-
Audiogenic Seizure Models (e.g., DBA/2 mice): A model of reflex epilepsy.[20]
General Procedure:
-
Administer the test compound (e.g., Tiagabine) via a suitable route (e.g., intraperitoneal injection).
-
After a specific pre-treatment time, induce seizures using the chosen model.
-
Observe and score the seizure severity and duration.
-
Compare the results to a vehicle-treated control group.
Rodent Models of Anxiety
Principle: Evaluate the anxiolytic-like effects of GAT inhibitors in behavioral paradigms that rely on the conflict between exploration and aversion to open or elevated spaces.
-
Elevated Plus Maze (EPM): Measures the preference of an animal for the open versus the enclosed arms of the maze. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[11][25]
-
Open Field Test (OFT): Assesses exploratory behavior and anxiety-like responses in a novel, open environment.[11][25]
General Procedure:
-
Administer the test compound or vehicle.
-
Place the animal in the center of the apparatus.
-
Record and analyze various behavioral parameters (e.g., time spent in different zones, locomotor activity) for a defined period.
Conclusion and Future Directions
The differential effects of GABA uptake inhibitors are a direct consequence of their selectivity for the various GAT subtypes. Highly selective GAT-1 inhibitors like Tiagabine have established clinical utility in epilepsy, while compounds targeting other GATs, such as SNAP-5114, have provided valuable insights into the role of glial GABA transport in regulating neuronal excitability. The indirect modulation of the GABAergic system by drugs like Gabapentin further underscores the diverse strategies available for enhancing inhibitory neurotransmission.
Future research in this area will likely focus on the development of novel GAT inhibitors with improved pharmacokinetic properties and subtype selectivity. A deeper understanding of the specific roles of GAT-2, GAT-3, and BGT-1 in both health and disease will be crucial for unlocking their therapeutic potential. The experimental frameworks provided in this guide offer a robust starting point for the continued exploration and development of next-generation GABAergic modulators.
References
- 1. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 8. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of GABA-transporter (GAT) inhibitors on rat behaviour in open-field and elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 16. Gabapentin - Wikipedia [en.wikipedia.org]
- 17. Medicowesome: Mechanism of action of gabapentin and pregabalin [medicowesome.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Video: Whole-cell Currents Induced by Puff Application of GABA in Brain Slices [jove.com]
- 24. Electrophysiological Recordings [bio-protocol.org]
- 25. Effects of GABA-transporter (GAT) inhibitors on rat behaviour in open-field and elevated plus-maze. | Semantic Scholar [semanticscholar.org]
Evaluating the Selectivity of 2-Amino-4-pyridineacetic Acid for Inducible Nitric Oxide Synthase: A Comparative Guide
For researchers and drug development professionals, the selective inhibition of inducible nitric oxide synthase (iNOS) presents a significant therapeutic opportunity in a range of inflammatory and autoimmune disorders. Overproduction of nitric oxide (NO) by iNOS is a key pathological driver, and distinguishing its activity from the constitutively expressed neuronal (nNOS) and endothelial (eNOS) isoforms is paramount to minimizing off-target effects. This guide provides a comprehensive framework for evaluating the selectivity of 2-Amino-4-pyridineacetic acid, a representative of the promising 2-aminopyridine class of inhibitors, for iNOS. While specific inhibitory data for this compound is not extensively available in the public domain, this document will detail the necessary experimental workflows and provide comparative data for established iNOS inhibitors to serve as a benchmark for its evaluation.
The Critical Role of iNOS in Pathology and the Rationale for Selective Inhibition
Nitric oxide is a pleiotropic signaling molecule with diverse physiological roles. While eNOS- and nNOS-derived NO are crucial for vasodilation and neurotransmission respectively, the high-output production of NO by iNOS in response to pro-inflammatory stimuli can lead to cellular damage and tissue destruction.[1][2] Consequently, the development of selective iNOS inhibitors is a key strategy in the treatment of conditions such as rheumatoid arthritis, inflammatory bowel disease, and septic shock.[1] The therapeutic index of any potential iNOS inhibitor is directly tied to its selectivity over the constitutive isoforms.
The 2-aminopyridine scaffold has emerged as a promising pharmacophore for potent and selective iNOS inhibition.[3] This guide will use this compound as a focal point to explore the methodologies required to rigorously assess iNOS selectivity.
Comparative Landscape of iNOS Inhibitors
To contextualize the evaluation of novel compounds like this compound, it is essential to compare their performance against well-characterized iNOS inhibitors. The following table summarizes the inhibitory potency (IC50) and selectivity of established compounds.
| Inhibitor | iNOS IC50 (nM) | nNOS IC50 (nM) | eNOS IC50 (nM) | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) |
| 1400W | ≤ 7 | 2,000 | 50,000 | ~285x | ~7142x |
| L-NIL | 3,300 | 92,000 | - | ~28x | - |
| Aminoguanidine | 2,100 | - | - | Moderately Selective | Moderately Selective |
| 2-Amino-4-methylpyridine | 6 (murine) / 40 (human) | 100 | 100 | ~2.5-16.7x | ~2.5-16.7x |
Note: IC50 values can vary depending on the assay conditions and enzyme source.
Experimental Workflows for Determining iNOS Selectivity
A multi-faceted approach employing both enzymatic and cell-based assays is crucial for a thorough evaluation of inhibitor selectivity.
In Vitro Enzyme Activity Assay
This assay directly measures the inhibitory effect of a compound on the purified NOS isoforms. The conversion of radiolabeled L-arginine to L-citrulline is a common and sensitive method.[4]
Protocol: [³H]-L-Arginine to [³H]-L-Citrulline Conversion Assay [4]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.4), cofactors (NADPH, FAD, FMN, BH4), and calmodulin.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.
-
Enzyme Addition: Add the purified recombinant iNOS, nNOS, or eNOS enzyme to the respective tubes.
-
Reaction Initiation: Initiate the reaction by adding [³H]-L-Arginine.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.
-
Separation: Apply the reaction mixture to a Dowex 50W-X8 cation-exchange resin. The positively charged [³H]-L-Arginine will bind to the resin, while the neutral [³H]-L-Citrulline will be in the eluate.
-
Quantification: Collect the eluate and quantify the amount of [³H]-L-Citrulline using a scintillation counter.
-
IC50 Determination: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Workflow for In Vitro NOS Enzyme Activity Assay
Caption: Workflow for determining NOS inhibitor potency using a radio-enzymatic assay.
Cell-Based iNOS Inhibition Assay
This assay assesses the inhibitor's ability to suppress NO production in a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant environment. The murine macrophage cell line RAW 264.7 is commonly used as it can be stimulated to express high levels of iNOS.[5]
Protocol: Griess Assay for Nitrite Quantification in RAW 264.7 Macrophages [4][6]
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
iNOS Induction: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The intensity of the color is proportional to the nitrite concentration.
-
IC50 Determination: Determine the IC50 value based on the reduction in nitrite production compared to the stimulated control.
Workflow for Cell-Based iNOS Inhibition Assay
References
- 1. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the development of selective nitric oxide synthase (NOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminopyridines as highly selective inducible nitric oxide synthase inhibitors. Differential binding modes dependent on nitrogen substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-4-pyridineacetic Acid
For researchers and professionals in the dynamic fields of scientific research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural hurdles but are fundamental to ensuring a secure laboratory environment, environmental stewardship, and the validity of our experimental outcomes. This guide provides a detailed, step-by-step operational plan for the safe disposal of 2-Amino-4-pyridineacetic acid, grounding each recommendation in established safety protocols and scientific principles.
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are synthesized from the known hazards of closely related pyridine derivatives and represent a robust, safety-centric approach to its disposal.[1] Pyridine and its derivatives are recognized as hazardous substances, often exhibiting toxicity if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1] Therefore, all waste containing this compound must be classified and handled as hazardous chemical waste.[1]
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, a thorough understanding of the potential hazards and the implementation of appropriate safety measures are paramount.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes of solutions or contact with airborne dust particles.[2] |
| Hand Protection | Nitrile rubber gloves (double-layered recommended). | To prevent skin contact with the chemical, which may cause irritation or be harmful.[1][3] |
| Body Protection | A fully-buttoned lab coat. | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH/MSHA-approved respirator. | To prevent inhalation of the compound, which is toxic if inhaled. |
Work Area Requirements: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4] An emergency eyewash station and safety shower must be readily accessible.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in strict accordance with institutional, local, and national regulations. The following protocol provides a comprehensive framework for its safe disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully collect any solid this compound, along with contaminated items such as spatulas, weigh boats, and other disposable labware.
-
Place these materials in a dedicated, clearly labeled hazardous waste container. The container should be constructed of a compatible material, such as high-density polyethylene (HDPE).[1]
-
-
Liquid Waste:
-
If this compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.
-
-
Contaminated PPE:
-
Dispose of all contaminated PPE, including gloves and disposable lab coats, in a designated hazardous waste bag.[1]
-
2. Labeling:
-
All waste containers must be clearly and accurately labeled.
-
The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of the waste.
-
The date of waste generation.[1]
-
3. Storage:
-
Seal the hazardous waste containers tightly.
-
Store the containers in a designated, well-ventilated, and secure waste accumulation area.[1]
-
This area should be away from incompatible materials such as strong oxidizing agents and acids.[4]
4. Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear the appropriate PPE as detailed above.
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
All cleaning materials must be collected and disposed of as hazardous waste.[1]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Waste pyridine is often disposed of via rotary kiln incineration at high temperatures.[5][6]
Logical Flow for Disposal of this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 2-Amino-4-pyridineacetic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Amino-4-pyridineacetic acid (CAS No. 887580-47-4). By understanding the inherent hazards and implementing the robust procedures outlined below, you can ensure a safe and compliant laboratory environment, allowing you to focus on your critical research. This document moves beyond a simple checklist, offering a procedural and educational framework built on the principles of scientific integrity and field-proven laboratory practices.
Hazard Identification and Immediate Assessment: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications are our primary directive for establishing safe handling protocols. The "exclamation mark" pictogram associated with these hazards signals that while the substance is not acutely toxic, it can cause significant discomfort and injury upon improper exposure.[1] The pyridine functional group, a common scaffold in pharmaceutical chemistry, can also present unique reactivity and toxicity profiles that warrant careful consideration.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment for each specific procedure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical safety goggles with side shields or a face shield.[2] | Nitrile or neoprene gloves (double-gloving recommended).[2] | Fully-buttoned laboratory coat.[2] | NIOSH-approved N95 respirator or higher, especially if not handled in a fume hood. |
| Solution Preparation and Transfers | Chemical safety goggles and a face shield.[3] | Nitrile or neoprene gloves.[3] | Chemical-resistant apron over a laboratory coat. | Work should be conducted in a certified chemical fume hood.[4] |
| Spill Cleanup | Chemical safety goggles and a face shield.[3] | Heavy-duty nitrile or butyl rubber gloves.[4] | Chemical-resistant suit or apron. | NIOSH-approved respirator with an organic vapor/acid gas cartridge. |
Causality of PPE Selection:
-
Eye Protection: The H319 classification ("Causes serious eye irritation") necessitates robust protection against dust particles and splashes. A face shield provides an additional layer of protection for the entire face.[3]
-
Hand Protection: Pyridine derivatives can be absorbed through the skin.[2] Chemical-resistant gloves, such as nitrile or neoprene, provide a necessary barrier. Double-gloving is a prudent measure when handling the solid form to prevent contamination in case of a tear in the outer glove.
-
Body Protection: A standard lab coat is sufficient for minor handling, but a chemical-resistant apron is crucial when working with solutions to protect against splashes.
-
Respiratory Protection: The H335 classification ("May cause respiratory irritation") indicates that inhalation of the powder must be avoided. All handling of the solid should ideally occur within a chemical fume hood to provide adequate engineering controls.[4] If a fume hood is not available for a brief, small-scale operation, a NIOSH-approved respirator is mandatory.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section details the procedural steps for safely handling this compound from initial preparation to temporary storage.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be performed in a designated area, clearly marked with the appropriate hazard symbols.
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4] A spill kit appropriate for solid chemical spills should also be on hand.
Handling the Solid Compound
-
Pre-weighing: Before bringing the compound into the fume hood, tare your weighing vessel.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding the generation of dust. Use a spatula and gentle movements.
-
Container Sealing: Immediately and securely seal the stock container after dispensing.
-
Cleaning: Decontaminate the spatula and any other utensils used with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
Solution Preparation
-
Solvent Addition: In the fume hood, slowly add the desired solvent to the vessel containing the pre-weighed solid.
-
Dissolution: Use gentle agitation (e.g., stirring with a magnetic stir bar) to dissolve the compound. Avoid splashing.
-
Labeling: Clearly label the vessel containing the solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.
Emergency and Disposal Plan: Mitigating and Managing Incidents
Accidents can happen, and a well-defined emergency and disposal plan is crucial for minimizing their impact.
Spill Response
Minor Spill (Solid):
-
Evacuate: If necessary, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[4]
-
Collect: Carefully sweep the absorbed material into a labeled, sealable waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent and wipe dry.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Major Spill:
In the event of a large spill, evacuate the laboratory, alert others, and contact your institution's Environmental Health and Safety (EHS) department immediately.
Exposure Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[7]
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's EHS department. Never dispose of this chemical down the drain.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. uwm.edu [uwm.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
